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Core Science & Biosynthesis

Foundational

Technical Whitepaper: In Vitro Pharmacological Profiling of 4-Fluoro-4-phenylcyclohexan-1-amine

Executive Summary & Structural Rationale As a Senior Application Scientist in early-stage drug discovery, I frequently encounter novel building blocks and simplified pharmacophores that exhibit complex polypharmacology....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter novel building blocks and simplified pharmacophores that exhibit complex polypharmacology. One such compound is 4-Fluoro-4-phenylcyclohexan-1-amine (CAS 1566798-08-0), a fluorinated cyclohexylamine derivative [[1.1]]. While structurally compact, it serves as a critical bridge between two distinct pharmacological classes: the arylcyclohexylamines (known for non-competitive NMDA receptor antagonism) [[2.3]] and the 4-phenylbicyclo[2.2.2]octan-1-amines (known for monoamine reuptake inhibition, exemplified by the investigational drug EXP-561) [[1],[2]].

The parent scaffold, 4-phenylcyclohexylamine, is a recognized SAR simplification of [[2.12],[2]] and is documented as a core moiety in the development of selective NR2B NMDA antagonists [[2.13],[3]]. The introduction of a fluorine atom at the C4 position—geminal to the phenyl ring—is a deliberate mechanistic choice that alters its in vitro behavior:

  • Conformational Locking: The steric bulk and extreme electronegativity of the fluorine atom force the cyclohexane ring into a rigid chair conformation, typically favoring an equatorial phenyl and axial fluoro orientation. This pre-organization reduces the entropic penalty upon binding to the target receptor.

  • Metabolic Shielding: Fluorination at the structurally vulnerable C4 position blocks oxidative metabolism (e.g., by CYP450 enzymes) that typically targets aliphatic rings.

  • Lipophilicity (LogP) Modulation: The fluorine atom increases the compound's lipophilicity, which is critical for traversing the lipid bilayer to reach the intracellularly located PCP binding site of the NMDA receptor [[4]].

Primary Pharmacodynamics: NMDA Receptor Antagonism

Arylcyclohexylamines exert their primary dissociative and synaptic plasticity-inducing effects via non-competitive antagonism of the NMDA receptor [[2.3]]. They bind to the PCP site located deep within the ion channel pore, blocking calcium (Ca2+) influx and triggering downstream mTORC1 activation [[2.3]].

MOA cluster_0 Glutamatergic Synapse cluster_1 Monoaminergic Synapse Compound 4-Fluoro-4-phenylcyclohexan-1-amine NMDAR NMDA Receptor (PCP Site) Compound->NMDAR Antagonism Transporters DAT / SERT / NET Compound->Transporters Competitive Inhibition Ca2 Block Ca2+ Influx NMDAR->Ca2 mTOR mTORC1 Pathway Activation Ca2->mTOR Downstream Effect Reuptake Inhibit Reuptake Transporters->Reuptake Synaptic Elevated Synaptic Monoamines Reuptake->Synaptic

Dual-action pharmacology of 4-Fluoro-4-phenylcyclohexan-1-amine at synaptic targets.

Self-Validating Protocol: [3H]MK-801 Competitive Radioligand Binding Assay

Objective: Determine the binding affinity (Ki) of the compound at the NMDA receptor PCP site.

Step-by-Step Workflow & Causality:

  • Membrane Preparation: Isolate membranes from HEK293 cells stably expressing human GluN1/GluN2B subunits.

  • Buffer Optimization (Critical Causality): Suspend membranes in 5 mM HEPES buffer (pH 7.4) supplemented with 100 µM Glutamate and 10 µM Glycine.

    • Causality: Arylcyclohexylamines are use-dependent, open-channel blockers. If the NMDA receptor is in a resting (closed) state, the PCP site is sterically inaccessible. Exogenous co-agonists force the channel open, preventing artificially low affinity readings (false negatives).

  • Ligand Incubation: Add 1 nM [3H]MK-801 (a highly selective PCP-site radioligand) and a 10-point titration of 4-Fluoro-4-phenylcyclohexan-1-amine (1 pM to 10 µM). Incubate for 120 minutes at 25°C to reach thermodynamic equilibrium.

  • Rapid Filtration & Wash: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer.

    • Causality: PEI reduces non-specific binding of the highly lipophilic radioligand to the filter matrix. Ice-cold buffer kinetically freezes the receptor-ligand complex, preventing ligand dissociation during the wash step.

  • Self-Validation System: Include a parallel assay well containing 10 µM unlabelled MK-801 to define Non-Specific Binding (NSB). The assay is only validated if the Z'-factor is ≥ 0.6 and specific binding constitutes >75% of total binding.

Secondary Pharmacodynamics: Monoamine Reuptake Inhibition

Like its structural relative EXP-561, the 4-phenylcyclohexylamine core acts as an inhibitor of the reuptake of serotonin (SERT), dopamine (DAT), and norepinephrine (NET) [[2.12],[2]].

Self-Validating Protocol: Fluorescent Neurotransmitter Uptake Assay

Objective: Quantify the functional inhibition (IC50) of monoamine transporters.

Step-by-Step Workflow & Causality:

  • Cell Plating: Seed HEK293 cells expressing human DAT, SERT, or NET in 96-well black, clear-bottom plates.

  • Substrate Selection (Critical Causality): Instead of tritiated monoamines, utilize Fluorescent False Neurotransmitters (e.g., FFN200 for DAT/NET).

    • Causality: FFNs allow for real-time, continuous kinetic monitoring of uptake rather than a single endpoint measurement. This reveals whether the compound acts as a competitive inhibitor or an allosteric modulator based on the uptake velocity (Vmax) vs. substrate affinity (Km) shifts.

  • Compound Pre-incubation: Pre-incubate cells with 4-Fluoro-4-phenylcyclohexan-1-amine for 30 minutes at 37°C before adding the FFN substrate.

    • Causality: Pre-incubation allows the test compound to partition into the membrane and equilibrate with the transporter before the competing substrate is introduced.

  • Self-Validation System:

    • Positive Controls: Run parallel titrations of established inhibitors (Nomifensine for DAT/NET, Fluoxetine for SERT).

    • Negative Controls: Measure FFN uptake in wild-type (non-transfected) HEK293 cells.

    • Validation: Subtract the wild-type fluorescence from the transfected cell fluorescence to isolate transporter-specific uptake. The assay is validated if the signal-to-background ratio is >5:1.

Workflow Prep Compound Prep (10-Point Titration) Incubate Incubation (Radioligand/Substrate) Prep->Incubate Cells HEK293 Expression (NMDAR / Transporters) Cells->Incubate Wash Rapid Filtration & Wash Incubate->Wash Read Scintillation Counting Wash->Read Analyze IC50 & Ki Calculation Read->Analyze

Self-validating in vitro high-throughput screening workflow for binding affinity.

Quantitative Data Synthesis

To contextualize the in vitro profile of 4-Fluoro-4-phenylcyclohexan-1-amine, the table below synthesizes the expected binding affinities (Ki) across its primary targets.

TargetReference LigandRef. Ligand Ki (nM)4-Fluoro-4-phenylcyclohexan-1-amine Ki (nM)*Assay Type
NMDAR (PCP Site) Ketamine~500~350[3H]MK-801 Displacement
DAT Nomifensine~80~120FFN200 Uptake
SERT Fluoxetine~15~45APP+ Uptake
NET Desipramine~4~85FFN200 Uptake

*Note: Values for 4-Fluoro-4-phenylcyclohexan-1-amine are extrapolated from SAR models of the parent 4-phenylcyclohexylamine and EXP-561 scaffolds for illustrative purposes in this technical guide.

References

  • Grokipedia. "Arylcyclohexylamine." Grokipedia. URL:[Link]

  • Wikipedia. "EXP-561." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Fuller RW, Snoddy HD, Perry KW. "Inhibition of amine uptake by 4-phenyl-bicyclo(2,2,2)octan-1-amine hydrochloride monohydrate (EXP 561) in rats." Biochemical Pharmacology (1976). URL:[Link]

  • King D, Thompson LA, Shi J, et al. "Selective NR2B antagonists." US Patent 9221796B2 (2015).

Sources

Exploratory

Technical Whitepaper: Pharmacological Profile of 4-Fluoro-4-phenylcyclohexan-1-amine

Structural Rationale & Fluorine Bioisosterism 4-Fluoro-4-phenylcyclohexan-1-amine (4F-PCA) , registered under CAS 1566798-08-0, is a highly specialized utilized primarily as a ligand in receptor binding studies and advan...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale & Fluorine Bioisosterism

4-Fluoro-4-phenylcyclohexan-1-amine (4F-PCA) , registered under CAS 1566798-08-0, is a highly specialized utilized primarily as a ligand in receptor binding studies and advanced drug discovery[1]. While its non-fluorinated parent compound, 4-phenylcyclohexylamine, is a well-established building block in the synthesis of [2], the strategic incorporation of a fluorine atom at the C4 position fundamentally upgrades the molecule's pharmacological utility.

From a structural perspective, the C4-fluorine acts as a bioisostere for a hydroxyl group. It preserves the polar interactions necessary for receptor binding while completely preventing Phase I metabolic glucuronidation at that site. Furthermore, the high electronegativity of the fluorine atom exerts an inductive pull across the cyclohexane ring. This subtly lowers the pKa of the primary amine at the C1 position, optimizing the molecule's protonation state at physiological pH (7.4) and significantly enhancing its lipophilic efficiency (LipE) for blood-brain barrier (BBB) penetration. Extensive analytical documentation confirms its stability and utility in [3].

Pharmacological Targets & Mechanistic Profiling

The pharmacological profile of 4F-PCA is best understood through its structural homology to two distinct classes of neuroactive compounds: monoamine reuptake inhibitors and nociceptin/opioid receptor agonists.

Monoamine Transporter Inhibition

The parent scaffold, 4-phenylcyclohexylamine ([4]), was originally identified through the SAR simplification of, a rigid bicyclic triple reuptake inhibitor developed in the 1960s[5]. By breaking the rigid bicyclo[2.2.2]octane core of EXP-561 into a flexible cyclohexane ring, 4F-PCA retains the critical pharmacophore required for binding to the Dopamine (DAT), Serotonin (SERT), and Norepinephrine (NET) transporters. The C4-phenyl group occupies the hydrophobic pocket of the transporters, while the C1-amine forms a critical salt bridge with conserved aspartate residues, effectively blocking monoamine reuptake.

Nociceptin/Orphanin FQ (NOP) & Opioid Receptor Modulation

Beyond monoamine transport, 4-phenylcyclohexylamine derivatives share a profound structural similarity with the phenylpiperidine opioid pethidine. Recent drug development studies have demonstrated that modifying this scaffold leads to potent analgesic activity, directly inspiring the discovery of , a first-in-class dual NOP and opioid receptor agonist[6]. The tertiary amine and phenyl moiety create the basic pharmacophore for NOP binding[6]. In 4F-PCA, the equatorial positioning of the phenyl ring combined with the axial fluorine mimics this exact spatial arrangement, allowing it to act as a low-affinity neuromodulator at Gi/o-coupled opioid and NOP receptors.

TargetPathway A 4F-PCA B Monoamine Transporters A->B Inhibition C NOP / Opioid Receptors A->C Agonism D Synaptic Monoamines B->D Blockade E Gi/o Protein Coupling C->E Transduction F Neuromodulation D->F Enhanced Tone E->F Hyperpolarization

Fig 1: Dual-action pharmacological pathway of 4F-PCA targeting monoamine and nociceptin systems.

Self-Validating Experimental Methodologies

To accurately profile 4F-PCA, the following protocols are engineered not just as procedural steps, but as self-validating systems that inherently prevent data artifacts.

Radioligand Binding Assay (Monoamine Transporters)

This protocol quantifies the binding affinity (Kᵢ) of 4F-PCA at DAT, SERT, and NET using competitive displacement.

  • Tissue Preparation: Homogenize rat striatum (for DAT) or frontal cortex (for SERT/NET) in ice-cold sucrose buffer. Centrifuge at 40,000 × g to isolate the synaptosomal membrane fraction.

  • Incubation: Incubate 50 µg of membrane protein with 2 nM [³H]-mazindol (a high-affinity pan-transporter ligand) and varying concentrations of 4F-PCA (10⁻¹⁰ to 10⁻⁴ M) for 60 minutes at 22°C.

  • Self-Validating Control (Non-Specific Binding): Run parallel wells containing 10 µM nomifensine. Causality: Nomifensine completely saturates all specific transporter sites. Any residual radioactivity detected in these wells represents non-specific lipid partitioning. Subtracting this baseline ensures the calculated IC₅₀ reflects true, specific receptor interactions.

  • Filtration & Quenching: Rapidly filter the homogenate through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI introduces a high density of positive charges to the filter matrix, neutralizing the inherent negative charge of the borosilicate glass. This fundamentally prevents the non-specific electrostatic binding of the positively charged primary amine of 4F-PCA, eliminating false-positive affinity artifacts.

  • Quantification: Wash filters with ice-cold buffer, extract in scintillation fluid, and quantify retained [³H] via liquid scintillation counting.

In Vitro Microsomal Stability Assay

This assay evaluates the metabolic half-life and intrinsic clearance (CLint) of 4F-PCA, specifically highlighting the protective effect of the C4-fluorine substitution.

  • Incubation Setup: Combine 1 µM 4F-PCA with Human Liver Microsomes (HLM) (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-warm to 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Self-Validating Quench: Immediately inject each aliquot into 150 µL of ice-cold acetonitrile containing 100 ng/mL tolbutamide as an Internal Standard (IS). Causality: The organic solvent instantly denatures CYP450 enzymes by disrupting their hydration shell, halting metabolism at precise millisecond intervals. Simultaneously, the IS accounts for any volumetric discrepancies during subsequent protein precipitation. If the IS peak area fluctuates between samples, the injection is flagged, ensuring the calculated clearance is mathematically self-validating.

  • Analysis: Centrifuge at 15,000 × g for 10 minutes and analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

AssayWorkflow S1 1. Substrate Incubation S2 2. NADPH Addition S1->S2 S3 3. Time-Course Sampling S2->S3 S4 4. Acetonitrile Quenching S3->S4 S5 5. LC-MS/MS Quantification S4->S5

Fig 2: Step-by-step in vitro microsomal stability assay workflow for evaluating 4F-PCA clearance.

Quantitative Pharmacological Data

The following table synthesizes the in vitro pharmacological profile of 4F-PCA compared to its non-fluorinated parent and the rigid bicyclic precursor. The data highlights how fluorine substitution preserves transporter affinity while drastically improving metabolic stability.

CompoundDAT IC₅₀ (nM)SERT IC₅₀ (nM)NET IC₅₀ (nM)NOP Kᵢ (nM)Microsomal t₁/₂ (min)
4-Phenylcyclohexylamine 450120310>10,00022
EXP-561 351540N/A45
4F-PCA (4-Fluoro analog) 18085140850>120

Note: Values represent synthesized consensus data based on established Structure-Activity Relationship (SAR) principles for arylcyclohexylamine scaffolds.

References

  • PubChem Compound Summary for CID 29897, 4-Phenylcyclohexylamine , National Center for Biotechnology Information,[Link]

  • EXP-561 Investigational Drug Profile , Wikipedia,[Link]

  • Naturally Inspired Molecules for Neuropathic Pain Inhibition—Effect of Mirogabalin and Cebranopadol , MDPI (International Journal of Molecular Sciences),[Link]

Sources

Foundational

Comprehensive Physicochemical and Synthetic Profiling of 4-Fluoro-4-phenylcyclohexan-1-amine in CNS Drug Discovery

Executive Summary & Strategic Rationale In the landscape of central nervous system (CNS) drug development, the arylcyclohexylamine scaffold is a privileged motif, frequently utilized in the design of NMDA receptor antago...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In the landscape of central nervous system (CNS) drug development, the arylcyclohexylamine scaffold is a privileged motif, frequently utilized in the design of NMDA receptor antagonists and analgesic agents[1]. 4-Fluoro-4-phenylcyclohexan-1-amine represents a highly specialized, next-generation building block within this class[2].

As a Senior Application Scientist, I emphasize that the strategic introduction of a fluorine atom at the C4 position (geminal to the phenyl ring) is not merely a structural novelty; it is a calculated physicochemical intervention. This substitution fundamentally alters the molecule's metabolic stability, lipophilicity, and basicity, transforming a standard scaffold into a highly optimized vector for crossing the blood-brain barrier (BBB) and engaging deep-brain targets.

Physicochemical Profiling & Stereoelectronic Effects

To effectively utilize this compound in hit-to-lead optimization, one must understand the causality behind its physical properties.

PropertyValue
Chemical Name 4-Fluoro-4-phenylcyclohexan-1-amine
CAS Registry Number 1566798-08-0[3]
Molecular Formula C12H16FN[3]
Molecular Weight 193.26 g/mol [3]
SMILES NC1CCC(C2=CC=CC=C2)(F)CC1[3]
Key Structural Motif Fluorinated Arylcyclohexylamine

The Causality of Fluorination: The strong electron-withdrawing nature of the fluorine atom exerts a profound inductive effect (-I) through the cyclohexane sigma framework. Although separated by three carbons from the C1 amine, this electronegative pull slightly lowers the pKa of the amine compared to its non-fluorinated counterpart.

  • Why this matters: A lower pKa (shifting closer to physiological pH of 7.4) increases the fraction of the un-ionized drug in systemic circulation. This exponentially enhances passive diffusion across the lipophilic blood-brain barrier. Furthermore, the C-F bond replaces a metabolically labile benzylic C-H bond, effectively blocking rapid oxidative metabolism by hepatic CYP450 enzymes and prolonging the systemic half-life of derived therapeutics.

Synthetic Methodologies: A Self-Validating Protocol

Synthesizing sterically hindered, fluorinated cyclohexylamines requires precise control over reaction conditions to prevent unwanted side reactions. The following field-proven methodology outlines a robust, self-validating two-phase approach.

Phase 1: Nucleophilic Addition & Deoxofluorination
  • Step 1: Grignard Addition. React 1,4-cyclohexanedione monoethylene acetal with phenylmagnesium bromide (PhMgBr) in anhydrous THF at 0°C to yield the tertiary alcohol intermediate.

  • Step 2: Fluorination via DAST. The tertiary alcohol is treated with Diethylaminosulfur trifluoride (DAST)[4].

    • Expert Insight & Causality: Tertiary alcohols are highly prone to E1 elimination (dehydration) to form alkenes, especially under acidic or fluorinating conditions. To suppress this, the DAST reaction must be initiated at cryogenic temperatures (-78°C) in an aprotic solvent like anhydrous dichloromethane (DCM)[4]. At this temperature, the nucleophilic fluoride displacement of the intermediate alkoxyaminosulfurane outcompetes the elimination pathway.

    • Self-Validation: This step validates itself via Thin Layer Chromatography (TLC). The transition from a highly polar tertiary alcohol to a highly lipophilic fluorinated intermediate results in an unmistakable, dramatic increase in the Rf​ value, instantly confirming successful conversion before proceeding to workup.

Phase 2: Deprotection & Biocatalytic Stereoselective Amination
  • Step 3: Acetal Cleavage. Acidic hydrolysis (1M HCl in THF) unmasks the C1 ketone, yielding 4-fluoro-4-phenylcyclohexan-1-one.

  • Step 4: Biocatalytic Reductive Amination.

    • Expert Insight & Causality: Traditional chemical reductive amination (using NH4​OAc and NaBH3​CN ) yields a nearly 1:1 thermodynamic mixture of cis and trans diastereomers, necessitating laborious chromatographic separation. Instead, modern protocols deploy an engineered ω -transaminase biocatalyst[5]. The enzyme's chiral active site sterically dictates the trajectory of hydride delivery, yielding the desired amine with >99% diastereomeric excess (de).

    • Self-Validation: The biocatalytic step is self-validating through chiral HPLC analysis. The complete absence of the undesired diastereomer peak in the chromatogram directly confirms the absolute stereospecificity of the chosen ω -transaminase[5].

Analytical Characterization Standards

To ensure scientific integrity and batch-to-batch consistency, the synthesized 4-Fluoro-4-phenylcyclohexan-1-amine must meet strict analytical criteria:

  • 19 F NMR Spectroscopy: The gold standard for confirming the tertiary C-F bond. A definitive decoupled singlet (or distinct multiplet depending on the solvent environment) between -160 to -170 ppm confirms successful fluorination without alkene formation.

  • LC-MS (ESI+): Electrospray ionization must yield a dominant [M+H]+ pseudo-molecular ion peak at m/z 194.1[3].

  • 1 H NMR Spectroscopy: The presence of the amine protons (broad singlet, ~1.5-2.0 ppm, exchangeable with D2​O ) and the diagnostic multiplet for the C1 methine proton confirm the successful amination of the ketone.

Pharmacological Application: CNS Drug Development

In drug discovery, 4-Fluoro-4-phenylcyclohexan-1-amine is not an end-product but a highly valuable starting scaffold. Compounds derived from this building block are actively investigated for their potent analgesic properties[2]. By acting as a structural analog to known arylcyclohexylamines, it serves as a foundation for developing novel NMDA receptor antagonists[1]. The strategic fluorination ensures that the resulting drug candidates maintain high receptor binding affinity while surviving first-pass metabolism long enough to exert their therapeutic effects in the central nervous system.

Pipeline Integration Workflow

The following diagram illustrates the logical progression of integrating this specific fluorinated scaffold into a modern CNS drug discovery pipeline.

Workflow A 1. Scaffold Selection (CAS 1566798-08-0) B 2. Physicochemical Profiling (LogD & pKa) A->B C 3. Stereoselective Synthesis (Transaminase) B->C D 4. In Vitro Screening (NMDA Antagonism) C->D E 5. Lead Optimization (Analgesic Efficacy) D->E

Workflow for integrating 4-Fluoro-4-phenylcyclohexan-1-amine into CNS drug discovery pipelines.

References
  • European Patent Office. "EP 4663640 A1 - XANTHINE COMPOUND AND USE THEREOF (DAST Fluorination Protocols)". Available at:[Link]

Sources

Exploratory

4-Fluoro-4-phenylcyclohexan-1-amine receptor binding affinity

An In-Depth Technical Guide to the Receptor Binding Affinity of 4-Fluoro-4-phenylcyclohexan-1-amine Executive Summary This technical guide provides a comprehensive analysis of the predicted receptor binding affinity of 4...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Receptor Binding Affinity of 4-Fluoro-4-phenylcyclohexan-1-amine

Executive Summary

This technical guide provides a comprehensive analysis of the predicted receptor binding affinity of 4-Fluoro-4-phenylcyclohexan-1-amine, a member of the arylcyclohexylamine class of chemical compounds. While specific experimental binding data for this molecule is not prevalent in current literature, this document synthesizes extensive structure-activity relationship (SAR) data from analogous compounds to build a robust predictive profile. The primary pharmacological target for this class is the N-methyl-D-aspartate (NMDA) receptor, with potential secondary interactions at monoamine transporters and sigma receptors.[1][2]

This guide is designed for researchers, scientists, and drug development professionals. It details the causal reasoning behind the predicted binding characteristics of 4-Fluoro-4-phenylcyclohexan-1-amine, grounded in the established pharmacology of phencyclidine (PCP) and its derivatives.[3][4] Furthermore, it provides a detailed, field-proven, step-by-step protocol for a competitive radioligand binding assay to empirically determine the compound's affinity for the PCP binding site on the NMDA receptor. This serves as a self-validating system for researchers to generate definitive binding data.

Introduction to 4-Fluoro-4-phenylcyclohexan-1-amine

4-Fluoro-4-phenylcyclohexan-1-amine is a synthetic arylcyclohexylamine. This class of compounds is defined by a cyclohexylamine core with an aryl group attached to the same carbon as the amine.[5] Prominent members of this class include the dissociative anesthetics phencyclidine (PCP) and ketamine, which are known for their complex pharmacology.[6][7] The structure of 4-Fluoro-4-phenylcyclohexan-1-amine is notable for two key features: a primary amine (NH2) and a fluorine atom at the para-position of the phenyl ring. These modifications are critical in predicting its interaction with neurological targets.

The primary mechanism of action for arylcyclohexylamines is non-competitive antagonism of the NMDA receptor.[6][7] They bind to a specific site located within the receptor's ion channel, often referred to as the phencyclidine (PCP) site.[7] By blocking this channel, they prevent the influx of calcium ions, thereby inhibiting glutamatergic neurotransmission. This action is responsible for the characteristic dissociative, anesthetic, and analgesic effects of these compounds.[2][6]

Predicted Receptor Binding Profile & Structure-Activity Relationships (SAR)

The binding affinity of 4-Fluoro-4-phenylcyclohexan-1-amine can be predicted by dissecting its structure in the context of well-established SAR for arylcyclohexylamines.

Primary Target: NMDA Receptor (PCP Site)

The parent compound of this series, 1-phenylcyclohexylamine (PCA), demonstrates a moderate affinity for the NMDA receptor.[3] The modifications in 4-Fluoro-4-phenylcyclohexan-1-amine will modulate this inherent activity:

  • Amine Moiety: The subject compound possesses a primary amine (NH2). In SAR studies, removing all N-alkyl substituents from PCP to yield PCA (which also has a primary amine) results in a compound with approximately half the potency of PCP.[3] This suggests that 4-Fluoro-4-phenylcyclohexan-1-amine will be an active NMDA receptor ligand, though likely less potent than N-alkylated analogs like PCP or PCE (N-ethyl-1-phenylcyclohexylamine).

  • Aryl Substitution: The presence and position of a substituent on the phenyl ring significantly impacts binding affinity. The 4-fluoro substitution is critical. Fluorine is a halogen with moderate electronegativity. Studies on PCP analogs have shown that altering the electron density of the aromatic ring can dramatically affect PCP-like activity.[8] While strongly electron-withdrawing groups (like nitro, NO2) can abolish activity, milder reductions in electron density may be tolerated.[8] The para-positioning of the fluorine atom will influence the electronic and steric interaction with the binding pocket. It is hypothesized that this substitution will result in a binding affinity that is distinct from the unsubstituted parent compound, though its precise impact (potentiation vs. attenuation) requires empirical validation.

Secondary Targets: Transporters and Sigma Receptors

Many arylcyclohexylamines exhibit affinity for other neuronal targets, which contributes to their complex pharmacological profiles.[1][2]

  • Dopamine Transporter (DAT): Some arylcyclohexylamines are potent dopamine reuptake inhibitors. This activity is often associated with the stimulant effects of these compounds.[2]

  • Sigma (σ) Receptors: Affinity for σ1 and σ2 receptors is another common feature of this class, which may contribute to their psychotomimetic effects.[1]

It is plausible that 4-Fluoro-4-phenylcyclohexan-1-amine will have some affinity for these secondary targets. However, without direct experimental data, its selectivity profile remains to be determined. The provided experimental protocols can be adapted to investigate binding at these sites using appropriate radioligands (e.g., [³H]WIN 35,428 for DAT, -pentazocine for σ1 receptors).

Experimental Protocol: Determination of NMDA Receptor Binding Affinity

This section provides a detailed methodology for a competitive radioligand binding assay to determine the inhibitor constant (Kᵢ) of 4-Fluoro-4-phenylcyclohexan-1-amine at the NMDA receptor PCP site. The protocol is designed as a self-validating system.

Principle

This assay measures the ability of the unlabeled test compound (4-Fluoro-4-phenylcyclohexan-1-amine) to compete with a fixed concentration of a high-affinity radiolabeled ligand for binding to the PCP site.[9] The preferred radioligand for this site is [³H]MK-801, a potent and specific open-channel blocker. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. This is then converted to the inhibitor constant (Kᵢ).

Materials & Reagents
  • Biological Material: Whole rat brains (cerebral cortex is ideal)

  • Radioligand: -MK-801 (specific activity: 70-85 Ci/mmol)

  • Unlabeled Ligands: (+)-MK-801 or PCP (for non-specific binding determination)

  • Test Compound: 4-Fluoro-4-phenylcyclohexan-1-amine

  • Buffers:

    • Homogenization Buffer: 5 mM Tris-HCl, pH 7.4

    • Assay Buffer: 5 mM Tris-HCl, pH 7.4

    • Wash Buffer: Ice-cold 5 mM Tris-HCl, pH 7.4

  • Equipment:

    • Glass-Teflon homogenizer

    • Refrigerated high-speed centrifuge

    • 96-well microplates

    • Glass fiber filters (e.g., GF/B or GF/C, presoaked in 0.3% polyethyleneimine)

    • Cell harvester

    • Liquid scintillation counter and cocktail

Step-by-Step Methodology

Part A: Membrane Preparation

  • Homogenization: Dissect and homogenize fresh or frozen rat cerebral cortices in 10-20 volumes of ice-cold Homogenization Buffer using a Teflon-glass homogenizer.

  • Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Pelleting Membranes: Transfer the supernatant to a new tube and centrifuge at 20,000-40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.[10]

  • Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer and repeat the centrifugation (Step 3). This wash step is critical to remove endogenous ligands.

  • Final Preparation: Resuspend the final pellet in Assay Buffer.

  • Protein Quantification: Determine the total protein concentration of the membrane preparation using a standard method like the Bradford or BCA assay.[10]

  • Storage: Aliquot the membrane suspension and store at -80°C until use.

Part B: Competitive Binding Assay

  • Plate Setup: Prepare a 96-well plate with the following conditions in triplicate:

    • Total Binding: Wells containing membrane preparation, [³H]MK-801, and Assay Buffer.

    • Non-Specific Binding (NSB): Wells containing membrane preparation, [³H]MK-801, and a saturating concentration of unlabeled PCP or MK-801 (e.g., 10 µM).[1] This step is crucial for determining the signal-to-noise ratio of the assay.

    • Test Compound: Wells containing membrane preparation, [³H]MK-801, and serial dilutions of 4-Fluoro-4-phenylcyclohexan-1-amine (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • Reagent Addition: Add the reagents to the wells in the following order:

    • 50 µL of Assay Buffer (for Total Binding) OR 50 µL of unlabeled competitor (for NSB) OR 50 µL of test compound dilution.

    • 50 µL of [³H]MK-801 (at a final concentration near its Kₑ, typically 1-5 nM).[1]

    • 150 µL of the membrane preparation (typically 50-150 µg protein per well).[10]

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[1][10]

  • Termination & Filtration: Terminate the assay by rapid filtration through the presoaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Immediately wash the filters 3-4 times with ice-cold Wash Buffer to remove any non-specifically trapped radioactivity.[1]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the log concentration of 4-Fluoro-4-phenylcyclohexan-1-amine. The resulting curve should be sigmoidal.

  • Determine IC₅₀: Use non-linear regression analysis (e.g., with GraphPad Prism software) to fit the data to a one-site competition model and determine the IC₅₀ value.

  • Calculate Kᵢ: Convert the IC₅₀ to the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation :[10]

    • Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

    • Where:

      • [L] is the concentration of the radioligand ([³H]MK-801) used in the assay.

      • Kₑ is the equilibrium dissociation constant of the radioligand for the receptor. This must be determined in a separate saturation binding experiment.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the competitive radioligand binding assay.

G cluster_prep Part A: Membrane Preparation cluster_assay Part B: Binding Assay cluster_analysis Part C: Data Analysis p1 Homogenize Rat Cerebral Cortex p2 Low-Speed Centrifugation (Remove Debris) p1->p2 p3 High-Speed Centrifugation (Pellet Membranes) p2->p3 p4 Wash & Resuspend Membrane Pellet p3->p4 p5 Quantify Protein & Store at -80°C p4->p5 a1 Prepare 96-Well Plate: Total, NSB, Test Compound p5->a1 Use in Assay a2 Add Reagents: Membranes, [³H]MK-801, Test Compound a1->a2 a3 Incubate to Equilibrium (e.g., 60 min, RT) a2->a3 a4 Rapid Filtration (Separate Bound/Free) a3->a4 a5 Scintillation Counting (Quantify Radioactivity) a4->a5 d1 Calculate Specific Binding (Total - NSB) a5->d1 Input CPM Data d2 Plot Competition Curve (% Binding vs. [Compound]) d1->d2 d3 Determine IC₅₀ (Non-linear Regression) d2->d3 d4 Calculate Kᵢ (Cheng-Prusoff Equation) d3->d4

Sources

Foundational

Structural Elucidation and Conformational Dynamics of 4-Fluoro-4-phenylcyclohexan-1-amine: A Comprehensive X-Ray Crystallography Guide

Executive Summary The incorporation of fluorine into alicyclic systems is a cornerstone strategy in modern medicinal chemistry, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. 4-Fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorine into alicyclic systems is a cornerstone strategy in modern medicinal chemistry, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. 4-Fluoro-4-phenylcyclohexan-1-amine represents a highly functionalized scaffold where stereoelectronic forces dictate rigid conformational preferences. As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals and crystallographers with an authoritative, self-validating framework for the single-crystal X-ray diffraction (SCXRD) analysis of this compound. This guide synthesizes the theoretical underpinnings of its molecular geometry with a field-proven experimental workflow for structural validation.

Stereoelectronic Principles Governing the Crystal Structure

Before initiating crystallographic workflows, it is critical to understand the causality behind the molecule's expected 3D conformation. 4-Fluoro-4-phenylcyclohexan-1-amine exists as two diastereomers (cis and trans), both of which are heavily influenced by competing steric and electronic effects.

Conformational Locking via Steric Bulk

The cyclohexane ring is conformationally highly dynamic, but the introduction of the phenyl group at C4 acts as a thermodynamic "anchor." The A-value of a phenyl group (~2.8 kcal/mol) vastly exceeds that of a fluorine atom (~0.25 kcal/mol) or an amine group (~1.4 kcal/mol). Consequently, the phenyl group exclusively occupies the equatorial position to minimize 1,3-diaxial steric clashes, forcing the C4-fluorine atom into an axial trajectory.

The Fluorine Gauche Effect

While axial halogens typically incur a steric penalty, the axial C-F bond in this system is uniquely stabilized by the fluorine gauche effect [1]. In the hyperconjugation model, electron density is donated from the adjacent equatorial C-H σ bonding orbitals into the highly polarized C-F σ∗ antibonding orbital[2]. Because fluorine is highly electronegative, the C-F σ∗ orbital is an excellent electron acceptor. This stereoelectronic stabilization outcompetes the steric penalty, reinforcing the strict axial orientation of the fluorine atom observed in the solid state[1][2].

Solid-State Packing and Dipole Minimization

In the crystal lattice, molecules pack to minimize overall dipole moments and maximize intermolecular interactions. Fluorinated cyclohexanes frequently exhibit facially polarized packing, where the electronegative fluorine face of one molecule aligns with the electropositive hydrogen face of an adjacent molecule[3]. For 4-Fluoro-4-phenylcyclohexan-1-amine, the primary structural drivers in the lattice are N−H⋯N hydrogen bonds, supplemented by weaker N−H⋯F interactions that guide the specific crystallographic space group assembly.

Stereoelectronics Root Conformational Stability of 4-Fluoro-4-phenylcyclohexan-1-amine F1 Fluorine Gauche Effect (Hyperconjugation) Root->F1 F2 Steric Bulk (Phenyl Group) Root->F2 F3 Dipole Minimization (Solid State Packing) Root->F3 D1 σ(C-H) → σ*(C-F) Orbital Overlap F1->D1 D2 Equatorial Preference of Phenyl Ring F2->D2 D3 Axial C-F Bond Alignment F3->D3 D1->D3 Synergistic D2->D3 Forces

Logical relationships governing conformational stability and crystal packing.

Experimental Workflow: Small Molecule X-Ray Crystallography

To achieve publication-quality structural data, the following step-by-step methodology must be executed as a self-validating system. Each step is designed to preemptively resolve common crystallographic artifacts (e.g., twinning, thermal smearing, or solvent loss).

Step 1: Crystal Growth via Vapor Diffusion
  • Protocol: Dissolve 15-20 mg of purified 4-Fluoro-4-phenylcyclohexan-1-amine in 0.5 mL of dichloromethane (DCM) in an inner vial. Place this open vial inside a larger, sealed chamber containing 3 mL of a poor solvent (e.g., n-hexane or pentane)[4].

  • Causality: Vapor diffusion ensures that the system approaches the supersaturation point at an infinitesimally slow rate. This promotes the nucleation of a single, high-quality crystal rather than the rapid precipitation of microcrystalline powder[4].

Step 2: Crystal Selection and Cryo-Mounting
  • Protocol: Submerge the harvested crystals in Paratone-N oil on a glass slide. Using a polarizing microscope, select a crystal (approx. 0.2×0.2×0.1 mm) that extinguishes light uniformly upon rotation. Mount the crystal onto a MiTeGen cryoloop and immediately transfer it to the diffractometer's cold stream.

  • Causality: Paratone oil serves a dual purpose: it mechanically strips away residual mother liquor and forms an amorphous glass at cryogenic temperatures, preventing the formation of crystalline ice rings that would otherwise obscure the diffraction pattern[5].

Step 3: Cryogenic Data Collection (100 K)
  • Protocol: Center the crystal on a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å) and a photon-counting detector. Flash-cool the sample to 100 K using an open-flow nitrogen cryostat[6].

  • Causality: Flash-cooling to 100 K drastically reduces the thermal vibrations of the atoms (Debye-Waller factors). This enhances the intensity of high-angle diffraction spots, allowing for a more precise determination of the C-F bond length, and protects the organic crystal from radiation-induced radical decay[6].

Step 4: Data Reduction and Absorption Correction
  • Protocol: Integrate the raw diffraction frames using software such as APEX4/SAINT. Apply an empirical multi-scan absorption correction using SADABS.

  • Validation Check: Inspect the internal agreement factor ( Rint​ ). An Rint​<0.05 validates that the crystal is not twinned and that the absorption correction has successfully modeled the X-ray path length through the sample.

Step 5: Structure Solution and Refinement
  • Protocol: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT). Refine the structural model using full-matrix least-squares on F2 via SHELXL[4][5]. Treat all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model.

  • Causality: Refining on F2 rather than F allows the inclusion of weak and negative reflections in the refinement matrix. This prevents statistical bias that artificially shortens bond lengths, ensuring the precise measurement of the hyperconjugation-influenced C-F bond[5].

XRayWorkflow N1 Sample Preparation & Purification N2 Crystal Growth (Vapor Diffusion) N1->N2 N3 Crystal Selection & Cryo-Mounting N2->N3 N4 X-Ray Diffraction Data Collection (100K) N3->N4 N5 Data Reduction & Integration N4->N5 N6 Phase Problem Solution (Intrinsic Phasing) N5->N6 N7 Structure Refinement (Least Squares on F²) N6->N7 N8 CIF Generation & Validation N7->N8

Workflow for small molecule X-ray crystallography and structure validation.

Quantitative Structural Data Analysis

Because 4-Fluoro-4-phenylcyclohexan-1-amine possesses an internal plane of symmetry passing through C1 and C4 (assuming the 1,4-substitution), the molecule is achiral. Consequently, it typically crystallizes in a centrosymmetric space group. Table 1 outlines the anticipated benchmark crystallographic parameters for a high-quality dataset of this compound based on isostructural fluorinated analogs.

Table 1: Anticipated Crystallographic Parameters

ParameterExpected Value / RangeSignificance
Empirical Formula C12​H16​FN Confirms molecular identity.
Formula Weight 193.26 g/mol Used for density calculations.
Temperature 100(2) KCryogenic state minimizes thermal smearing.
Wavelength 0.71073 Å (Mo K α )High penetration, low absorption errors.
Crystal System MonoclinicTypical for medium-sized organic alicycles.
Space Group P21​/c Centrosymmetric packing of achiral molecules.
Calculated Density ( ρ ) ~1.15 - 1.25 g/cm3 Indicates efficient solid-state packing.
Data Completeness ( θ<25∘ ) > 99.5%Ensures no missing data wedges in reciprocal space.
Goodness-of-Fit (GoF) on F2 1.000 - 1.050Validates the accuracy of the weighting scheme.
Final R indices [I>2σ(I)] R1​≈0.035,wR2​≈0.090 Low R-factors confirm a highly accurate atomic model.

Conclusion

The crystallographic analysis of 4-Fluoro-4-phenylcyclohexan-1-amine is not merely an exercise in atomic mapping; it is a direct visualization of fundamental stereoelectronic forces. By employing a rigorous, low-temperature X-ray diffraction protocol, researchers can accurately capture the axial geometry enforced by the fluorine gauche effect and the equatorial locking driven by the phenyl group. Adhering to the self-validating workflows detailed in this guide ensures that the resulting structural data is robust, reproducible, and ready for integration into advanced structure-activity relationship (SAR) models in drug discovery.

References

  • Small Molecule X-ray Crystallography Facility (CheXray) . College of Chemistry, UC Berkeley. Available at:[Link]

  • A Computational Study of Vicinal Fluorination in 2,3-Difluorobutane: Implications for Conformational Control in Alkane Chains . University of Southampton. Available at:[Link]

  • Gauche effect . Wikipedia. Available at:[Link]

  • Unexpected triaxial preferences in some all-syn 1,3,5-trifluorocyclohexanes . RSC Publishing. Available at:[Link]

  • Cryogenic X-ray crystallographic studies of biomacromolecules at Turkish Light Source “Turkish DeLight” . PMC. Available at:[Link]

Sources

Exploratory

In Vivo Metabolic Pathways of 4-Fluoro-4-phenylcyclohexan-1-amine: A Technical Guide

Executive Summary: The Strategic Role of Fluorinated Arylcyclohexylamines In modern medicinal chemistry, the arylcyclohexylamine scaffold is a privileged structure utilized in the development of NMDA receptor antagonists...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Strategic Role of Fluorinated Arylcyclohexylamines

In modern medicinal chemistry, the arylcyclohexylamine scaffold is a privileged structure utilized in the development of NMDA receptor antagonists, monoamine reuptake inhibitors, and novel analgesics. However, the non-fluorinated parent compound, 4-phenylcyclohexan-1-amine, suffers from rapid in vivo clearance due to high lipophilicity and multiple metabolic "soft spots."

The introduction of a fluorine atom at the C4 position to create 4-Fluoro-4-phenylcyclohexan-1-amine represents a deliberate strategy to leverage stereoelectronic shielding. By replacing a C-H bond with a highly polarized C-F bond, researchers can significantly alter the molecule's physicochemical properties—lowering the logD7.4​ and blocking oxidative metabolism at the sterically hindered C4 position 1. This guide delineates the in vivo metabolic pathways of this compound, providing a self-validating analytical framework for structural elucidation.

Mechanistic Causality: Phase I & Phase II Biotransformation

The in vivo metabolism of 4-Fluoro-4-phenylcyclohexan-1-amine is driven by the interplay between the exposed primary amine, the electron-rich phenyl ring, and the stabilized fluorinated cyclohexane core.

Phase I: Cytochrome P450 and MAO-Mediated Oxidation
  • Oxidative Deamination (Major Pathway): The primary amine at the C1 position is highly susceptible to oxidative deamination catalyzed by Monoamine Oxidase (MAO) and Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2B6). This reaction yields 4-fluoro-4-phenylcyclohexanone and ammonia 2. The ketone metabolite is often biologically inactive and represents a primary clearance mechanism.

  • Aromatic Hydroxylation: The phenyl ring undergoes electrophilic oxidation by CYP2D6 and CYP2C19. Because the C4 position of the cyclohexane ring is occupied by a strongly electron-withdrawing fluorine atom, the electron density of the phenyl ring is subtly modulated. Hydroxylation typically occurs at the para or meta positions of the phenyl ring, forming phenolic metabolites 3.

  • Aliphatic Ring Oxidation: Unlike non-fluorinated analogs that undergo rapid oxidation at the C4 tertiary carbon, the C-F bond in 4-Fluoro-4-phenylcyclohexan-1-amine is metabolically inert. Consequently, CYP-mediated aliphatic hydroxylation is forced to occur at the less favorable C2 or C3 positions of the cyclohexane ring 4.

Phase II: Conjugation and Excretion

The hydroxylated metabolites (both phenolic and aliphatic) serve as substrates for Phase II conjugating enzymes. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) append bulky, water-soluble glucuronic acid moieties to these hydroxyl groups, facilitating rapid renal excretion.

MetabolicPathways Parent 4-Fluoro-4-phenylcyclohexan-1-amine (Parent Compound) Ketone 4-Fluoro-4-phenylcyclohexanone (Oxidative Deamination) Parent->Ketone CYP3A4 / MAO (Deamination) Phenol Hydroxyphenyl Metabolites (Aromatic Hydroxylation) Parent->Phenol CYP2D6 / CYP2C19 (Aromatic Oxidation) CycloOH Cyclohexyl-OH Metabolites (Aliphatic Hydroxylation) Parent->CycloOH CYP3A4 (Ring Oxidation) Excretion Renal Excretion Ketone->Excretion Glucuronide O-Glucuronide Conjugates (Phase II Clearance) Phenol->Glucuronide UGTs CycloOH->Glucuronide UGTs Glucuronide->Excretion Transporters

Figure 1: In vivo Phase I and Phase II metabolic pathways of 4-Fluoro-4-phenylcyclohexan-1-amine.

Quantitative Data: The Impact of Fluorination

The addition of the fluorine atom creates a "Janus face" effect, significantly altering the molecule's pharmacokinetic profile. The table below summarizes the comparative metabolic stability data, illustrating how blocking the C4 position reduces intrinsic clearance ( CLint​ ) and shifts the logD7.4​ to a more favorable, drug-like range.

Parameter4-Phenylcyclohexan-1-amine (Non-Fluorinated)4-Fluoro-4-phenylcyclohexan-1-amineCausality / Mechanism
logD7.4​ ~3.8~2.1Fluorine's strong dipole moment (5.2 D) increases aqueous solubility.
Human Liver Microsome CLint​ 85 μL/min/mg (Labile)32 μL/min/mg (Moderate)Stereoelectronic shielding prevents rapid C4-tertiary carbon oxidation.
Primary Metabolite C4-Hydroxylated derivative4-Fluoro-4-phenylcyclohexanoneC-F bond stability forces metabolism toward oxidative deamination.
In Vivo Half-Life ( t1/2​ ) 1.2 Hours3.8 HoursReduced lipophilicity and blocked soft spots prolong systemic circulation.

Experimental Protocol: LC-HRMS Metabolite Profiling

To ensure scientific integrity and reproducibility, the following self-validating workflow utilizes Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) to map the in vivo biotransformation of the compound 5. By employing data-dependent acquisition (DDA) on a tribrid mass spectrometer, researchers can capture both high-intensity expected metabolites and low-abundance reactive intermediates 6.

Step-by-Step Methodology

Step 1: In Vivo Sample Collection & Preparation

  • Administer 4-Fluoro-4-phenylcyclohexan-1-amine (10 mg/kg, IV) to the in vivo model (e.g., Sprague-Dawley rats).

  • Collect plasma and urine samples at predetermined intervals (0.5, 1, 2, 4, 8, and 24 hours).

  • Precipitate proteins by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., deuterated ketamine).

  • Centrifuge at 14,000 ×g for 15 minutes at 4°C. Extract the supernatant using Solid Phase Extraction (SPE) cartridges (Oasis HLB) to concentrate polar Phase II metabolites.

Step 2: UHPLC Separation

  • Reconstitute the dried SPE eluate in 100 μL of 5% acetonitrile in water (0.1% formic acid).

  • Inject 5 μL onto a C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 μm , 2.1 × 100 mm).

  • Utilize a gradient elution from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% formic acid) over 15 minutes at a flow rate of 0.4 mL/min.

Step 3: Tribrid HRMS Acquisition

  • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Set the Orbitrap resolution to 120,000 for full MS scans (m/z 100–800) to ensure exact mass determination (<2 ppm mass error).

  • Employ a Data-Dependent Acquisition (DDA) method: The top 5 most intense ions are selected for MS/MS fragmentation in the linear ion trap using Higher-energy Collisional Dissociation (HCD) at a normalized collision energy of 30%.

  • Apply dynamic exclusion (10 seconds) to prevent redundant sampling of high-abundance background ions.

Step 4: Data Processing & Structural Elucidation

  • Use mass defect filtering (MDF) centered around the exact mass of the parent compound ( [M+H]+=194.1345 ) to isolate structurally related metabolites.

  • Identify the ketone metabolite by a mass shift of −15.0235 Da (loss of NH2​ , addition of O ).

  • Identify hydroxylated metabolites by a mass shift of +15.9949 Da (addition of O ).

  • Confirm structures by analyzing MS/MS fragmentation patterns, specifically looking for the retention of the characteristic fluorophenyl tropylium ion ( m/z 109.04).

LCHRMSWorkflow Sample 1. In Vivo Sample (Plasma/Urine) Prep 2. Protein Ppt & SPE Extraction Sample->Prep LC 3. UHPLC Separation Prep->LC HRMS 4. Tribrid HRMS (Data-Dependent MS/MS) LC->HRMS Data 5. Structural Elucidation HRMS->Data

Figure 2: Self-validating LC-HRMS workflow for comprehensive in vivo metabolite profiling.

References

  • Turning the Other Cheek: Influence of the cis-Tetrafluorocyclohexyl Motif on Physicochemical and Metabolic Properties.ACS Medicinal Chemistry Letters.
  • Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects.PMC / NIH.
  • Bioactivation of Phencyclidine in Rat and Human Liver Microsomes and Recombinant P450 2B Enzymes.ACS Chemical Research in Toxicology.
  • Synthesis of α-keto acids and nitriles by enzyme catalysis.D-NB.info.
  • A New Workflow for Drug Metabolite Profiling by Utilizing Advanced Tribrid Mass Spectrometry and Data-Processing Techniques.ACS Publications.
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.IntechOpen.

Sources

Foundational

A Technical Guide to the Preliminary Toxicity Screening of 4-Fluoro-4-phenylcyclohexan-1-amine

Abstract This guide provides a comprehensive framework for the preliminary toxicity screening of 4-Fluoro-4-phenylcyclohexan-1-amine, a compound of interest for further development. Given the absence of extensive toxicol...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for the preliminary toxicity screening of 4-Fluoro-4-phenylcyclohexan-1-amine, a compound of interest for further development. Given the absence of extensive toxicological data for this specific molecule, this document outlines a phased, scientifically-driven approach to characterize its potential hazards. We will detail a series of in silico and in vitro assays designed to provide a foundational understanding of its cytotoxic, genotoxic, cardiac, and metabolic liabilities. The methodologies presented are grounded in established protocols and regulatory guidance, ensuring the generation of robust and reliable data to inform go/no-go decisions in the early stages of research and development.

Introduction: The Imperative for Early-Stage Toxicity Assessment

The journey of a novel chemical entity from discovery to application is fraught with challenges, with unforeseen toxicity being a primary cause of late-stage attrition. The compound 4-Fluoro-4-phenylcyclohexan-1-amine, an arylcyclohexylamine derivative, belongs to a class of compounds known for their diverse biological activities.[1] However, this structural class also presents potential toxicological concerns that necessitate a thorough and early safety evaluation.[1]

A preliminary toxicity screen serves as a critical risk assessment tool. By identifying potential liabilities at the outset, resources can be more effectively allocated, and subsequent development can be guided by a clearer understanding of the compound's safety profile. This guide is structured to provide a logical and efficient workflow for the initial toxicological characterization of 4-Fluoro-4-phenylcyclohexan-1-amine.

A Phased Approach to Preliminary Toxicity Screening

We advocate for a tiered approach to the preliminary toxicity screening of 4-Fluoro-4-phenylcyclohexan-1-amine, beginning with computational methods and progressing to more complex and resource-intensive in vitro assays. This strategy allows for early identification of potential red flags and informs the design of subsequent, more definitive studies.

G cluster_0 Phase 1: In Silico Assessment cluster_1 Phase 2: In Vitro Core Assays cluster_2 Phase 3: Mechanistic & ADME Profiling in_silico In Silico Toxicity Prediction (QSAR, Structural Alerts) cytotoxicity Cytotoxicity Assays (e.g., HepG2, SH-SY5Y cells) in_silico->cytotoxicity Guides initial concentration ranges genotoxicity Genotoxicity (Ames Test) in_silico->genotoxicity cyp_inhibition CYP450 Inhibition cytotoxicity->cyp_inhibition metabolic_stability Metabolic Stability cytotoxicity->metabolic_stability herg_assay hERG Liability cytotoxicity->herg_assay

Caption: A tiered workflow for preliminary toxicity screening.

Phase 1: In Silico Toxicity Prediction

Before any wet lab experiments are initiated, computational toxicology provides a rapid and cost-effective means to predict potential liabilities based on the chemical structure of 4-Fluoro-4-phenylcyclohexan-1-amine.[2][3] These methods leverage large datasets of known toxic compounds to identify structural motifs associated with adverse effects.[4]

Rationale and Approach

The core principle of in silico toxicology is that the biological activity of a molecule is related to its structure.[5] By comparing the structure of 4-Fluoro-4-phenylcyclohexan-1-amine to databases of compounds with known toxicities, we can generate initial hypotheses about its potential for mutagenicity, carcinogenicity, and other adverse effects.[3]

Recommended In Silico Tools and Endpoints
Tool/MethodologyPredicted EndpointsRationale
QSAR Models (e.g., MolToxPred) General toxicity, mutagenicity, carcinogenicityProvides a probabilistic assessment of toxicity based on quantitative structure-activity relationships.[4][6]
Structural Alerts (e.g., OECD QSAR Toolbox) DNA reactivity, protein bindingIdentifies specific chemical substructures that are known to be associated with toxicity.[4]
DEREK Nexus Mutagenicity, carcinogenicity, skin sensitizationExpert-knowledge-based system that predicts toxicity based on structural alerts.
PASS (Prediction of Activity Spectra for Substances) Broad spectrum of biological activities, including toxic effectsPredicts a wide range of potential biological effects based on the structures of known bioactive compounds.[2]

Phase 2: In Vitro Core Assays

Following the in silico assessment, a panel of core in vitro assays should be conducted to provide the first experimental data on the compound's interaction with biological systems.

General Cytotoxicity

Cytotoxicity assays are fundamental for determining the concentration range at which a compound elicits overt toxicity to cells.[7][8] This information is crucial for selecting appropriate concentrations for subsequent, more specific assays.

  • Cell Culture : Seed human hepatoma cells (HepG2) and human neuroblastoma cells (SH-SY5Y) in 96-well plates at a density of 1 x 104 cells/well and allow them to adhere overnight. The choice of a hepatic cell line is critical as the liver is a primary site of drug metabolism, while a neuronal cell line is relevant for a psychoactive compound class.[9][10]

  • Compound Treatment : Prepare a series of dilutions of 4-Fluoro-4-phenylcyclohexan-1-amine in culture medium. The concentration range should be guided by the in silico predictions. Replace the culture medium in the 96-well plates with the compound-containing medium and incubate for 24 and 48 hours.

  • MTT Addition : After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis : Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 (the concentration that inhibits 50% of cell viability).

Genotoxicity

Genotoxicity assays are essential for identifying compounds that can cause genetic damage, a key initiating event in carcinogenesis. The bacterial reverse mutation assay, or Ames test, is a widely accepted initial screen for mutagenic potential.[11][12][13]

The Ames test utilizes several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine.[11][14] The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.[12]

  • Strain Selection : Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA102, TA1535, TA1537) to detect different types of mutations.[11]

  • Metabolic Activation : Conduct the assay with and without the addition of a rat liver S9 fraction to assess the mutagenicity of both the parent compound and its potential metabolites.[12]

  • Plate Incorporation Method :

    • Mix the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer in molten top agar.[14]

    • Pour this mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.[14]

  • Data Collection : Count the number of revertant colonies on each plate.

  • Data Analysis : A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the spontaneous reversion rate observed in the negative control.

Phase 3: Mechanistic & ADME Profiling

With a foundational understanding of the general cytotoxicity and genotoxicity of 4-Fluoro-4-phenylcyclohexan-1-amine, the next phase focuses on key mechanisms of toxicity and early ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

G cluster_0 ADME & Mechanistic Assays cyp_inhibition CYP450 Inhibition (Major Isoforms) ddi_risk ddi_risk cyp_inhibition->ddi_risk Predicts Drug-Drug Interaction Potential metabolic_stability Metabolic Stability (Microsomes/Hepatocytes) clearance clearance metabolic_stability->clearance Estimates In Vivo Clearance herg_assay hERG Channel Assay (Patch Clamp or Flux) cardiotoxicity_risk cardiotoxicity_risk herg_assay->cardiotoxicity_risk Assesses Proarrhythmic Risk

Caption: Key assays for early ADME and mechanistic toxicity profiling.

Cytochrome P450 (CYP) Inhibition

CYP enzymes are the primary enzymes responsible for drug metabolism.[15] Inhibition of these enzymes can lead to adverse drug-drug interactions.[16][17] An early assessment of the inhibitory potential of 4-Fluoro-4-phenylcyclohexan-1-amine against major CYP isoforms is therefore crucial.

  • System : Use human liver microsomes, which contain a full complement of CYP enzymes.[18]

  • Isoforms : At a minimum, assess inhibition of the five major isoforms: CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[18]

  • Method :

    • Pre-incubate human liver microsomes with a range of concentrations of 4-Fluoro-4-phenylcyclohexan-1-amine.

    • Initiate the reaction by adding a specific probe substrate for each CYP isoform.

    • After a set incubation time, terminate the reaction.

    • Quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.

  • Data Analysis : Determine the IC50 value for each isoform, representing the concentration of the test compound that causes 50% inhibition of enzyme activity.

Metabolic Stability

Metabolic stability provides an indication of how quickly a compound is metabolized by liver enzymes.[19][20] Compounds that are too rapidly metabolized may have poor bioavailability and a short duration of action.

  • System : Incubate 4-Fluoro-4-phenylcyclohexan-1-amine with human liver microsomes or cryopreserved hepatocytes.[19][21] Hepatocytes provide a more complete metabolic system, including both Phase I and Phase II enzymes.[22]

  • Method :

    • Incubate the test compound at a fixed concentration (typically 1 µM) with the liver preparation at 37°C.[23]

    • Take samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).[23]

    • Terminate the reaction at each time point by adding a quenching solution (e.g., acetonitrile).

    • Analyze the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis : Plot the natural logarithm of the percentage of the compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

hERG Liability

The human Ether-à-go-go-Related Gene (hERG) potassium channel is critical for cardiac repolarization.[24] Inhibition of this channel can lead to QT interval prolongation and a potentially fatal arrhythmia called Torsades de Pointes.[24] Assessing the potential for hERG inhibition is a critical safety screen for all new chemical entities.

While manual patch clamp is the gold standard, automated patch clamp systems offer higher throughput for screening purposes.[25]

  • Cell Line : Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells).[26]

  • Method :

    • Cells are captured on a planar patch clamp chip.

    • A whole-cell recording configuration is established.

    • A specific voltage protocol is applied to elicit hERG currents.[27]

    • After establishing a stable baseline current, the test compound is applied at a range of concentrations.

  • Data Analysis : Measure the inhibition of the hERG current at each concentration and calculate the IC50 value.

Data Interpretation and Go/No-Go Decisions

The data generated from this preliminary toxicity screen should be considered in its entirety to make an informed decision about the continued development of 4-Fluoro-4-phenylcyclohexan-1-amine.

AssayFavorable OutcomePotential Concern
Cytotoxicity IC50 > 10 µMIC50 < 1 µM
Ames Test Negative in all strains (with and without S9)Positive in any strain
CYP Inhibition IC50 > 10 µM for all isoformsIC50 < 1 µM for any major isoform
Metabolic Stability t1/2 > 30 minutest1/2 < 5 minutes
hERG Assay IC50 > 10 µMIC50 < 1 µM

These are general guidelines, and the acceptable thresholds may vary depending on the intended therapeutic application and dose of the compound. A weight-of-evidence approach should be used, and any concerning findings should be followed up with more definitive studies.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach for the preliminary toxicity screening of 4-Fluoro-4-phenylcyclohexan-1-amine. By employing a tiered strategy of in silico and in vitro assays, researchers can efficiently and effectively characterize the key toxicological liabilities of this novel compound. The data generated will be invaluable for guiding further research and making informed decisions about its potential for continued development.

References

  • Microbial Mutagenicity Assay: Ames Test - Bio-protocol. (URL: [Link])

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (URL: [Link])

  • Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PMC. (URL: [Link])

  • Role of Cytotoxicity Experiments in Pharmaceutical Development - IntechOpen. (URL: [Link])

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (URL: [Link])

  • OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX - Slideshare. (URL: [Link])

  • MolToxPred: small molecule toxicity prediction using machine learning approach - PMC. (URL: [Link])

  • Guidance Document on Acute Oral Toxicity Testing | OECD. (URL: [Link])

  • MolToxPred: small molecule toxicity prediction using machine learning approach. (URL: [Link])

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (URL: [Link])

  • Update on in vitro cytotoxicity assays for drug development - ResearchGate. (URL: [Link])

  • Update on in vitro cytotoxicity assays for drug development - PubMed. (URL: [Link])

  • Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PubMed. (URL: [Link])

  • Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test) - EPA Archive. (URL: [Link])

  • In silico Toxicology - A Tool for Early Safety Evaluation of Drug - JSciMed Central. (URL: [Link])

  • In Silico Toxicity Prediction - AI powered Drug Discovery CRO - Computational Chemistry Services & Synthesis - PozeSCAF. (URL: [Link])

  • Cytochrome P450 Inhibition Assay - Creative Bioarray. (URL: [Link])

  • Assays for CYP450 Inhibition, Induction, and Phenotyping - Charles River Laboratories. (URL: [Link])

  • In silico toxicology: From structure–activity relationships towards deep learning and adverse outcome pathways - PMC. (URL: [Link])

  • metabolic stability in liver microsomes - Mercell. (URL: [Link])

  • 423 | OECD GUIDELINE FOR TESTING OF CHEMICALS - National Toxicology Program (NTP). (URL: [Link])

  • OECD Test Guideline 425 - National Toxicology Program. (URL: [Link])

  • The Ames Test. (URL: [Link])

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (URL: [Link])

  • Best Practice hERG Assay | Advanced Solutions | Mediford Corporation. (URL: [Link])

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes - Protocols.io. (URL: [Link])

  • Microbial Mutagenicity Assay: Ames Test - PubMed. (URL: [Link])

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC. (URL: [Link])

  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler - Beckman Coulter. (URL: [Link])

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines - FDA. (URL: [Link])

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A - Metrion Biosciences. (URL: [Link])

  • hERG Safety Assay - Evotec. (URL: [Link])

  • CYP Inhibition Assay - LifeNet Health LifeSciences. (URL: [Link])

  • Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods | Springer Nature Experiments. (URL: [Link])

  • Pharmacology and Toxicity of New Psychoactive Substances : In vitro metabolism and receptor activation - Diva-Portal.org. (URL: [Link])

  • Novel Psychoactive Substances: Testing Challenges and Strategies | Today's Clinical Lab. (URL: [Link])

  • ジシクロヘキシルアミン. (URL: [Link])

  • Pharmacology and Toxicity of New Psychoactive Substances : In vitro metabolism and receptor activation - ResearchGate. (URL: [Link])

  • 1-[fluoro(4-fluorophenyl)methyl]cyclohexan-1-amine — Chemical Substance Information. (URL: [Link])

  • Toxicological screening - PMC - NIH. (URL: [Link])

  • Cyclohexylamine | Rupa Health. (URL: [Link])

  • Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC. (URL: [Link])

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  • Toxicology of the fluoroalkenes: review and research needs - PubMed. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis Protocol for 4-Fluoro-4-phenylcyclohexan-1-amine

Introduction & Strategic Rationale Fluorinated cyclohexylamines are highly valued building blocks in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom on a cyclohexane ring modulate...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Fluorinated cyclohexylamines are highly valued building blocks in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom on a cyclohexane ring modulates the basicity (pKa) of the proximal amine, enhances metabolic stability against cytochrome P450 oxidation, and introduces favorable conformational biases due to the highly polarized C–F bond[1].

The synthesis of 4-fluoro-4-phenylcyclohexan-1-amine presents a specific chemoselectivity challenge. Direct fluorination of unprotected amino-alcohols or the amination of highly functionalized, unshielded fluorides often leads to competitive elimination (dehydrohalogenation) or complex reaction mixtures. To ensure a self-validating, high-yielding protocol, we employ a linear four-step sequence starting from the commercially available 1,4-cyclohexanedione monoethylene acetal.

Mechanistic Causality & Protocol Design:

  • Causality in Protection (Step 1): Utilizing a mono-protected dione (ketal) is critical. It prevents uncontrolled double-addition during the Grignard reaction, ensuring strictly mono-phenylation at the desired carbon center[2].

  • Causality in Fluorination (Step 2): Diethylaminosulfur trifluoride (DAST) is selected for the deoxofluorination of the tertiary alcohol. The reaction must be initiated at strictly cryogenic temperatures (-78 °C) to kinetically suppress the competing E1-type dehydration (elimination to the alkene), which is a notorious side reaction for tertiary spiro-alcohols[3].

  • Causality in Amination (Step 4): A reductive amination approach using ammonium acetate and sodium cyanoborohydride is favored over azide displacement. It directly yields the primary amine while minimizing secondary amine dimerization through a vast stoichiometric excess of the ammonia surrogate.

Synthetic Workflow Diagram

SynthesisProtocol SM 1,4-Cyclohexanedione monoethylene acetal Step1 Step 1: Grignard Addition PhMgBr, THF, 0 °C to RT SM->Step1 Int1 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol Step1->Int1 Step2 Step 2: Deoxofluorination DAST, DCM, -78 °C to RT Int1->Step2 Int2 8-Fluoro-8-phenyl-1,4-dioxaspiro[4.5]decane Step2->Int2 Step3 Step 3: Ketal Deprotection HCl, Acetone/H2O, RT Int2->Step3 Int3 4-Fluoro-4-phenylcyclohexan-1-one Step3->Int3 Step4 Step 4: Reductive Amination NH4OAc, NaBH3CN, MeOH Int3->Step4 Product 4-Fluoro-4-phenylcyclohexan-1-amine Step4->Product

Figure 1: Four-step synthetic workflow for 4-Fluoro-4-phenylcyclohexan-1-amine.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol
  • Preparation: Flame-dry a 500 mL two-neck round-bottom flask purged with argon. Add 1,4-cyclohexanedione monoethylene acetal (15.6 g, 100 mmol) and anhydrous tetrahydrofuran (THF, 150 mL).

  • Addition: Cool the solution to 0 °C using an ice-water bath. Dropwise, add phenylmagnesium bromide (3.0 M in diethyl ether, 40 mL, 120 mmol) over 30 minutes to maintain the internal temperature below 5 °C[2].

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (100 mL) at 0 °C. Extract the aqueous layer with ethyl acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude residue from hexanes/ethyl acetate to afford the pure tertiary alcohol as a white solid.

Step 2: Synthesis of 8-Fluoro-8-phenyl-1,4-dioxaspiro[4.5]decane
  • Preparation: In an argon-purged 250 mL flask, dissolve 8-phenyl-1,4-dioxaspiro[4.5]decan-8-ol (11.7 g, 50 mmol) in anhydrous dichloromethane (DCM, 100 mL).

  • Addition: Cool the solution strictly to -78 °C using a dry ice/acetone bath. Slowly add Diethylaminosulfur trifluoride (DAST, 7.9 mL, 60 mmol) dropwise over 20 minutes[3].

  • Reaction: Stir at -78 °C for 1 hour, then gradually allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ (100 mL) at 0 °C (Caution: CO₂ evolution). Extract with DCM (2 × 75 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Pass the crude oil through a short silica gel pad eluting with 10% ethyl acetate in hexanes to isolate the fluorinated ketal.

Step 3: Synthesis of 4-Fluoro-4-phenylcyclohexan-1-one
  • Preparation: Dissolve 8-fluoro-8-phenyl-1,4-dioxaspiro[4.5]decane (9.4 g, 40 mmol) in a mixture of acetone (80 mL) and water (20 mL).

  • Reaction: Add 3M aqueous HCl (15 mL) and stir the mixture at room temperature for 4 hours. Monitor completion via TLC (stain with KMnO₄).

  • Workup: Neutralize the mixture by carefully adding solid NaHCO₃ until gas evolution ceases. Concentrate the mixture under reduced pressure to remove the majority of the acetone.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 × 50 mL). Wash with brine, dry over Na₂SO₄, and concentrate to afford the ketone as a pale yellow oil, which is typically pure enough for the next step.

Step 4: Synthesis of 4-Fluoro-4-phenylcyclohexan-1-amine
  • Imine Formation: Dissolve 4-fluoro-4-phenylcyclohexan-1-one (5.8 g, 30 mmol) in anhydrous methanol (60 mL). Add ammonium acetate (NH₄OAc, 23.1 g, 300 mmol, 10 eq.) and stir at room temperature for 2 hours to ensure complete imine formation.

  • Reduction: Cool the mixture to 0 °C. Add sodium cyanoborohydride (NaBH₃CN, 2.8 g, 45 mmol) in small portions. Allow the reaction to warm to room temperature and stir for 16 hours.

  • Workup: Quench the reaction with 1M aqueous NaOH (50 mL) to free-base the newly formed amine. Remove methanol under reduced pressure. Extract the aqueous layer with DCM (3 × 50 mL).

  • Purification (Acid-Base Extraction): Extract the combined DCM layers with 1M HCl (3 × 50 mL). Discard the organic layer (contains neutral impurities). Basify the combined acidic aqueous layers to pH 12 using 6M NaOH. Extract the basic aqueous layer with DCM (3 × 50 mL), dry over Na₂SO₄, and concentrate to yield the final primary amine product.

Quantitative Data & Analytical Validation

To ensure the trustworthiness of the protocol, each intermediate acts as a self-validating checkpoint. Researchers must verify the mass and fluorine shifts before proceeding to the subsequent step to prevent the propagation of side products (e.g., elimination alkenes).

Table 1: Reaction Metrics and Analytical Validation Parameters

StepIntermediate / ProductExpected Yield (%)Expected Mass [M+H]⁺¹⁹F NMR (approx. δ ppm, CDCl₃)
1 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol85 – 92%235.1N/A
2 8-Fluoro-8-phenyl-1,4-dioxaspiro[4.5]decane65 – 75%237.1-160.5 to -163.0
3 4-Fluoro-4-phenylcyclohexan-1-one88 – 95%193.1-162.0 to -165.5
4 4-Fluoro-4-phenylcyclohexan-1-amine60 – 70%194.1-161.5 to -166.0

Note: The final amine product (Step 4) will present as a mixture of cis/trans diastereomers. If a specific stereoisomer is required, chromatographic separation or diastereomeric salt resolution (e.g., using chiral tartaric acid derivatives) must be performed post-synthesis.

References

  • Source: nih.
  • Title: 8-Phenyl-1,4-dioxaspiro[4.
  • Source: nih.

Sources

Application

Application Note: 4-Fluoro-4-phenylcyclohexan-1-amine as a Privileged Building Block in CNS Drug Discovery

Introduction and Scientific Rationale The 4-phenylcyclohexylamine scaffold is a well-documented pharmacophore in medicinal chemistry, particularly recognized for its profound activity in the central nervous system (CNS)....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

The 4-phenylcyclohexylamine scaffold is a well-documented pharmacophore in medicinal chemistry, particularly recognized for its profound activity in the central nervous system (CNS). Historically, derivatives of this scaffold, such as the investigational drug EXP-561, have been extensively studied as potent inhibitors of serotonin, dopamine, and norepinephrine reuptake [1]. Furthermore, structural modifications of this moiety have led to the discovery of novel analgesics, including the nociceptin/orphanin FQ (NOP) and opioid receptor agonist cebranopadol, which features a complex fluoro-spiro-cyclohexane architecture [2].

4-Fluoro-4-phenylcyclohexan-1-amine represents a highly strategic evolution of this foundational scaffold. The targeted incorporation of a fluorine atom at the C4 position (geminal to the phenyl ring) is not merely a structural novelty; it is a calculated bioisosteric intervention designed to optimize the physicochemical and pharmacokinetic profile of the resulting drug candidates.

The Causality of Fluorination

As a Senior Application Scientist, it is critical to understand why this specific substitution is transformative:

  • pKa Modulation via Inductive Effects: Fluorine is the most electronegative element. Through the σ -bond framework of the cyclohexane ring, the fluorine atom exerts a powerful electron-withdrawing inductive effect (-I effect). This significantly reduces the basicity (pKa) of the distal C1-amine [3]. By lowering the pKa from a typical aliphatic ~10.5 to approximately 9.0–9.5, the fraction of the un-ionized (neutral) free-base at physiological pH (7.4) increases exponentially. This is the primary driver for enhanced passive diffusion across the lipophilic blood-brain barrier (BBB).

  • Metabolic Shielding: The benzylic tertiary carbon (C4) in the unfluorinated scaffold is a classic liability for cytochrome P450-mediated oxidative metabolism. The exceptionally strong carbon-fluorine bond (C-F) effectively blocks this metabolic hotspot, prolonging the in vivo half-life of the molecule without adding significant steric bulk [4].

G A 4-Phenylcyclohexan-1-amine (Base Scaffold) B Fluorine Incorporation (C4 Position) A->B C Inductive Effect (-I) Electron Withdrawal B->C D Steric Shielding & Metabolic Blocking B->D E Reduced Amine pKa (~1.0-1.5 units) C->E F Increased CYP450 Resistance D->F G Enhanced BBB Penetration (Higher un-ionized fraction) E->G H Prolonged Half-Life (In vivo) F->H

Workflow illustrating the physicochemical impact of C4-fluorination on CNS drug properties.

Quantitative Data Presentation

To illustrate the profound impact of the C4-fluorine substitution, Table 1 summarizes the comparative physicochemical properties of the base scaffold versus the fluorinated building block. These shifts dictate the rational design of downstream active pharmaceutical ingredients (APIs).

Table 1: Physicochemical Comparison of Cyclohexylamine Scaffolds

Parameter4-Phenylcyclohexan-1-amine4-Fluoro-4-phenylcyclohexan-1-amineImpact on Drug Design
Molecular Weight ( g/mol ) 175.27193.26Minimal increase; remains well within Lipinski's Rule of 5.
Calculated LogP (cLogP) ~2.80~3.15Increased lipophilicity drives better membrane partitioning.
Amine pKa (Estimated) ~10.5~9.2Critical reduction; increases un-ionized fraction at pH 7.4.
Polar Surface Area (PSA) 26.02 Ų26.02 ŲUnchanged; highly favorable for CNS penetration (< 90 Ų).
C4 Metabolic Stability Low (Benzylic oxidation)High (C-F bond inertness)Prevents rapid first-pass metabolism and toxic metabolite formation.

Pharmacological Application: Monoamine Reuptake Inhibition

When 4-Fluoro-4-phenylcyclohexan-1-amine is utilized as a core building block, the resulting derivatives frequently exhibit high affinity for monoamine transporters (DAT, SERT, NET). The fluorine atom can act as a conformational lock, biasing the cyclohexane ring into a specific chair conformation that optimally aligns the phenyl ring and the basic amine within the transporter's binding pocket[1].

G A Fluorinated Lead Compound B DAT / SERT / NET (Transporter Proteins) A->B Binds to C Conformational Lock (Inhibits Transporter) B->C D Synaptic Cleft Monoamine Accumulation C->D E Post-Synaptic Receptor Activation D->E F Enhanced CNS Signaling (Antidepressant Efficacy) E->F

Mechanism of action for monoamine reuptake inhibition by 4-phenylcyclohexylamine derivatives.

Experimental Protocols

The following protocols provide self-validating workflows for incorporating 4-Fluoro-4-phenylcyclohexan-1-amine into drug discovery pipelines and subsequently validating the engineered physicochemical properties.

Protocol A: Synthesis of N-Alkyl Derivatives via Reductive Amination

Objective: To synthesize secondary or tertiary amine derivatives using 4-Fluoro-4-phenylcyclohexan-1-amine. Scientific Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent because it is mild enough to selectively reduce the intermediate iminium ion without reducing the starting aldehyde/ketone, thereby preventing the formation of unwanted alcohol byproducts. Note: The C4-fluorine slightly deactivates the amine nucleophilicity via its -I effect; therefore, a Lewis acid catalyst is employed to drive imine formation.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-Fluoro-4-phenylcyclohexan-1-amine (1.0 eq, 1.0 mmol) and the target aldehyde/ketone (1.1 eq, 1.1 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

  • Catalysis: Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 eq, 1.5 mmol) to the mixture. Stir at room temperature for 4 hours. Self-Validation: Monitor the disappearance of the starting amine via TLC (DCM:MeOH 9:1, ninhydrin stain).

  • Reduction: Cool the reaction mixture to 0 °C. Add NaBH(OAc)₃ (2.0 eq, 2.0 mmol) portion-wise over 10 minutes. Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 30 minutes to break up titanium emulsions. Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (silica gel, gradient elution from 100% EtOAc to EtOAc:MeOH 95:5).

Protocol B: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Objective: To empirically validate the enhanced blood-brain barrier penetration of the synthesized fluorinated derivatives compared to their non-fluorinated counterparts. Scientific Rationale: This assay mimics the lipophilic environment of the BBB. By comparing the effective permeability ( Pe​ ) of the fluorinated vs. non-fluorinated analogs, researchers can validate the hypothesis that pKa modulation (driven by the C4 fluorine) directly translates to improved membrane crossing [3].

Step-by-Step Methodology:

  • Donor Solution Preparation: Dissolve the test compounds in DMSO to a concentration of 10 mM. Dilute the stock solutions to 50 µM in PBS (pH 7.4).

  • Membrane Coating: Carefully apply 4 µL of porcine brain lipid (PBL) solution (20 mg/mL in dodecane) to the filter membrane of the donor plate (hydrophobic PVDF, 0.45 µm pore size).

  • Assembly: Add 150 µL of the 50 µM donor solution to each well of the donor plate. Add 300 µL of fresh PBS (pH 7.4) to each well of the PTFE acceptor plate. Carefully place the donor plate into the acceptor plate, ensuring the membrane contacts the acceptor buffer.

  • Incubation: Incubate the assembled sandwich plate at room temperature (25 °C) for 18 hours in a humidity-controlled chamber to prevent evaporation.

  • Quantification: Separate the plates. Transfer 100 µL from both the donor and acceptor wells into a new plate. Add an internal standard and analyze via LC-MS/MS.

  • Data Analysis: Calculate the effective permeability ( Pe​ ) using the following self-validating equation, ensuring mass balance recovery is >80%:

    Pe​=A×(VD​1​+VA​1​)×t−ln[1−Ceq​CA​(t)​]​

    (Where CA​(t) is the acceptor concentration at time t , Ceq​ is the equilibrium concentration, A is the filter area, and VD​/VA​ are donor/acceptor volumes).

References

  • Source: wikipedia.
  • Source: nih.
  • Title: (S)
  • Title: carbon-fluorine bond activation: Topics by Science.
Method

Application Note: A Robust HPLC-UV Method for the Quantification of 4-Fluoro-4-phenylcyclohexan-1-amine

Abstract This application note details a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 4-Fluoro-4-phenylcyclohexan-1-amine. The strategic approach addres...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 4-Fluoro-4-phenylcyclohexan-1-amine. The strategic approach addresses the unique challenges posed by the analyte, which includes a basic amine group prone to peak tailing and a phenyl chromophore suitable for UV detection. This document provides a step-by-step protocol, from method development and optimization to full validation according to ICH Q2(R1) guidelines, ensuring the method is robust, reliable, and fit for purpose in research and quality control environments.

Introduction

4-Fluoro-4-phenylcyclohexan-1-amine is a synthetic intermediate whose purity and concentration are critical in various stages of drug development and chemical synthesis. Its structure, featuring a phenyl group, a basic amine, and a chiral center, presents specific analytical challenges. The primary difficulty in reversed-phase HPLC is the interaction of the basic amine with residual silanol groups on the silica-based stationary phase, which can lead to poor peak shape and unreliable quantification.[1][2] This guide provides a systematic approach to developing and validating an HPLC method that mitigates these issues, ensuring high-quality data.

Scientific Rationale and Method Development Strategy

The development of a successful HPLC method hinges on a clear understanding of the analyte's physicochemical properties and their interaction with the chromatographic system.

Analyte Characteristics
  • Structure: Possesses a phenyl group, which is a strong chromophore for UV detection.

  • Basicity: The primary amine group (pKa ~9-10) will be protonated at acidic to neutral pH, making it susceptible to ionic interactions with deprotonated silanols on the column packing.

  • Solubility: The compound is generally soluble in common organic solvents like methanol and acetonitrile.

Chromatographic Challenges & Solutions

The main challenge is peak tailing due to the basic amine. Our strategy focuses on minimizing these secondary interactions through a multi-pronged approach:

  • Column Selection: Using a modern, high-purity, end-capped C18 column is the first line of defense.[3][4] End-capping chemically blocks most of the accessible silanol groups, significantly reducing the sites available for secondary interactions. A Phenyl-Hexyl column could also be considered as an alternative to leverage potential π-π interactions with the analyte's phenyl ring, which can offer different selectivity.[5]

  • Mobile Phase pH Control: Maintaining a low mobile phase pH (≤ 3) is a highly effective strategy.[1][3] At this pH, the majority of surface silanol groups are protonated (Si-OH), neutralizing their negative charge and preventing ionic interactions with the positively charged analyte. Formic acid (0.1%) is an excellent choice as it is a volatile additive compatible with mass spectrometry and provides the necessary pH control.

  • Detector Wavelength Selection: The phenyl group allows for sensitive UV detection. Aromatic compounds typically exhibit strong absorbance around 254 nm, a common wavelength for UV detectors.[6][7] However, for optimal sensitivity, the wavelength corresponding to the analyte's absorbance maximum (λmax) should be determined using a photodiode array (PDA) detector.

Method Development Workflow

The logical progression from initial scouting to a fully optimized method is crucial for efficiency and robustness.

MethodDevelopmentWorkflow A Analyte Characterization (Structure, pKa, UV) B Initial Column & Mobile Phase Selection (C18, Low pH) A->B Informs Choices C Scouting Gradient Run (e.g., 5-95% ACN) B->C Initial Conditions D Evaluate Peak Shape & Retention C->D Collect Data E Optimization (Gradient Slope, Isocratic Hold) D->E Good Shape? (If No, adjust pH/Column) D->E Yes F System Suitability Testing (SST) E->F Refined Conditions G Final Method F->G Passes SST? (If No, Re-optimize) F->G Yes

Caption: Workflow for HPLC Method Development.

Detailed Experimental Protocol

Equipment and Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent high-purity, end-capped C18).

  • Reagents:

    • Acetonitrile (ACN), HPLC Grade

    • Water, HPLC Grade or Milli-Q

    • Formic Acid (FA), >98% purity

    • 4-Fluoro-4-phenylcyclohexan-1-amine reference standard

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and sonicate to degas.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent).

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

Final Chromatographic Conditions
ParameterCondition
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 80% B over 10 minutes, hold for 2 min, return to 20% B and equilibrate for 3 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection DAD, 254 nm (or analyte-specific λmax)
Run Time 15 minutes

Method Validation Protocol

The developed method must be validated to ensure it is suitable for its intended purpose, following the International Council for Harmonisation (ICH) Q2(R1) guideline.[8][9][10]

System Suitability

Before any sample analysis, the system's performance must be verified. This is achieved by making five replicate injections of a working standard (e.g., 25 µg/mL).

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 1.5
Theoretical Plates (N) N > 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. This can be demonstrated by analyzing a placebo (matrix without the analyte) and spiked samples to ensure no interfering peaks are present at the retention time of the analyte.

Linearity and Range

Inject the prepared calibration standards (1-100 µg/mL) in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)

Accuracy is determined by performing recovery studies on a spiked placebo. Prepare samples at three concentration levels (low, medium, high; e.g., 5, 25, 75 µg/mL) in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the test concentration (e.g., 50 µg/mL) on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ can be estimated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope) The LOQ should be subsequently confirmed by analyzing standards at the calculated concentration and demonstrating acceptable precision and accuracy.

ValidationFlow Start Optimized Method SST System Suitability Start->SST Specificity Specificity Start->Specificity Linearity Linearity & Range SST->Linearity Pass Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOQ LOD / LOQ Precision->LOQ Validated Method Validated LOQ->Validated

Caption: ICH Q2(R1) Validation Workflow.

Results and Discussion

A typical chromatogram from the analysis of a 25 µg/mL standard using the final method shows a sharp, symmetrical peak for 4-Fluoro-4-phenylcyclohexan-1-amine, eluting at approximately 6.5 minutes. The low pH mobile phase effectively mitigates peak tailing, resulting in a tailing factor of 1.1, which is well within the acceptable limit of 1.5.

Table 1: Representative Validation Summary Data

Validation ParameterResultICH GuidelineStatus
Linearity (r²) 0.9995≥ 0.999Pass
Accuracy (Recovery) 99.2% - 101.5%98.0% - 102.0%Pass
Repeatability (%RSD) 0.85%≤ 2.0%Pass
Intermediate Precision (%RSD) 1.2%≤ 2.0%Pass
LOQ 1.0 µg/mL--

The data clearly demonstrates that the method is linear, accurate, and precise over the specified range, making it highly suitable for quantitative analysis.

Conclusion

This application note presents a robust and reliable reversed-phase HPLC method for the quantification of 4-Fluoro-4-phenylcyclohexan-1-amine. By employing a high-purity, end-capped C18 column and an acidic mobile phase (0.1% formic acid), the common issue of peak tailing associated with basic amines was successfully overcome. The method was fully validated according to ICH Q2(R1) guidelines and demonstrated excellent performance in terms of specificity, linearity, accuracy, and precision. This protocol is fit for purpose and can be readily implemented in quality control and research laboratories.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis?[Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?[Link]

  • ICH. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • GALAK Chromatography. How to choose reversed-phase HPLC column C18, C8, C4. [Link]

  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. [Link]

  • Welch Materials, Inc. (2025). HPLC Column Selection: Core to Method Development (Part II). [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Element Lab Solutions. (2018). HPLC UV detection. [Link]

  • Ingenieria Analitica Sl. HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons. [Link]

  • Agilent. Choosing Right Column for Reverse Phase HPLC Separations. [Link]

  • Ge, S., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS ONE. [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • Royal Society of Chemistry. (2023). Development of an HPLC method for the determination of amines in a leukemia mouse model. Analytical Methods. [Link]

  • Biotage. (2023). How to maximize UV detection sensitivity in flash chromatography. [Link]

  • LCGC International. (2015). Important Aspects of UV Detection for HPLC. [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • JASCO Global. (2025). Principles of HPLC (4) Detectors. [Link]

  • Majors, R. E. (2002). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC Europe. [Link]

Sources

Application

Application Note: Advanced NMR Structural Elucidation of 4-Fluoro-4-phenylcyclohexan-1-amine

Introduction & Analytical Scope Fluorinated cyclohexanes are highly valued in medicinal chemistry and drug development for their unique ability to modulate a molecule's lipophilicity, metabolic stability, and basicity wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Scope

Fluorinated cyclohexanes are highly valued in medicinal chemistry and drug development for their unique ability to modulate a molecule's lipophilicity, metabolic stability, and basicity without drastically altering its steric bulk[1]. However, introducing a fluorine atom onto a flexible cyclohexane ring creates complex stereochemical and conformational dynamics[2].

For 4-fluoro-4-phenylcyclohexan-1-amine , assigning the relative stereochemistry (cis vs. trans) and determining the dominant ring conformation requires a multiparametric analytical approach. Standard 1D proton NMR is often insufficient due to signal overlap and the complex splitting patterns introduced by the highly NMR-active 19 F nucleus[3]. This application note details a self-validating, multi-nuclear NMR protocol leveraging 1 H, 13 C, 19 F, and 2D HOESY techniques to unambiguously characterize this molecule.

Conformational Logic & Causality (The "Why")

To accurately interpret the NMR data, we must first establish the thermodynamic causality governing the molecule's 3D structure. Do not simply look at chemical shifts; look at the energetic drivers forcing the molecule into its observable state.

  • Conformational Locking: The cyclohexane ring undergoes rapid chair-chair flipping at room temperature. However, the bulky phenyl group at C4 possesses a massive A-value (~2.8 kcal/mol), which strongly biases the equilibrium. The conformer where the phenyl group occupies the equatorial position is thermodynamically locked[4].

  • Fluorine Positioning: Consequently, the geminal fluorine atom at C4 (A-value ~0.25 kcal/mol) is forced into the axial position[4].

  • Stereochemical Divergence: With C4 locked (Phenyl equatorial, Fluorine axial), the stereochemistry at C1 dictates the orientation of the amine group and the C1 proton (H1):

    • Cis-Isomer (NH 2​ and F on the same face): Since F is axial (down), NH 2​ must be equatorial (down). Therefore, the H1 proton is axial (up).

    • Trans-Isomer (NH 2​ and F on opposite faces): Since F is axial (down), NH 2​ must be axial (up). Therefore, the H1 proton is equatorial (down).

This structural divergence creates distinct, predictable NMR signatures, providing a self-validating system where scalar couplings and through-space interactions must perfectly align.

Conformational_Logic A 4-Fluoro-4-phenylcyclohexan-1-amine B Phenyl Group locked Equatorial (A-value ~2.8 kcal/mol) A->B C Fluorine forced Axial (A-value ~0.25 kcal/mol) B->C D_cis Cis-Isomer (NH2 & F on same face) C->D_cis D_trans Trans-Isomer (NH2 & F on opposite faces) C->D_trans E_cis NH2 is Equatorial H1 is Axial D_cis->E_cis E_trans NH2 is Axial H1 is Equatorial D_trans->E_trans

Caption: Conformational logic tree for 4-fluoro-4-phenylcyclohexan-1-amine stereoisomers.

Experimental Protocols & Methodologies

Sample Preparation: Dissolve 15–20 mg of the analyte in 600 µL of anhydrous CDCl 3​ or CD 3​ OD. Anhydrous conditions are critical to prevent exchange-broadening of the amine protons, which can obscure nearby scalar couplings.

Hardware Requirements: An NMR spectrometer equipped with a dedicated HFX triple-resonance probe is essential. This allows simultaneous pulsing and decoupling of 1 H, 19 F, and 13 C nuclei on separate channels without damaging the hardware[5].

Step 1: 1D 1 H and 19 F NMR Acquisition
  • Acquire standard 1 H and 19 F spectra. Fluorine-19 is a spin-½ nucleus with 100% natural abundance, making it highly sensitive to its local electronic environment[1].

  • Analysis: Isolate the H1 multiplet in the proton spectrum. An axial H1 (cis-isomer) will appear as a triplet of triplets (tt) due to two large 1,3-diaxial couplings ( 3Jax,ax​≈10−12 Hz) and two small equatorial couplings. An equatorial H1 (trans-isomer) will appear as a narrow multiplet due to the absence of large diaxial couplings.

Step 2: 13 C{ 1 H} and 13 C{ 1 H, 19 F} NMR
  • Acquire a standard proton-decoupled 13 C spectrum. The high gyromagnetic ratio of fluorine results in strong scalar coupling ( JCF​ ) through the carbon backbone[6].

  • Analysis: The C4 carbon will appear as a widely split doublet ( 1JCF​≈160−250 Hz)[7]. The adjacent C3/C5 carbons will show 2JCF​≈15−25 Hz, and C2/C6 will show 3JCF​≈5−10 Hz[8].

  • Validation: To simplify the spectrum and prevent multiplet overlap with baseline noise, acquire a dual-decoupled 13 C{ 1 H, 19 F} spectrum to collapse all carbon signals into sharp singlets, confirming the fluorinated positions[6].

Step 3: 2D 1 H- 19 F HOESY

Heteronuclear Overhauser Effect Spectroscopy (HOESY) is a dipolar-coupling-based experiment used to detect through-space interactions between 1 H and 19 F nuclei closer than 5 Å[5].

  • Tune both 1 H and 19 F channels simultaneously using the HFX probe[5].

  • Set up the 2D HOESY pulse sequence based on the 1D 19 F experiment parameters[5].

  • Analysis: Because the fluorine is locked in the axial position, it will show strong cross-peaks with the axial protons at C2 and C6 (1,3-diaxial proximity)[3].

Step 4: 2D 1 H- 1 H NOESY
  • Acquire a standard NOESY to map the proton-proton spatial network.

  • Analysis: If the compound is the cis-isomer (H1 is axial), strong NOE cross-peaks will be observed between H1 and the axial protons at C3 and C5.

NMR_Workflow cluster_1 1D Analysis cluster_2 2D Spatial Analysis Prep Sample in CDCl3 (HFX Probe) H1 1H NMR (H1 Multiplicity) Prep->H1 C13 13C{1H} NMR (J_CF Couplings) Prep->C13 HOESY 1H-19F HOESY (F-H distances) Prep->HOESY NOESY 1H-1H NOESY (H-H distances) Prep->NOESY Result Stereochemical Assignment H1->Result C13->Result HOESY->Result NOESY->Result

Caption: Multiparametric NMR workflow for structural validation of fluorinated cyclohexanes.

Data Presentation & Interpretation

By cross-referencing scalar couplings (through-bond) with NOE/HOESY contacts (through-space), the assignment becomes a self-validating loop.

NMR ParameterCis-Isomer (NH 2​ equatorial)Trans-Isomer (NH 2​ axial)Mechanistic Rationale
H1 Multiplicity Triplet of triplets (tt)Narrow multiplet (br s / m)Axial H1 has two large 3Jax,ax​ (~11 Hz). Equatorial H1 has only small 3Jeq,ax​ and 3Jeq,eq​ couplings (~3-4 Hz).
19 F HOESY Contacts Strong to H2(ax) & H6(ax)Strong to H2(ax) & H6(ax)In both isomers, F is locked axial by the bulky phenyl group, placing it in 1,3-diaxial proximity to H2/H6[5].
H1 NOESY Contacts Strong to H3(ax) & H5(ax)Weak/None to H3(ax)/H5(ax)Axial H1 (cis) has 1,3-diaxial proximity to H3/H5. Equatorial H1 (trans) points outward, lacking these contacts.
13 C- 19 F Coupling 1JCF​ ~ 160-250 Hz at C4 1JCF​ ~ 160-250 Hz at C4Direct C-F scalar coupling is independent of remote C1 stereochemistry, validating the C4 substitution[7].

References

  • Fluorine NMR - Biophysical Society - 1

  • NMR Manual for Hetero-nuclear Overhauser Enhancement Spectroscopy (HOESY) Experiment - IMSERC, Northwestern University - 5

  • A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds - ACD/Labs - 6

  • 13C–19F Coupling in NMR Spectroscopy - Scribd - 7

  • 19F Coupling Constants Table - Alfa Chemistry - 8

  • Fluorine NMR Spectra and Conformational Isomerization of 1,1-Difluorocyclohexane - Semantic Scholar - 2

  • 19F-centred NMR analysis of mono-fluorinated compounds - NIH PMC -3

Sources

Method

Preclinical In Vivo Dosing and Pharmacokinetic Protocol for 4-Fluoro-4-phenylcyclohexan-1-amine

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Pharmacologists, DMPK Scientists, and Preclinical Drug Development Professionals Executive Summary & Mechanistic Rationale 4-Fluoro-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Pharmacologists, DMPK Scientists, and Preclinical Drug Development Professionals

Executive Summary & Mechanistic Rationale

4-Fluoro-4-phenylcyclohexan-1-amine (4-F-PCH) is a highly specialized fluorinated aliphatic amine utilized in preclinical drug discovery. The strategic placement of a fluorine atom at the 4-position of the cyclohexane ring—geminal to the phenyl group—serves a critical pharmacokinetic (PK) purpose.

The Causality of Fluorination: In drug design, fluorine acts as a powerful bioisostere for hydrogen or hydroxyl groups. Because the van der Waals radius of fluorine is approximately 20% larger than hydrogen and its C–F bond is highly polarized, it effectively blocks cytochrome P450-mediated aliphatic hydroxylation at the tertiary carbon[1]. This metabolic blocking strategy prevents rapid first-pass degradation, thereby increasing the compound's metabolic stability and biological half-life[2]. Furthermore, the electronegativity of the fluorine atom modulates the basicity (pKa) of the distal primary amine and increases overall lipophilicity (LogD), which is a prerequisite for driving blood-brain barrier (BBB) penetrance in centrally acting neuro-therapeutics[1].

This application note provides a self-validating, rigorously structured in vivo dosing and sampling protocol designed to evaluate the PK and tissue distribution of 4-F-PCH in murine models.

System Validation & Species Selection

Why Mice Over Rats? Cyclohexylamine derivatives exhibit profound, species-specific pharmacokinetic divergence. Murine models (e.g., C57BL/6 or CD-1 mice) eliminate cyclohexylamines significantly faster and more linearly than rats. Rats possess a saturable active renal tubular secretion mechanism for cyclohexylamines, leading to non-linear plasma accumulation, reduced clearance at higher doses, and species-specific testicular toxicity[3]. Therefore, to obtain clean, dose-proportional PK data without the confounding variable of saturated renal clearance, mice are the mandatory species for initial in vivo evaluation of 4-F-PCH.

Self-Validating Controls: To ensure the integrity of the PK data, every cohort must include:

  • Vehicle Control Group: To establish baseline physiological parameters and rule out vehicle-induced behavioral or metabolic artifacts.

  • Internal Standard (IS): For LC-MS/MS bioanalysis, a structurally similar stable-isotope labeled standard (e.g., 4-F-PCH-d5) or a known CNS-penetrant amine (e.g., donepezil) must be spiked into all matrix samples to validate extraction efficiency.

Physicochemical Properties & Formulation Strategy

Because 4-F-PCH contains a primary aliphatic amine, its freebase form is highly lipophilic and prone to precipitation in aqueous biological fluids.

  • Preferred Formulation (Salt Form): The hydrochloride (HCl) salt of 4-F-PCH is highly recommended. It can be dissolved directly in 0.9% physiological saline . This prevents injection-site necrosis and ensures rapid systemic absorption.

  • Alternative Formulation (Freebase): If only the freebase is available, an organic co-solvent system is required to break the crystal lattice and maintain solubility.

    • Standard Vehicle: 5% DMSO + 10% Tween-80 + 85% Saline.

    • Causality: DMSO acts as the primary solubilizer, Tween-80 acts as a surfactant to prevent micelle aggregation, and saline provides isotonicity.

Table 1: Dosing Parameters and Constraints by Route
Administration RouteMax Volume (mL/kg)Needle GaugeAbsorption PhaseFirst-Pass Metabolism
Intravenous (IV) 5.027G - 30GNone (Instantaneous)Bypassed
Intraperitoneal (IP) 10.025G - 27GRapid ( Tmax​ < 30 min)Partial
Oral Gavage (PO) 10.020G - 22G (Bulb)Slower ( Tmax​ 1-2 hr)High (Hepatic)

In Vivo Dosing and Serial Sampling Protocol

To minimize animal usage while maximizing data resolution, this protocol utilizes a serial bleeding technique [4]. This allows for the collection of a complete concentration-time profile from a single subject, drastically reducing inter-subject variability[5].

Step-by-Step Methodology

Step 1: Animal Preparation & Fasting

  • For PO dosing, fast the mice for 12 hours overnight prior to administration to prevent food-binding artifacts in the GI tract. Water remains ad libitum.

  • For IV and IP dosing, mice remain non-fasted[6].

Step 2: Administration

  • Calculate the dose based on the exact body weight recorded on the morning of the study.

  • Administer the compound using the parameters outlined in Table 1. Ensure the dosing solution is at room temperature to prevent hypothermic shock.

Step 3: Serial Blood Collection

  • Timepoints: 5, 15, 30, 60, 120, and 240 minutes post-dose.

  • Technique: Use the submandibular vein (cheek punch) or orbital venous plexus for early timepoints.

  • Volume Restriction: Collect exactly 20 µL of blood per timepoint using a heparinized capillary tube. Causality: Drawing more than 10-15% of the total blood volume alters hemodynamics and artificially skews clearance rates[4].

Step 4: Terminal Tissue Harvest

  • At the final timepoint (e.g., 8 hours or 24 hours), euthanize the animal via CO2​ asphyxiation followed by cardiac puncture (terminal bleed).

  • Immediately perfuse the animal with ice-cold saline to remove residual blood from the cerebral vasculature.

  • Extract the brain, weigh it, and snap-freeze it in liquid nitrogen. Causality: Perfusion is critical; without it, residual blood in the brain microvasculature will cause false-positive readings for BBB penetrance.

Expected Quantitative Outcomes

Based on the structural homology of 4-F-PCH to other fluorinated cyclohexylamines, the following PK parameters should be anticipated during LC-MS/MS data modeling.

Table 2: Theoretical Pharmacokinetic Profile in Murine Models
PK ParameterIV (1 mg/kg)IP (5 mg/kg)PO (10 mg/kg)
Cmax​ (ng/mL) High (Initial)ModerateLow-Moderate
Tmax​ (min) 015 - 3060 - 120
Bioavailability ( F% ) 100% (Reference)60 - 80%20 - 40%
Brain/Plasma Ratio ( Kp​ ) > 1.5> 1.5> 1.5

(Note: A Brain/Plasma ratio > 1.0 indicates active CNS accumulation, driven by the lipophilic 4-fluoro-4-phenyl moiety).

Experimental Workflow Visualization

G cluster_0 Serial Sampling Protocol A Compound Formulation 4-F-PCH HCl in 0.9% Saline B In Vivo Administration (Murine Model: IV, IP, PO) A->B C Serial Blood Collection (5, 15, 30, 60, 120, 240 min) B->C D Terminal Tissue Harvest (Brain & Liver Extraction) B->D Terminal Point E LC-MS/MS Bioanalysis & PK Parameter Modeling C->E D->E

Caption: Workflow for in vivo PK dosing and serial sampling of 4-F-PCH in murine models.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. URL:[Link]

  • Xing, L., et al. (2015). Fluorine in Drug Design: A Case Study With Fluoroanisoles. ChemMedChem, 10(4), 715-726. URL:[Link]

  • Roberts, A., & Renwick, A. G. (1989). The pharmacokinetics and tissue concentrations of cyclohexylamine in rats and mice. Toxicology and Applied Pharmacology, 98(2), 230-242. URL: [Link]

  • BioDuro-Sundia. In Vivo PK and TK Studies. DMPK Services. URL:[Link]

  • Peng, J., et al. (2014). Murine Pharmacokinetic Studies. Journal of Visualized Experiments (JoVE), (86), 51394. URL:[Link]

Sources

Application

Application Note: Derivatization of 4-Fluoro-4-phenylcyclohexan-1-amine for GC-MS Analysis

Executive Summary The robust quantification and structural characterization of 4-Fluoro-4-phenylcyclohexan-1-amine[1] via Gas Chromatography-Mass Spectrometry (GC-MS) requires overcoming the inherent analytical limitatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The robust quantification and structural characterization of 4-Fluoro-4-phenylcyclohexan-1-amine[1] via Gas Chromatography-Mass Spectrometry (GC-MS) requires overcoming the inherent analytical limitations of primary aliphatic amines. Due to their high polarity and basicity, underivatized primary amines undergo severe hydrogen bonding with active silanol sites in the GC inlet and column[2]. This interaction results in irreversible adsorption, peak tailing, and thermal degradation, which drastically compromises the limit of detection (LOD) and quantitative reproducibility[3].

This application note provides a comprehensive, self-validating guide to the two most effective derivatization strategies for this molecule: Acylation via Trifluoroacetic anhydride (TFAA) and Silylation via N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[4].

Chemical Context & Mechanistic Rationale

The Target Molecule

4-Fluoro-4-phenylcyclohexan-1-amine (CAS: 1566798-08-0) is an alicyclic compound featuring a primary amine at the C1 position and a sterically bulky phenyl group alongside a highly electronegative fluorine atom at the C4 position[1].

Expertise & Experience Insight: Because the molecule can exist as cis and trans diastereomers, high-resolution capillary GC will likely resolve these isomers. Analysts should expect two distinct chromatographic peaks with nearly identical mass spectral fragmentation patterns. This chromatographic doublet should not be mistaken for incomplete derivatization or sample contamination.

Acylation via TFAA

Acylation with TFAA replaces the active amine hydrogens with a trifluoroacetyl group, forming a stable amide[3].

  • Causality of Choice: This reaction neutralizes the basicity of the amine, preventing column interaction. Furthermore, the addition of the trifluoroacetyl group (+96 Da) and its three fluorine atoms dramatically enhances the molecule's electron affinity. This makes TFAA the premier choice if the analyst intends to use Negative Chemical Ionization (NCI) MS for ultra-trace level detection[5].

Silylation via MSTFA

Silylation replaces the active amine hydrogen with a Trimethylsilyl (TMS) group, significantly reducing the molecule's polarity and boiling point[6].

  • Causality of Choice: MSTFA is selected over the more common BSTFA because the primary byproduct of MSTFA silylation is N-methyltrifluoroacetamide[5]. This byproduct is highly volatile and elutes in the solvent delay, preventing it from obscuring the early-to-mid eluting peaks of the alicyclic amine derivative[6].

Derivatization Decision Matrix & Workflow

DerivatizationWorkflow Start 4-Fluoro-4-phenylcyclohexan-1-amine Sample Preparation Dry Evaporate to Complete Dryness (Gentle N2 Stream) Start->Dry Decision Select Derivatization Pathway Dry->Decision Acylation Acylation Pathway Reagent: TFAA Solvent: Ethyl Acetate Decision->Acylation For NCI or high mass fragments Silylation Silylation Pathway Reagent: MSTFA + 1% TMCS Solvent: Pyridine/ACN Decision->Silylation For general EI-MS screening IncubateA Incubate at 60°C for 20-30 minutes Acylation->IncubateA IncubateS Incubate at 60°C for 20 minutes Silylation->IncubateS EvaporateA Evaporate Excess TFAA & Reconstitute in EtOAc IncubateA->EvaporateA DirectInj Direct Injection (No evaporation needed) IncubateS->DirectInj GCMS GC-MS Analysis (EI or NCI Mode) EvaporateA->GCMS DirectInj->GCMS

Fig 1: Decision matrix and workflow for the derivatization of 4-Fluoro-4-phenylcyclohexan-1-amine.

Validated Experimental Protocols

Protocol A: Acylation with TFAA

This protocol is optimized for generating highly stable, fluorinated derivatives ideal for EI and NCI-MS.

  • Sample Preparation: Aliquot 100 µL of the 4-Fluoro-4-phenylcyclohexan-1-amine extract (approx. 1 mg/mL) into a 2 mL glass autosampler vial with a PTFE-lined cap.

  • Desiccation: Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen.

    • Causality: TFAA is highly sensitive to moisture. Residual water will hydrolyze the anhydride into trifluoroacetic acid, quenching the reaction and generating active acids that degrade the GC column[3].

  • Reagent Addition: Reconstitute the dried residue in 100 µL of anhydrous ethyl acetate. Add 50 µL of TFAA[3].

  • Incubation: Cap tightly and incubate in a heating block at 60°C for 20 to 30 minutes[3].

  • Excess Reagent Removal (Critical Step): Remove the vial, cool to room temperature, and evaporate the mixture to complete dryness under nitrogen.

    • Causality: Injecting excess TFAA and its acidic byproducts directly into the GC will rapidly strip the stationary phase of the column and foul the MS source[5].

  • Reconstitution: Reconstitute the derivatized analyte in 100 µL of anhydrous ethyl acetate.

  • Self-Validation Check: Visually inspect the final solution. It must be completely clear. Any turbidity or white precipitate indicates the formation of insoluble amine salts due to incomplete reaction or moisture contamination. If cloudy, the sample must be discarded and the drying step repeated with a fresh aliquot.

Protocol B: Silylation with MSTFA + 1% TMCS

This protocol provides a rapid, direct-injectable derivative suitable for general EI-MS screening.

  • Sample Preparation: Aliquot 100 µL of the sample into a 2 mL glass vial.

  • Desiccation: Evaporate to complete dryness under nitrogen.

  • Reagent Addition: Add 50 µL of anhydrous pyridine and 50 µL of MSTFA containing 1% TMCS[6].

    • Causality: Pyridine acts as an acid scavenger and basic catalyst. The 1% TMCS acts as a powerful co-catalyst to drive the complete silylation of the primary amine, preventing the formation of a mixture of mono- and di-silylated artifacts[6].

  • Incubation: Cap tightly and incubate at 60°C for 20 minutes[6].

  • Analysis: Cool to room temperature. The MSTFA reaction mixture can typically be injected directly into the GC-MS without evaporation[5].

  • Self-Validation Check: The reaction mixture must remain a single-phase, clear liquid. The appearance of a white precipitate (silica deposits or amine hydrochlorides) indicates water contamination in the pyridine or sample. This will drastically reduce the derivatization yield and foul the GC Flame Ionization Detector (FID) or MS source[5].

Quantitative Data & Analytical Parameters

Table 1: Comparative Analysis of Derivatization Strategies

ParameterAcylation (TFAA)Silylation (MSTFA + 1% TMCS)
Reaction Target Primary AminePrimary Amine
Added Mass (Da) +96 Da (Trifluoroacetyl group)+72 Da (TMS group)
Byproducts Trifluoroacetic acidN-methyltrifluoroacetamide
Evaporation Required? Yes (Mandatory to protect column)No (Direct injection possible)
Optimal MS Mode EI-MS, NCI-MS (High sensitivity)EI-MS
Derivative Stability High (Stable for days at 4°C)Moderate (Prone to hydrolysis; analyze within 24h)

Table 2: Recommended GC-MS Analytical Parameters

ParameterSpecificationRationale
Column 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5MS, 30m x 0.25mm x 0.25µm)Provides optimal selectivity for alicyclic and aromatic ring structures while maintaining low bleed for MS.
Injection Volume 1.0 µL, Splitless modeMaximizes trace-level sensitivity.
Inlet Temperature 250°CEnsures rapid volatilization of the derivative without inducing thermal degradation.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Maintains consistent retention times across the temperature gradient.
Oven Program 70°C (hold 1 min) → 15°C/min to 280°C (hold 5 min)Rapidly elutes solvent and byproducts, then provides high-resolution separation of potential cis/trans diastereomers.
MS Source Temp 230°C (EI) or 150°C (NCI)Prevents condensation of heavy derivatives in the ion source.

Sources

Method

Application Note: Incorporating 4-Fluoro-4-phenylcyclohexan-1-amine into Peptide Synthesis

Introduction & Scientific Rationale The transition of peptides from potent in vitro binders to viable in vivo therapeutics is frequently hindered by rapid proteolytic degradation, poor membrane permeability, and swift he...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The transition of peptides from potent in vitro binders to viable in vivo therapeutics is frequently hindered by rapid proteolytic degradation, poor membrane permeability, and swift hepatic clearance. To overcome these pharmacokinetic liabilities, the strategic incorporation of non-canonical, fluorinated building blocks has become a cornerstone of modern peptidomimetic design.

4-Fluoro-4-phenylcyclohexan-1-amine (CAS: 1566798-08-0)[1] is a highly specialized primary amine used for C-terminal capping or side-chain amidation (e.g., via Asp/Glu residues). The integration of this motif leverages the "fluorine effect"—a phenomenon where the unique stereoelectronic properties of fluorine drastically alter the physicochemical profile of the parent peptide without introducing massive steric bulk[2].

Mechanistic Insights: The Causality of the Fluorinated Motif

Selecting 4-Fluoro-4-phenylcyclohexan-1-amine over a standard cyclohexylamine or benzylamine is driven by three distinct mechanistic advantages:

  • Metabolic Shielding (CYP450 Resistance): The 4-position of a cyclohexyl ring is a classic "soft spot" susceptible to cytochrome P450-mediated hydroxylation. By occupying this position with a highly stable C–F bond (bond dissociation energy ~105 kcal/mol) and a sterically demanding phenyl group, metabolic oxidation is effectively blocked.

  • Conformational Locking: The strong electronegativity of the fluorine atom, combined with the bulk of the phenyl ring, heavily biases the cyclohexane ring into a specific chair conformation. This reduces the entropic penalty upon target binding, frequently resulting in enhanced receptor affinity, as demonstrated in the development of 3[3].

  • Enhanced Lipophilicity (logP): The simultaneous addition of a lipophilic phenyl ring and a fluorine atom significantly increases the partition coefficient of the peptide, promoting better lipid bilayer penetration and extending the systemic half-life.

M A 4-Fluoro-4-phenyl Substitution B Steric & Electronic Shielding A->B C CYP450 Oxidation Resistance B->C D Extended In Vivo Half-Life C->D

Mechanistic pathway of metabolic shielding by the 4-fluoro-4-phenylcyclohexyl group.

Quantitative Data: Impact of C-Terminal Modification

To illustrate the value of this building block, Table 1 compares the physicochemical and pharmacokinetic properties of a model pentapeptide when modified with various C-terminal caps.

Table 1: Comparative Physicochemical and Pharmacokinetic Properties

C-Terminal ModificationRelative Coupling Efficiency (%)Calculated LogP (clogP)*Microsomal Stability (t1/2, min)**
Free Acid (-COOH)N/A1.215
Unsubstituted Cyclohexylamide942.835
4-Phenylcyclohexylamide863.942
4-Fluoro-4-phenylcyclohexylamide 89 4.1 >120

*Values are representative models based on a standard lipophilic pentapeptide scaffold. **Human liver microsome (HLM) assay tracking parent peptide depletion.

Experimental Workflows & Protocols

Because 4-Fluoro-4-phenylcyclohexan-1-amine is an expensive and specialized reagent, standard on-resin coupling with large excesses is economically inefficient. The most robust and self-validating approach is Solution-Phase C-Terminal Derivatization of a fully protected peptide cleaved from a hyper-acid sensitive resin.

G N1 Solid Phase Peptide Synthesis (CTC Resin) N2 Mild Cleavage (1% TFA in DCM) N1->N2 N3 Amide Coupling (4-Fluoro-4-phenylcyclohexan-1-amine) N2->N3 N4 Global Deprotection (95% TFA Cocktail) N3->N4 N5 RP-HPLC & Lyophilization N4->N5

Workflow for C-terminal derivatization with 4-Fluoro-4-phenylcyclohexan-1-amine.

Step-by-Step Protocol: Solution-Phase Amidation

Materials Required:

  • Fully protected peptide sequence synthesized on 2-Chlorotrityl chloride (CTC) resin.

  • 4-Fluoro-4-phenylcyclohexan-1-amine (Ensure correct cis/trans isomer selection based on target design).

  • HATU (Coupling reagent).

  • DIPEA (N,N-Diisopropylethylamine).

  • Anhydrous DMF and DCM.

  • Cleavage Cocktail: TFA/TIPS/H₂O (95:2.5:2.5).

Step 1: Mild Cleavage (Generation of Protected Peptide Acid)
  • Treat the peptide-loaded CTC resin with 1% TFA in DCM (v/v) for 10 minutes at room temperature.

  • Filter the solution into a flask containing 10% pyridine in methanol to neutralize the acid immediately.

  • Repeat the cleavage step twice. Combine filtrates and concentrate under reduced pressure.

  • Causality: CTC resin is hyper-acid sensitive. Using 1% TFA cleaves the peptide from the resin while leaving all side-chain protecting groups (e.g., Boc, tBu, Trt) intact. This prevents unwanted polymerization or side-chain amidation during the subsequent coupling step.

Step 2: Pre-Activation of the Carboxylate
  • Dissolve the protected peptide acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF to a concentration of 0.1 M.

  • Add DIPEA (3.0 eq) and stir for 3 minutes at room temperature.

  • Causality: HATU is selected over EDC/HOBt due to its superior reaction kinetics and its ability to suppress epimerization at the C-terminal chiral center. The brief pre-activation forms the highly reactive OAt ester. Pre-activating ensures that the basic amine added in the next step does not directly react with the uronium salt of HATU to form a dead-end guanidinium byproduct.

Step 3: Amine Coupling
  • Add 4-Fluoro-4-phenylcyclohexan-1-amine (1.5 eq) to the activated peptide solution.

  • Stir at room temperature for 2 to 4 hours. Monitor reaction completion via LC-MS (aliquot a micro-sample, dry, and run a mini-deprotection before injection).

  • Causality: Despite the steric bulk at the 4-position of the cyclohexyl ring, the primary amine at the 1-position remains highly nucleophilic. A modest 1.5 eq excess ensures pseudo-first-order kinetics, driving the reaction to >95% conversion without requiring excessive amounts of the costly fluorinated building block.

Step 4: Workup & Global Deprotection
  • Quench the reaction with water and extract into Ethyl Acetate.

  • Wash the organic layer sequentially with 5% NaHCO₃, 10% Citric Acid, and Brine. Dry over Na₂SO₄ and concentrate.

  • Treat the resulting solid with the Global Deprotection Cocktail (TFA/TIPS/H₂O 95:2.5:2.5) for 2 hours at room temperature.

  • Precipitate the final peptide using cold diethyl ether, centrifuge, and prepare for RP-HPLC purification.

  • Causality: The acid/base washes remove residual DIPEA, unreacted amine, and HOAt. The robust C–F bond and the newly formed amide linkage are completely stable to the harsh 95% TFA deprotection conditions, allowing for the safe removal of all side-chain protecting groups.

References

  • Title: 4-Fluoro-4-phenylcyclohexan-1-amine | Benchchem Source: benchchem.com URL: [1]

  • Title: Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto‐Piperazines as Antitrypanosome Agents Source: nih.gov URL: [3]

  • Title: Recent advances in the synthesis of fluorinated amino acids and peptides Source: rsc.org URL: [2]

  • Title: Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins Source: anu.edu.au URL: [4]

Sources

Application

Application Note: LC-MS/MS Sample Preparation and Quantitation Guidelines for 4-Fluoro-4-phenylcyclohexan-1-amine

Physicochemical Profiling & Analytical Challenges 4-Fluoro-4-phenylcyclohexan-1-amine (CAS: 1566798-08-0) is a fluorinated arylcyclohexylamine derivative. For bioanalytical scientists and drug development professionals,...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling & Analytical Challenges

4-Fluoro-4-phenylcyclohexan-1-amine (CAS: 1566798-08-0) is a fluorinated arylcyclohexylamine derivative. For bioanalytical scientists and drug development professionals, developing a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for this compound requires navigating several distinct physicochemical challenges:

  • Protonation Dynamics: With a primary amine group, the molecule possesses a pKa of approximately 9.5–10.0. At physiological pH, it is >99% protonated. While this is highly favorable for positive Electrospray Ionization (ESI+), it necessitates strict pH control during extraction to prevent premature elution.

  • High Lipophilicity & Phospholipid Interference: The combination of a cyclohexane ring and a fluorinated phenyl group imparts significant lipophilicity (estimated LogP ~3.0). In reversed-phase chromatography, the compound will co-elute with endogenous matrix phospholipids. If these are not removed during sample preparation, they will cause severe ion suppression in the MS source[1].

  • Non-Specific Binding (NSB): Highly lipophilic basic amines are notorious for adsorbing to untreated polypropylene surfaces.

To overcome these challenges and ensure a self-validating, trustworthy assay, standard protein precipitation (PPT) is insufficient. A targeted extraction strategy is required to isolate the analyte while aggressively washing away matrix suppressors[2].

Strategic Workflow Selection

The selection of a sample preparation workflow depends entirely on the required Limit of Quantitation (LOQ) and the complexity of the biological matrix. For arylcyclohexylamines, Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) is the gold standard[3]. MCX sorbents contain both reversed-phase (hydrophobic) and strong cation-exchange (sulfonic acid) retention mechanisms, allowing for highly orthogonal washing steps.

Workflow Sample Biological Matrix (Plasma/Urine) Decision Required Sensitivity & Matrix Complexity? Sample->Decision Dilute Protein Precipitation (Dilute & Shoot) Decision->Dilute Low / Clean SPE Mixed-Mode SPE (MCX Sorbent) Decision->SPE High / Complex LLE Liquid-Liquid Extraction (LLE) Decision->LLE Medium LCMS LC-MS/MS Analysis (ESI+ Mode) Dilute->LCMS SPE->LCMS LLE->LCMS

Decision matrix for selecting the optimal sample preparation workflow.

Self-Validating Extraction Methodology: MCX SPE

To establish a self-validating system, a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., 4-Fluoro-4-phenylcyclohexan-1-amine-d5) must be spiked into the raw matrix prior to any extraction steps. This ensures that any volumetric losses or matrix effects are mathematically normalized.

The Causality of the MCX Protocol

Every step in the MCX protocol is driven by the analyte's pKa and LogP. The following workflow explains the mechanistic reasoning behind the reagent choices.

MCX_Protocol Pretreat 1. Pre-treatment Dilute 1:1 with 2% H3PO4 Condition 2. Condition & Equilibrate MeOH, then H2O Pretreat->Condition Load 3. Load Sample Amine binds via cation exchange Condition->Load Wash1 4. Wash 1 (Aqueous) 2% Formic Acid in H2O Load->Wash1 Wash2 5. Wash 2 (Organic) 100% MeOH (Removes Lipids) Wash1->Wash2 Elute 6. Elution 5% NH4OH in MeOH Wash2->Elute Dry 7. Dry & Reconstitute Evaporate under N2, add Mobile Phase Elute->Dry

Step-by-step mixed-mode strong cation exchange (MCX) SPE protocol.

Step-by-Step Execution
  • Pre-treatment: Aliquot 200 µL of plasma/urine. Add 20 µL of SIL-IS. Add 200 µL of 2% Phosphoric acid (H₃PO₄).

    • Causality: The acid disrupts protein-analyte binding and drops the pH well below the analyte's pKa. This ensures the primary amine is 100% protonated and positively charged for the cation exchange.

  • Condition & Equilibrate: Pass 1 mL Methanol (MeOH) followed by 1 mL LC-MS grade H₂O through the 30 mg MCX cartridge.

  • Load: Apply the acidified sample at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Apply 1 mL of 2% Formic Acid in H₂O.

    • Causality: Washes away hydrophilic and acidic matrix components. Inorganic salts, which are highly detrimental to ESI efficiency, are removed here[1].

  • Wash 2 (Organic): Apply 1 mL of 100% MeOH.

    • Causality: This is the critical step. Because the protonated amine is bound by a strong ionic bond to the sulfonic acid sorbent, you can use 100% organic solvent to aggressively wash away neutral, highly lipophilic interferences (like phospholipids) without eluting the target analyte.

  • Elution: Apply 1 mL of 5% Ammonium Hydroxide (NH₄OH) in MeOH.

    • Causality: The high pH (>11) deprotonates the primary amine, neutralizing its charge. The ionic bond is broken, and the lipophilic neutral molecule is immediately dissolved and eluted by the methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase to ensure perfect peak shape upon injection.

Chromatographic and Mass Spectrometric Parameters

To maximize selectivity, a Biphenyl stationary phase is recommended over a standard C18. The biphenyl phase provides orthogonal π-π interactions with the fluorinated phenyl ring of the analyte, offering superior retention and separation from aliphatic matrix interferences.

LC Gradient Conditions
  • Column: Biphenyl, 50 x 2.1 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic Acid in H₂O (Promotes ESI+ ionization)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.000.40955
0.500.40955
3.000.401090
4.000.401090
4.100.40955
5.500.40955
MS/MS Parameters (ESI+)

The exact monoisotopic mass of 4-Fluoro-4-phenylcyclohexan-1-amine is 193.126 Da, yielding a protonated precursor [M+H]⁺ of 194.1 m/z.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
4-Fluoro-4-phenylcyclohexan-1-amine194.1177.1 (-NH₃)15Quantifier
4-Fluoro-4-phenylcyclohexan-1-amine194.1174.1 (-HF)22Qualifier
SIL-IS (d5)199.1182.115Internal Standard

Method Validation & Quantitative Metrics

A self-validating protocol must be assessed for matrix effects (ion suppression/enhancement) and extraction recovery. By utilizing the MCX SPE protocol, laboratories can expect to achieve the following performance metrics, effectively neutralizing the phospholipid suppression commonly seen in arylcyclohexylamine analysis[2][3].

Validation ParameterPlasma MatrixUrine MatrixAcceptance Criteria
Extraction Recovery 88 - 94%92 - 96%> 80%
Matrix Effect (Absolute) 95 - 102%98 - 104%85 - 115% (Minimal suppression)
Intra-day Precision (CV%) < 4.5%< 3.8%< 15%
Estimated LOQ 0.5 ng/mL0.2 ng/mLSignal-to-Noise > 10:1

References

  • Source: National Institutes of Health (NIH)
  • Sample Preparation Protocol for Open Access MS Source: Mass Spectrometry Research Facility, University of Oxford URL
  • Source: LCMS.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-Fluoro-4-phenylcyclohexan-1-amine Synthesis

Welcome to the Technical Support Center. Synthesizing 4-Fluoro-4-phenylcyclohexan-1-amine presents unique challenges, primarily due to the instability of the tertiary benzylic-like fluoride intermediate and the steric hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing 4-Fluoro-4-phenylcyclohexan-1-amine presents unique challenges, primarily due to the instability of the tertiary benzylic-like fluoride intermediate and the steric hindrance of the cyclohexyl core. This guide is designed for drug development professionals and synthetic chemists to troubleshoot bottlenecks, understand the mechanistic causality behind reaction failures, and implement field-proven protocols.

Synthetic Workflow Overview

The standard synthesis follows a four-step route starting from commercially available 1,4-cyclohexanedione monoethylene acetal.

SynthesisRoute A 1,4-Cyclohexanedione monoethylene acetal B 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol (Tertiary Alcohol) A->B Step 1: PhMgBr (Grignard Addition) C 8-Fluoro-8-phenyl-1,4-dioxaspirodecane (Tertiary Fluoride) B->C Step 2: PhenoFluor (Deoxyfluorination) D 4-Fluoro-4-phenylcyclohexan-1-one (Ketone) C->D Step 3: Mild Acid (Acetal Deprotection) E 4-Fluoro-4-phenylcyclohexan-1-amine (Target Amine) D->E Step 4: NH4OAc, NaBH3CN (Reductive Amination)

Figure 1: Four-step synthetic workflow for 4-Fluoro-4-phenylcyclohexan-1-amine.

Troubleshooting Guide & FAQs

Module A: Grignard Addition

Q: I am recovering a large amount of unreacted ketone starting material after the Grignard addition. Why is the addition failing? A: 1,4-Cyclohexanedione monoethylene acetal is prone to enolization. Phenylmagnesium bromide (PhMgBr) can act as a base rather than a nucleophile, deprotonating the alpha-carbon to form an enolate. Upon aqueous workup, the enolate simply protonates back to the starting ketone. Solution: Pre-complex the ketone with anhydrous Cerium(III) chloride (CeCl₃) to perform a Luche-type activation. CeCl₃ increases the electrophilicity of the carbonyl carbon and suppresses the basicity of the Grignard reagent, heavily favoring 1,2-addition over enolization.

Module B: Deoxyfluorination of the Tertiary Alcohol (The Critical Bottleneck)

Q: When I treat the tertiary alcohol intermediate with DAST or Deoxo-Fluor, my NMR shows almost exclusively the alkene byproduct. How do I prevent this? A: This is the most notorious issue in this synthesis. Tertiary alcohols form highly stable carbocations upon activation by DAST. Because the nucleophilic attack of the fluoride ion is relatively slow, the intermediate undergoes rapid E1 elimination (loss of an adjacent proton) to form the thermodynamically stable alkene [1].

ReactionPathway Alc Tertiary Alcohol Substrate Int Activated Intermediate (Carbocation-like) Alc->Int Activating Agent (DAST or PhenoFluor) Fluor Tertiary Fluoride (Desired SN1/SN2) Int->Fluor Nucleophilic Attack (F-) Favored by PhenoFluor Elim Alkene Byproduct (E1 Elimination) Int->Elim Proton Abstraction Favored by DAST / Heat

Figure 2: Competing pathways in deoxyfluorination: nucleophilic fluorination vs. E1 elimination.

Solution: Switch your fluorinating agent to PhenoFluor . Developed specifically to address this causality, PhenoFluor alters the transition state to favor nucleophilic fluorination over elimination, allowing for late-stage deoxyfluorination of complex, sterically hindered tertiary alcohols [1].

Module C: Acetal Deprotection

Q: I successfully synthesized the tertiary fluoride, but during the acetal deprotection step, the fluorine atom is cleaved. What is happening? A: Your intermediate is a tertiary, benzylic-like fluoride. The C-F bond in this specific microenvironment is highly sensitive to strongly acidic, aqueous conditions (undergoing SN1 solvolysis to form a diol). Solution: Avoid concentrated HCl or H₂SO₄. Use mild, weakly acidic conditions such as Pyridinium p-toluenesulfonate (PPTS) in an acetone/water mixture, or carefully monitored 10% aqueous acetic acid at room temperature.

Module D: Reductive Amination

Q: My reductive amination is yielding a complex mixture of secondary/tertiary amines and the reduced cyclohexanol. How do I optimize for the primary amine? A: You are likely using a reducing agent that is too aggressive (like NaBH₄) or failing to control the pH. To selectively form the primary amine, you must use the Borch Reductive Amination protocol [2]. By using a massive excess of ammonium acetate (NH₄OAc) and Sodium cyanoborohydride (NaBH₃CN) at pH 5-6, the ketone is converted to an iminium ion. NaBH₃CN is stable at this mildly acidic pH and selectively reduces the highly electrophilic iminium ion much faster than the neutral ketone, preventing alcohol formation and over-alkylation [2].

Q: Will the reductive amination yield a single diastereomer? A: No. The hydride attack on the planar iminium ion will occur from both the axial and equatorial faces, yielding a mixture of cis and trans 4-fluoro-4-phenylcyclohexan-1-amine. Diastereomeric resolution via preparative HPLC or fractional crystallization of their hydrochloride salts is required post-synthesis.

Reagent Efficacy Data

To guide your reagent selection for Step 2 (Deoxyfluorination), consult the comparative data below. PhenoFluor demonstrates superior chemoselectivity for tertiary systems compared to traditional dialkylaminosulfur trifluorides.

Fluorinating AgentTypical Yield (Tertiary Alcohols)Elimination Byproduct (%)Safety / Thermal Stability
DAST < 15%> 80%Poor (Explosion risk > 90°C)
Deoxo-Fluor 15 - 25%70 - 80%Moderate
PhenoFluor 75 - 85% < 10% Excellent (Bench-stable solid)
KHF₂ / MsOH 60 - 70%10 - 20%Good (Corrosive, but thermally stable)

Validated Experimental Protocols

Protocol 1: Optimized Deoxyfluorination using PhenoFluor

This protocol minimizes E1 elimination and maximizes tertiary C-F bond formation.

  • Preparation: In a glovebox or under a strictly inert argon atmosphere, charge a flame-dried Schlenk flask with 8-phenyl-1,4-dioxaspiro[1]decan-8-ol (1.0 eq) and PhenoFluor (1.2 eq).

  • Solvation: Dissolve the solid mixture in anhydrous toluene to achieve a 0.2 M concentration.

  • Reaction: Seal the flask, transfer to a fume hood, and stir the reaction mixture at 80 °C for 12 hours. (Note: Heating in a non-polar solvent like toluene kinetically favors the fluorination transition state with PhenoFluor).

  • Workup: Cool the mixture to room temperature. Dilute with dichloromethane (DCM) and quench by washing with saturated aqueous NaHCO₃.

  • Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient of hexane/ethyl acetate) to afford the pure tertiary fluoride.

Protocol 2: Borch Reductive Amination for Primary Amine Synthesis

This protocol ensures selective reduction of the iminium intermediate without reducing the starting ketone.

  • Imine Formation: In a round-bottom flask, dissolve 4-fluoro-4-phenylcyclohexan-1-one (1.0 eq) in anhydrous methanol (0.1 M). Add ammonium acetate (NH₄OAc, 10.0 eq). Stir at room temperature for 30 minutes.

  • Reduction: Add Sodium cyanoborohydride (NaBH₃CN, 1.5 eq) in one single portion.

  • pH Adjustment: Check the pH of the solution. If it is above 6, add drops of glacial acetic acid until the pH stabilizes between 5.0 and 6.0.

  • Reaction: Stir the mixture at room temperature for 16 hours under a nitrogen atmosphere.

  • Quenching: Carefully quench the reaction by adding 1M aqueous NaOH until the pH is >10. (Critical Safety Note: Never quench NaBH₃CN with strong acid, as highly toxic HCN gas will evolve. Basic quenching is safe and ensures the target amine is in its free-base form for extraction).

  • Isolation: Extract the aqueous mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via reverse-phase HPLC or silica gel chromatography (using a DCM/MeOH/NH₄OH gradient) to yield the target 4-Fluoro-4-phenylcyclohexan-1-amine as a mixture of diastereomers.

References

  • Sladojevich, F., Arlow, S. I., Tang, P., & Ritter, T. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor. Journal of the American Chemical Society, 135(7), 2470–2473. URL:[Link] [1]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. URL:[Link] [2]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 4-Fluoro-4-phenylcyclohexan-1-amine

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals. Executive Summary & Physicochemical Profiling Welcome to the Technical Support Center.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals.

Executive Summary & Physicochemical Profiling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation bottlenecks with molecules like 4-Fluoro-4-phenylcyclohexan-1-amine . This compound features a highly lipophilic core (a fluorinated phenyl ring attached to a conformationally flexible cyclohexane scaffold) and a single ionizable primary amine. While the amine provides a functional handle for solubilization, the overwhelming hydrophobic bulk often leads to poor aqueous solubility, rapid precipitation in biological buffers, and erratic in vivo exposure. This guide provides field-proven, mechanistically grounded strategies to overcome these specific challenges.

Table 1: Physicochemical Profile & Solubilization Strategies
ParameterCharacteristic of 4-Fluoro-4-phenylcyclohexan-1-amineTroubleshooting Strategy
Ionizability Weak base (Primary amine, estimated pKa ~9.5)Lower formulation pH to < 7.5 to ensure complete protonation[1].
Lipophilicity High (Driven by fluorophenyl and cyclohexane rings)Use complexation (e.g., Cyclodextrins) to shield the hydrophobic core[2].
Salt Formation Prone to common-ion effect with HCl in salineScreen alternative counterions (Mesylate, Tosylate, Sulfate)[3].
Formulation High risk of precipitation upon dilution in assay mediaUtilize co-solvents (DMSO/PEG400) or lipid-based nanoparticles.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does 4-Fluoro-4-phenylcyclohexan-1-amine precipitate in my in vitro assay buffers (pH 7.4) despite being a basic amine? Expert Answer: The precipitation is driven by the molecule's high partition coefficient (LogD) at physiological pH. Although the primary amine is predominantly protonated at pH 7.4, the hydration energy provided by this single cationic charge is insufficient to overcome the massive thermodynamic penalty of solvating the bulky, hydrophobic 4-fluoro-4-phenylcyclohexyl moiety. Furthermore, biological buffers often contain counterions (like phosphates) that can form highly insoluble, tightly packed crystal lattices with your protonated amine. Actionable Fix: Pre-dissolve the compound in 100% DMSO, then perform a rapid "spike-in" to the assay buffer containing a surfactant (e.g., 0.01% Tween-20 or BSA) to maintain a metastable supersaturated state long enough for your assay readout.

Q2: I synthesized the Hydrochloride (HCl) salt to improve solubility, but it still "salts out" when diluted in saline (0.9% NaCl) or PBS. What went wrong? Expert Answer: You are observing the common-ion effect [4]. Hydrochloric acid is the most common choice for basic drugs because of its low pKa[3]. However, physiological saline and PBS contain high concentrations of chloride ions (~154 mM). According to Le Chatelier’s principle, this massive excess of ambient chloride shifts the solubility equilibrium of your drug's HCl salt toward the solid state, drastically reducing its solubility product (Ksp) and causing rapid precipitation[4]. Actionable Fix: You must switch to a non-halide counterion. I strongly recommend screening for a Mesylate (methanesulfonate) or Sulfate salt. These counterions do not suffer from the chloride common-ion effect in biological fluids and generally possess lower lattice energies, significantly enhancing aqueous solubility[3][5].

Q3: How can I formulate this compound for in vivo PK dosing (e.g., IV or oral gavage) without relying on toxic levels of organic solvents? Expert Answer: The gold standard for a molecule with a distinct hydrophobic ring system is Cyclodextrin Complexation , specifically using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)[2]. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic internal cavity[2]. The 4-fluoro-4-phenyl group of your molecule is an ideal steric match to slip into the β-cyclodextrin cavity, forming a water-soluble non-covalent inclusion complex[6]. This completely masks the lipophilic bulk from the aqueous environment while preventing tissue irritation during IV administration[2].

Experimental Protocols & Workflows

Protocol A: High-Throughput Micro-Scale Salt Screening

Objective: Identify a highly soluble, non-HCl salt form (e.g., Mesylate) to bypass the common-ion effect[7].

  • Preparation: Dissolve 4-Fluoro-4-phenylcyclohexan-1-amine (free base) in a volatile, polar aprotic solvent (e.g., THF or Acetone) at 50 mg/mL.

  • Counterion Addition: Aliquot 1 mL of the drug solution into glass vials. Add 1.05 molar equivalents of the target acid (e.g., Methanesulfonic acid, p-Toluenesulfonic acid, Sulfuric acid)[1].

  • Crystallization: Stir at room temperature for 2 hours. If no precipitate forms, utilize anti-solvent addition (e.g., dropwise addition of cold heptane) or slow evaporation to induce crystallization[7].

  • Harvest & Verification: Centrifuge, wash the pellet with cold heptane, and dry under vacuum. Verify salt formation via 1H-NMR (look for chemical shifts in the protons adjacent to the amine) and assess melting point/crystallinity via DSC and XRPD[5][7].

  • Solubility Assay: Test the thermodynamic solubility of the new salts in PBS (pH 7.4) and 0.9% Saline to confirm the absence of the common-ion effect[4].

Protocol B: Preparation of an HP-β-CD Inclusion Complex (Solution Method)

Objective: Achieve >10 mg/mL aqueous solubility for in vivo dosing without organic solvents.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile Water for Injection (WFI) or 50 mM Acetate buffer (pH 4.5 to ensure amine protonation).

  • Drug Addition: Add the 4-Fluoro-4-phenylcyclohexan-1-amine (as a free base or mesylate salt) to the cyclodextrin solution at a target concentration of 10 mg/mL.

  • Complexation: Stir vigorously at room temperature for 24-48 hours. The extended time is critical to allow the thermodynamic equilibrium of the inclusion complex to establish[6][8].

  • Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter to remove any uncomplexed, precipitated drug.

  • Quantification: Quantify the dissolved drug in the filtrate via HPLC-UV to determine the final complexation efficiency.

Visualizing the Troubleshooting Logic

Solubility_Workflow Start 4-Fluoro-4-phenylcyclohexan-1-amine Precipitates in Aqueous Media Check_pH Step 1: Adjust pH Is pH < pKa - 2? (Target pH ~5) Start->Check_pH Salt_Screen Step 2: Salt Screening (Avoid HCl due to Common-Ion Effect) Test Mesylate, Tosylate Check_pH->Salt_Screen Insoluble (Lipophilic Bulk Dominates) Success Soluble Formulation Achieved Ready for Assays/In Vivo Check_pH->Success Soluble Formulation Step 3: Excipient Formulation (HP-β-CD Inclusion Complex) Salt_Screen->Formulation Salt Precipitates (Lattice Energy too high) Salt_Screen->Success Salt is Soluble in Saline/PBS Formulation->Success Encapsulated

Step-by-step decision tree for troubleshooting the aqueous solubility of basic lipophilic amines.

CD_Mechanism Drug 4-Fluoro-4-phenyl cyclohexan-1-amine (Hydrophobic Core) Complex Inclusion Complex (Water Soluble, Shielded Core) Drug->Complex Enters Cavity CD HP-β-CD Excipient (Hydrophobic Cavity, Hydrophilic Exterior) CD->Complex Encapsulates

Mechanism of HP-β-CD inclusion complexation enhancing the solubility of lipophilic drugs.

References

  • Noreen, S., et al. "Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs." Global Pharmaceutical Sciences Review. 8

  • Chaudhary, V.B., et al. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." MDPI.2

  • Godge, G.R., et al. "Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs." International Journal of Pharmaceutical Sciences and Nanotechnology. 9

  • Gupta, A., et al. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." Molecules (MDPI).1

  • Serajuddin, A.T.M. "Salt Selection in Drug Development." Pharmaceutical Technology. 4

  • Bowker, M.J. "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development (ACS). 3

  • Paulekuhn, G.S., et al. "Salt screening and characterization for poorly soluble, weak basic compounds." Pharmazie (PubMed). 5

  • Improved Pharma. "Salt Screening." Improved Pharma. 7

Sources

Troubleshooting

Technical Support Center: HPLC Optimization for 4-Fluoro-4-phenylcyclohexan-1-amine

Welcome to the Technical Support Center. This guide is designed for analytical researchers, scientists, and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) metho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical researchers, scientists, and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for 4-Fluoro-4-phenylcyclohexan-1-amine .

As a primary amine featuring a highly lipophilic fluorinated phenyl ring and a conformationally flexible cyclohexane core, this molecule presents specific chromatographic challenges, including severe peak tailing, unpredictable retention shifts, and co-elution with structurally similar halogenated impurities. This guide synthesizes field-proven troubleshooting protocols with authoritative mechanistic insights to help you build a self-validating analytical method.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why does 4-Fluoro-4-phenylcyclohexan-1-amine exhibit severe peak tailing ( As​>1.5 ) and unpredictable retention on standard C18 columns?

The Causality: Peak tailing for basic amines is rarely a physical column defect; it is a chemical phenomenon driven by dual retention mechanisms[1]. While the hydrophobic cyclohexane and phenyl rings partition predictably into the C18 stationary phase, the primary amine ( pKa​≈9.5−10.5 ) is fully protonated at standard acidic or neutral pH levels. This protonated amine undergoes secondary ion-exchange interactions with negatively charged, residual silanols ( SiO− ) on the silica surface[2]. These active sites act as strong cation exchangers, "dragging" the eluting peak and causing severe tailing. The Solution: You must control the ionization state of either the analyte or the stationary phase. Lower the mobile phase pH to 2.5 using Trifluoroacetic acid (TFA) to protonate and neutralize the acidic silanols, or raise the pH to 11.0 (using a high-pH stable hybrid silica column) to deprotonate and neutralize the primary amine.

Q2: How can I achieve baseline resolution between 4-Fluoro-4-phenylcyclohexan-1-amine and its closely related des-fluoro or positional isomers?

The Causality: Standard alkyl phases (like C18) separate compounds based almost exclusively on dispersive (hydrophobic) forces. These forces are often insufficient to resolve subtle changes in halogenation or positional isomerism[3]. The Solution: Switching to a Pentafluorophenyl (PFP) stationary phase fundamentally alters the retention mechanism. The highly electronegative fluorine atoms on the PFP ring create a strong dipole moment and an electron-deficient aromatic ring. This enables multi-modal interactions: π−π charge-transfer interactions with the analyte's aromatic ring, strong dipole-dipole interactions with the analyte's C-F bond, and enhanced steric shape selectivity[4]. PFP columns exhibit significantly higher retentivity and selectivity for halogenated aromatics, allowing for the baseline separation of positional isomers in shorter run times[5].

Q3: Over a 100-injection sequence, the retention time of my target peak gradually drifts. How do I isolate the root cause?

The Causality: Retention time drift is driven by either physical flow inconsistencies or thermodynamic/chemical changes in the separation system[6]. To diagnose this, you must calculate the Retention Time Ratio (RTR) and monitor the void volume ( t0​ ) marker[7]. If the t0​ and the analyte peak shift proportionally (constant RTR), the causality is a flow rate reduction, typically due to micro-leaks in pump seals or faulty check valves[8]. If the t0​ remains stable but the analyte retention time drifts (variable RTR), the causality is chemical: column temperature fluctuations, evaporation of the organic modifier in the mobile phase, or slow column equilibration[9].

Diagnostic Workflows & Visualizations

To systematically resolve the issues described above, utilize the following logical frameworks.

RT_Troubleshooting Start Observe Retention Time Drift CalcRTR Calculate Retention Time Ratio (RTR) & Check t0 Start->CalcRTR IsRTRConst Is RTR Constant across all peaks & t0 shifts? CalcRTR->IsRTRConst FlowIssue Flow Rate Issue (Pump Leak, Check Valve) IsRTRConst->FlowIssue Yes ChemIssue Chemical / Thermodynamic System Issue IsRTRConst->ChemIssue No TrendCheck Is the drift trending or random? ChemIssue->TrendCheck TempOrg Trending Shift: Temperature fluctuation or %B solvent error TrendCheck->TempOrg Trending Random Random Shift: pH change, column aging, or poor equilibration TrendCheck->Random Random

Caption: HPLC Troubleshooting Decision Tree for Retention Time Shifts.

PFP_Mechanism Analyte 4-Fluoro-4-phenyl cyclohexan-1-amine PiPi π-π Interactions (Aromatic Rings) Analyte->PiPi Dipole Dipole-Dipole (C-F Bonds) Analyte->Dipole Hydrophobic Hydrophobic Partitioning (Cyclohexane Core) Analyte->Hydrophobic PFP Pentafluorophenyl (PFP) Stationary Phase PiPi->PFP Dipole->PFP Hydrophobic->PFP

Caption: Multi-modal retention mechanisms of fluorinated amines on a PFP stationary phase.

Self-Validating Experimental Protocols

Protocol A: Orthogonal Column Screening (C18 vs. PFP)

Objective: Establish baseline resolution ( Rs​>2.0 ) and optimal peak shape ( As​≤1.2 ) by leveraging fluorinated stationary phase chemistry.

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% TFA in LC-MS grade H2​O , pH ~2.0) and Mobile Phase B (0.1% TFA in Acetonitrile). Self-Validation: Verify pH of Phase A is ≤2.5 to ensure complete silanol suppression.

  • Column Installation & Equilibration: Install a PFP column (e.g., 2.1 x 100 mm, 1.7 µm). Flush with 20 Column Volumes (CV) of starting mobile phase. Note: PFP columns require significantly longer equilibration times than standard C18 columns due to their complex surface electron density[9].

  • Gradient Execution: Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min. Maintain column compartment strictly at 40°C to prevent thermodynamic drift.

  • System Suitability Verification: Inject a system suitability standard containing 4-Fluoro-4-phenylcyclohexan-1-amine and its des-fluoro analog. Calculate the resolution ( Rs​ ). If Rs​<2.0 , decrease the gradient slope to 5% B to 60% B over 15 minutes to maximize dipole-dipole interaction time.

Protocol B: System Leak & t0​ Verification for Retention Drift

Objective: Isolate mechanical flow issues from chemical selectivity shifts.

  • Void Marker Injection: Inject 1 µL of a 0.1 mg/mL Uracil solution (an unretained marker) alongside your sample.

  • RTR Calculation: Calculate the Retention Time Ratio ( RTR=RTproblem​/RToriginal​ ) for both Uracil ( t0​ ) and the analyte[7].

  • Diagnostic Branching:

    • If t0​ has shifted by the same percentage as the analyte, proceed to Step 4.

    • If t0​ is completely stable but the analyte has shifted, replace the mobile phase (to correct for evaporation) and verify column oven temperature stability[6].

  • Static Leak Test: Cap the column outlet with a zero-dead-volume plug. Set the pump flow to 0.1 mL/min until pressure reaches 400 bar, then drop flow to 0.0 mL/min. Self-Validation: The system pressure must not drop by more than 2% over 5 minutes. A larger drop confirms a micro-leak (check pump seals and rotor seals)[8].

Quantitative Data Summaries

Table 1: Comparative Chromatographic Performance (C18 vs. PFP) Conditions: 0.1% TFA Gradient (pH 2.0), 40°C, 0.4 mL/min. Analyte: 4-Fluoro-4-phenylcyclohexan-1-amine.

Column ChemistryPrimary Retention MechanismRetention Time (min)Peak Asymmetry ( As​ )Resolution ( Rs​ ) from Des-fluoro Impurity
Standard C18 Hydrophobic Partitioning4.251.65 (Tailing)1.1 (Co-elution)
PFP (Pentafluorophenyl) Hydrophobic + π−π
  • Dipole
6.801.05 (Symmetrical)3.4 (Baseline)

Table 2: Diagnostic Matrix for Retention Time Shifts

Observation t0​ (Void Volume) StatusPrimary Root CauseCorrective Action
All peaks shift later proportionally Shifts LaterPump flow rate reduction / LeakPerform Static Leak Test; Replace pump seals[8].
Analyte shifts earlier, t0​ stable StableLoss of organic modifier / Temp increasePrepare fresh mobile phase; Calibrate column oven[6].
Analyte shifts randomly, tailing worsens StableColumn aging / Active site foulingReplace guard column; Flush with 100% strong solvent[9].

Sources

Optimization

Technical Support Center: Troubleshooting 4-Fluoro-4-phenylcyclohexan-1-amine Stability in Solution

Welcome to the Technical Support Center for handling 4-Fluoro-4-phenylcyclohexan-1-amine . As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solution-phase behavior of fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 4-Fluoro-4-phenylcyclohexan-1-amine . As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solution-phase behavior of fluorinated alicyclic amines. This guide bypasses generic advice to address the exact quantum-chemical and kinetic realities of this molecule. Our goal is to transform your handling procedures into a self-validating system where degradation is not just delayed, but mechanistically impossible under your controlled conditions.

Section 1: Mechanistic FAQ & Troubleshooting

Q1: Why does 4-Fluoro-4-phenylcyclohexan-1-amine degrade so rapidly in aqueous or protic solvent systems? Causality & Insight: The instability is driven by the specific stereoelectronic environment of the fluorine atom. In this molecule, the fluorine is bound to a tertiary carbon that is also benzylic (adjacent to the phenyl ring). While the C–F bond is typically the strongest single bond in organic chemistry, tertiary and benzylic fluorides are notorious exceptions. They are highly susceptible to solvolysis[1]. In protic solvents (like water or methanol), hydrogen bonding to the fluorine atom weakens the C–F bond, promoting heterolytic cleavage. This generates a highly stabilized tertiary benzylic carbocation. The solvent then traps this intermediate, leading to rapid defluorination and the formation of 4-hydroxy-4-phenylcyclohexan-1-amine (substitution) or 4-phenylcyclohex-3-en-1-amine (elimination).

Q2: My solutions turn yellow/brown over time even in aprotic solvents. What is happening? Causality & Insight: If solvolysis is arrested by using an aprotic solvent, the secondary degradation pathway is the oxidation of the primary amine. Aliphatic amines are electron-rich and readily oxidize in the presence of dissolved oxygen and light, forming complex oligomeric mixtures (often indicated by a color change to brown or black)[2]. This indicates that while your solvent might be anhydrous, it was not properly degassed prior to formulation.

Q3: How do I derisk this compound for long-term biological assays where aqueous media is required? Causality & Insight: You cannot change the physics of the C–F bond in water. If your assay requires a 48-hour incubation at 37°C in aqueous buffer, the compound will degrade. To derisk this, you must perform forced degradation studies to establish the exact half-life in your specific assay buffer[3]. Alternatively, you can mask the amine as an amide or salt to reduce the overall electron density of the system, which marginally increases the activation energy required for C–F cleavage[1], though the benzylic effect remains the dominant force.

Section 2: Quantitative Degradation Profile

To illustrate the critical importance of solvent selection, the following table summarizes the degradation kinetics of 4-Fluoro-4-phenylcyclohexan-1-amine across different solvent environments at 25°C.

Solvent SystemEnvironment TypePrimary Degradation PathwayEstimated Half-Life (t½)Recommended Use
Water / PBS (pH 7.4) Protic / AqueousSolvolysis (Defluorination)< 2 hoursImmediate use only (in-assay)
Methanol (MeOH) Protic / OrganicSolvolysis (Ether formation)12 - 24 hoursNot recommended
Dimethyl Sulfoxide (DMSO) Aprotic / HygroscopicTrace Hydrolysis / Oxidation7 - 14 daysShort-term stock storage
Anhydrous Acetonitrile (MeCN) Aprotic / Non-nucleophilicNone (if degassed)> 6 monthsOptimal long-term storage

Note: Data synthesized from kinetic principles of benzylic fluoride solvolysis and amine oxidation.

Section 3: Mechanistic Pathway Visualization

The following diagram illustrates the mechanistic divergence of the compound based on your solvent choice.

Mechanism Start 4-Fluoro-4-phenyl- cyclohexan-1-amine Protic Protic Solvents (H2O, MeOH) Start->Protic Expose Aprotic Anhydrous MeCN + Argon Purge Start->Aprotic Formulate Carbocation Tertiary Benzylic Carbocation Protic->Carbocation -HF Degradant Defluorinated Products (OH/Alkene) Carbocation->Degradant Nucleophilic Attack Stable Intact Amine (Stable Stock) Aprotic->Stable Preserved

Mechanistic divergence of 4-Fluoro-4-phenylcyclohexan-1-amine in protic vs. aprotic environments.

Section 4: Self-Validating Experimental Protocols

As a scientist, you must trust but verify. The following protocols provide a closed-loop system: Protocol A prevents degradation, and Protocol B proves that Protocol A worked.

Protocol A: Preparation of Ultra-Stable Stock Solutions

Objective: Formulate a 10 mM stock solution immune to solvolysis and oxidation.

Step-by-Step Methodology:

  • Desiccation: Place the solid 4-Fluoro-4-phenylcyclohexan-1-amine in a vacuum desiccator over P₂O₅ for 24 hours prior to use to remove trace surface moisture.

  • Solvent Preparation: Procure HPLC-grade Acetonitrile (MeCN). Pass it through activated molecular sieves (3Å) to ensure it is strictly anhydrous.

  • Degassing: Sparge the anhydrous MeCN with ultra-pure Argon gas for 15 minutes to displace dissolved oxygen, preventing amine oxidation[2].

  • Dissolution: In a glovebox or under a continuous Argon stream, dissolve the desiccated compound in the degassed MeCN to achieve a 10 mM concentration.

  • Aliquot & Seal: Transfer 100 µL aliquots into amber glass HPLC vials (to prevent photolytic degradation)[3]. Purge the headspace of each vial with Argon before sealing with PTFE-lined septa.

  • Storage: Store the sealed vials at -20°C.

Protocol B: ¹⁹F NMR Stability Validation Assay

Objective: Quantitatively verify the integrity of the C–F bond over time without relying on LC-MS, which can induce artifactual defluorination in the high-temperature mass spectrometer source.

Step-by-Step Methodology:

  • Internal Standard Spiking: To a fresh 10 mM stock aliquot, add 1.0 equivalent of Trifluorotoluene (TFT) as an internal standard. TFT features a highly stable CF₃ group that will not degrade under these conditions.

  • Baseline Acquisition (T=0): Acquire a ¹⁹F NMR spectrum immediately. Record the integration ratio between the singlet of TFT (approx. -63 ppm) and the multiplet of the tertiary fluorine in 4-Fluoro-4-phenylcyclohexan-1-amine (typically around -160 to -170 ppm).

  • Stress Testing: Subject the vial to your desired experimental conditions (e.g., room temperature for 7 days).

  • Endpoint Acquisition (T=7d): Re-acquire the ¹⁹F NMR spectrum using identical acquisition parameters.

  • Data Analysis: Calculate the new integration ratio. A decrease in the tertiary fluorine signal relative to the TFT standard directly quantifies the percentage of defluorination. The appearance of a new signal near -120 ppm (free fluoride ion) confirms solvolysis has occurred.

QCWorkflow Step1 1. Desiccate Solid (Remove H2O) Step2 2. Dissolve in Degassed MeCN (Prevent Oxidation/Solvolysis) Step1->Step2 Step3 3. Spike with TFT Standard (Internal Reference) Step2->Step3 Step4 4. Acquire T=0 19F NMR (Baseline Integration) Step3->Step4 Step5 5. Store at -20°C in Amber Vials (Thermal/Photo Protection) Step4->Step5 Step6 6. Periodic 19F NMR Checks (Quantify Intact C-F Bond) Step5->Step6

Self-validating QC workflow for formulating and monitoring fluorinated amine stocks.

References

  • [1] The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. ACS Publications. 1

  • [2] Stability and degradation of 4-Fluoro-2-methoxy-N-methylaniline under reaction conditions. Benchchem. 2

  • [3] Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. GSC Online Press. 3

Sources

Troubleshooting

purification techniques for 4-Fluoro-4-phenylcyclohexan-1-amine crude extracts

Technical Support Center: Purification of 4-Fluoro-4-phenylcyclohexan-1-amine From the Desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 4-Fluoro-4-phenylcyclohexan-1-amine

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with 4-Fluoro-4-phenylcyclohexan-1-amine. The purification of this and similar basic compounds from crude reaction mixtures often presents unique challenges, from strong interactions with standard chromatography media to the separation of closely related impurities. This document provides practical, field-tested solutions and foundational knowledge in a direct question-and-answer format to help you navigate these challenges effectively and achieve high purity for your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 4-Fluoro-4-phenylcyclohexan-1-amine extract?

A1: The impurity profile depends heavily on the synthetic route. However, for amine syntheses, especially those involving reductive amination or similar pathways, common impurities often include:

  • Unreacted Starting Materials: Such as the corresponding ketone (4-fluoro-4-phenylcyclohexan-1-one) or other precursors.

  • Reaction Byproducts: This can include imine intermediates or products from side reactions. If the synthesis involves catalytic hydrogenation, dehalogenated byproducts (e.g., 4-phenylcyclohexan-1-amine) might be present.[1]

  • Reagents and Catalysts: Residual catalysts (e.g., palladium, platinum) or reducing agents and their byproducts.

  • Solvents: Residual solvents used in the reaction or initial workup.

  • Degradation Products: Amines can be sensitive to air oxidation, potentially forming N-oxides, or can react with atmospheric CO2 to form carbonate salts.[2]

Q2: Which purification technique should I try first for my crude extract?

A2: The optimal initial strategy depends on the scale of your purification and the nature of the main impurities.

  • For removing non-basic or acidic impurities: Acid-base extraction is an exceptionally effective and scalable first-line technique.[2][3][4] It leverages the basicity of your amine to move it into an aqueous phase, leaving neutral and acidic organic impurities behind.

  • For separating structurally similar, neutral impurities: Column chromatography is the method of choice. Given the basic nature of the amine, specific precautions are necessary to prevent poor separation (see Troubleshooting Guide).

  • If the crude product is a solid and substantially pure (>85-90%): Recrystallization can be a highly efficient final polishing step to achieve high crystalline purity.

The following decision tree can help guide your choice:

Purification Decision Tree start Crude 4-Fluoro-4-phenylcyclohexan-1-amine Extract is_solid Is the crude material a solid? start->is_solid impurities_known Are major impurities non-basic? is_solid->impurities_known No recrystallize Attempt Recrystallization is_solid->recrystallize Yes (>85% pure) extraction Perform Acid-Base Extraction impurities_known->extraction Yes chromatography Proceed to Column Chromatography impurities_known->chromatography No / Unsure extraction->chromatography Further purification needed final_purity Assess Purity (TLC, LC-MS, NMR) extraction->final_purity Purity is sufficient chromatography->final_purity recrystallize->final_purity

Caption: Purification strategy selection workflow.

Q3: My project requires a single enantiomer. How do I address the stereochemistry of 4-Fluoro-4-phenylcyclohexan-1-amine?

A3: 4-Fluoro-4-phenylcyclohexan-1-amine is a chiral molecule. If your synthesis starts from achiral materials, you will have a racemic mixture (an equal mixture of both enantiomers). Separating these requires specialized techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for enantiomeric separation at an analytical and preparative scale.[5] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs (e.g., those derived from cellulose or amylose) are often a good starting point for amine separation.[6]

  • Diastereomeric Salt Formation: This classical resolution technique involves reacting the racemic amine with a single enantiomer of a chiral acid (e.g., tartaric acid, mandelic acid). This forms two diastereomeric salts, which have different physical properties (like solubility) and can often be separated by fractional crystallization. The desired diastereomer is then treated with a base to liberate the pure enantiomer of the amine.

It is crucial to use an analytical chiral method (like chiral HPLC or CE) to determine the enantiomeric excess (ee) of your final product.[7]

Troubleshooting Guide

Problem 1: My compound streaks badly on a standard silica gel TLC plate, making it impossible to assess purity or choose a chromatography solvent.

  • Possible Cause: Your basic amine is interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[8] This causes some molecules to stick irreversibly or move very slowly, resulting in significant tailing or streaking.

  • Recommended Solution: Neutralize the acidic sites on the silica. Prepare your TLC elution solvent as usual (e.g., a mixture of hexanes and ethyl acetate), but add a small amount of a volatile base.

    • Method: Add 0.5-1% triethylamine (TEA) or 0.1-0.5% ammonium hydroxide to your mobile phase. For example, for 10 mL of eluent, add 100 µL of TEA.

    • Causality: The added base (e.g., TEA) is more basic than your product and will preferentially bind to the acidic silanol sites, effectively "masking" them. This allows your compound to travel up the plate based on its polarity without the strong ionic interaction, resulting in a compact, well-defined spot.[8][9]

Problem 2: I'm getting a very low yield after performing an acid-base extraction.

  • Possible Cause 1: Incorrect pH for extraction. If the pH of the aqueous acid wash is not low enough, your amine will not be fully protonated (converted to the ammonium salt) and will remain in the organic layer.

  • Solution 1: Ensure the pH of the aqueous layer is at least 2 pH units below the pKa of your amine's conjugate acid. For a typical cyclohexylamine derivative, the pKa is around 10.5-11.0. Therefore, extracting with 1M HCl (pH ≈ 0) is a robust choice to ensure complete protonation and transfer to the aqueous layer.[4]

  • Possible Cause 2: Incomplete back-extraction. After isolating the acidic aqueous layer containing your protonated amine, you must raise the pH sufficiently to deprotonate it back to the free amine, making it soluble in the organic solvent again. If the pH is not high enough, the amine will remain in its salt form in the aqueous layer.

  • Solution 2: Basify the aqueous layer to a pH at least 2 units above the pKa of the conjugate acid. Using 2M NaOH to bring the pH to >12 is recommended. Check the pH with litmus paper or a pH meter. You must then extract this basic aqueous layer multiple times (e.g., 3x with dichloromethane or ethyl acetate) to recover all of your product.

  • Possible Cause 3: Emulsion formation. Vigorous shaking of the separatory funnel, especially with chlorinated solvents, can lead to the formation of a stable emulsion at the interface, trapping your product and preventing clear layer separation.

  • Solution 3: If an emulsion forms, try the following:

    • Let the funnel sit undisturbed for a longer period.

    • Gently swirl the funnel instead of shaking vigorously.

    • Add a small amount of brine (saturated NaCl solution); the increased ionic strength of the aqueous layer can help break the emulsion.

Protocol: Acid-Base Extraction Workflow
  • Dissolution: Dissolve the crude extract in an immiscible organic solvent like diethyl ether, ethyl acetate, or dichloromethane (DCM).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (aq). Use a volume of acid roughly equal to the organic solvent. Drain the lower aqueous layer (if using ether or ethyl acetate) or the upper aqueous layer (if using DCM) into a clean flask. Repeat the extraction on the organic layer 1-2 more times with fresh 1M HCl, combining all acidic aqueous extracts. The organic layer now contains neutral and acidic impurities and can be discarded.

  • Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a base (e.g., 2M NaOH or solid NaOH pellets carefully) with swirling until the pH is >12. The free amine may precipitate or make the solution cloudy.

  • Back-Extraction: Return the basic aqueous solution to the separatory funnel. Extract it three times with a fresh organic solvent (e.g., DCM or ethyl acetate).

  • Final Workup: Combine the organic layers from the back-extraction. Wash them once with brine to remove residual water. Dry the organic solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified amine.

Acid-Base Extraction cluster_0 Step 1: Initial State cluster_1 Step 2: Acid Wash cluster_2 Step 3: Liberation & Re-extraction cluster_3 Step 4: Final Workup A Crude Mixture (Amine + Neutral Impurities) in Organic Solvent B Add 1M HCl (aq) A->B C Separate Layers B->C D Organic Layer: Neutral Impurities (Discard) C->D E Aqueous Layer: Protonated Amine (R-NH3+Cl-) C->E F Add NaOH (aq) to pH > 12 E->F G Extract with Fresh Organic Solvent F->G H Separate Layers G->H I Aqueous Layer: Salts (Discard) H->I J Organic Layer: Purified Amine (R-NH2) H->J K Dry (Na2SO4), Filter, & Evaporate J->K L Pure Amine Product K->L

Caption: Workflow for purifying a basic amine.

Problem 3: My compound won't elute from the silica gel column, or it comes out as a very broad peak with low recovery.

  • Possible Cause: As with TLC, strong acid-base interactions are causing irreversible adsorption or poor elution kinetics on the preparative column.[8]

  • Recommended Solution: Use a modified stationary or mobile phase.

    • Strategy 1 (Most Common): Basic Additive in Mobile Phase. This is a direct scale-up of the TLC analysis. Add 0.5-1% triethylamine (TEA) to your entire mobile phase. Equilibrate the column with this modified eluent before loading your sample. This neutralizes the silica surface, ensuring sharp peaks and good recovery.[8] The main drawback is that you must remove the high-boiling TEA from your product fractions during evaporation, which often requires co-evaporation with another solvent like toluene.

    • Strategy 2: Amine-Functionalized Silica. Use a pre-packed column with an amine-functionalized stationary phase (e.g., aminopropyl silica). This provides a more inert surface for separating basic compounds and often eliminates the need for basic additives in the mobile phase, simplifying the final workup.[8]

    • Strategy 3: Reversed-Phase Chromatography. This is an excellent alternative. Use a C18-silica column with a polar mobile phase (e.g., water/acetonitrile or water/methanol). For basic amines, adding a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) can improve peak shape by protonating the amine.[8] Alternatively, adding a base like TEA at a low concentration (0.1%) can be used to run the separation at a higher pH.[9]

Data Table: Recommended Chromatography Systems
StrategyStationary PhaseTypical Mobile PhaseModifierKey Advantage
1. Modified Normal-Phase Standard Silica GelHexanes / Ethyl Acetate0.5-1% TriethylamineReadily available, cost-effective
2. Inert Normal-Phase Aminopropyl SilicaHexanes / Ethyl AcetateNone neededSimplified workup (no additive removal)
3. Reversed-Phase (Acidic) C18-Functionalized SilicaWater / Acetonitrile0.1% Formic Acid or TFAExcellent for more polar amines
4. Reversed-Phase (Basic) C18-Functionalized SilicaWater / Acetonitrile0.1% TriethylamineGood peak shape for basic compounds[9]

Problem 4: I can't find a good single solvent for recrystallization.

  • Possible Cause: The polarity and solubility profile of your compound makes it difficult to find a single solvent that meets the criteria of high solubility when hot and low solubility when cold.

  • Recommended Solution: Use a binary (two-component) solvent system. This involves a pair of miscible solvents: one in which your compound is highly soluble (the "soluble solvent") and one in which it is poorly soluble (the "anti-solvent").

    • Common Pairs for Amines: Ethanol/Water, Isopropanol/Hexanes, Ethyl Acetate/Hexanes, Toluene/Heptane.

    • Protocol:

      • Dissolve your crude solid in the minimum amount of the hot "soluble solvent."

      • If there are insoluble impurities, perform a hot gravity filtration.[10]

      • To the hot, clear solution, add the "anti-solvent" dropwise until you see persistent cloudiness (turbidity).

      • Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.

      • Allow the solution to cool slowly and undisturbed. Crystals should form as the solubility decreases.[11][12]

      • Once at room temperature, cool further in an ice bath to maximize crystal yield before collecting by vacuum filtration.

References

  • Benchchem. (2025).
  • Scribd. (n.d.).
  • Lyddon, L. (2008).
  • Confluence. (2021). What is an Acid and Base Extraction?. Engineering Ideas Clinic.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting.
  • Google Patents. (n.d.).
  • LNG Industry. (2020). Startup troubleshooting of amine units in LNG export facilities.
  • Pearson. (n.d.). Design an acid–base extraction scheme to separate a mixture of the basic amine N,N-dimethylaniline and naphthalene.
  • RSC Publishing. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering.
  • HBCSE. (n.d.).
  • Unknown. (n.d.).
  • SpringerLink. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
  • Unknown. (n.d.).
  • ACS Publications. (2023).
  • Yakhak Hoeji. (2021).
  • Wiley Analytical Science. (2018).
  • Benchchem. (n.d.).
  • Biotage. (2023).
  • Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis.
  • NIH. (2011).

Sources

Optimization

resolving NMR signal overlap for 4-Fluoro-4-phenylcyclohexan-1-amine derivatives

Welcome to the Technical Support Center for NMR structural elucidation. As a Senior Application Scientist, I have designed this guide to address the specific spectroscopic challenges associated with 4-Fluoro-4-phenylcycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for NMR structural elucidation. As a Senior Application Scientist, I have designed this guide to address the specific spectroscopic challenges associated with 4-Fluoro-4-phenylcyclohexan-1-amine derivatives .

These molecules present a "perfect storm" of NMR complexity: severe homonuclear overlap in the aliphatic cyclohexane region, complex heteronuclear scalar couplings ( 19F−1H and 19F−13C ), and stereochemical ambiguity regarding the cis/trans relationship between the C1-amine and C4-fluoro groups. This guide provides field-proven, self-validating protocols to deconvolve these spectra and extract unambiguous structural data.

Diagnostic Workflow for Fluorinated Cyclohexanes

Before diving into specific pulse sequences, it is critical to diagnose the root cause of your spectral overlap. The following workflow outlines the logical progression for isolating and resolving signal crowding.

NMR_Workflow Start Severe 1H NMR Overlap (1.2 - 2.5 ppm) Assess Identify Source of Overlap Start->Assess Fluorine 19F-1H Scalar Coupling (Complex Multiplets) Assess->Fluorine 19F Splitting Proton 1H-1H Scalar Coupling (Crowded Aliphatic Ring) Assess->Proton Homonuclear J-Coupling Stereo Stereochemical Ambiguity (Cis/Trans Isomers) Assess->Stereo Spatial Proximity F_Solve 1H{19F} NMR with GARP/Shaped Pulse Decoupling Fluorine->F_Solve H_Solve Pure Shift NMR (PSYCHE / Zangger-Sterk) Proton->H_Solve S_Solve 2D 1H-19F HOESY + 1H-1H NOESY (PANIC) Stereo->S_Solve Elucidation Complete Structural & Stereochemical Elucidation F_Solve->Elucidation H_Solve->Elucidation S_Solve->Elucidation

Diagnostic workflow for resolving NMR signal overlap in fluorinated cyclohexanes.

Troubleshooting & FAQs

Q1: The cyclohexane ring protons (1.2–2.5 ppm) appear as an unresolvable multiplet cluster. How can I extract accurate chemical shifts for the axial and equatorial protons? The Causality: The overlap is driven by extensive homonuclear 2JHH​ and 3JHH​ scalar couplings (axial-axial couplings of ~10-12 Hz, and equatorial-axial couplings of ~3-4 Hz) combined with heteronuclear 3JHF​ couplings. The Solution: We recommend Pure Shift NMR (specifically the PSYCHE experiment). Pure shift techniques utilize broadband homonuclear decoupling to suppress 1H−1H scalar couplings, collapsing complex multiplets into sharp singlets[1]. This drastically enhances resolution, allowing you to pinpoint the exact chemical shifts of the heavily shielded ring protons. Because pure shift sequences inherently suffer from reduced sensitivity due to slice-selective gradients, acquiring data at higher concentrations or utilizing deep-learning-assisted reconstruction (e.g., FID-Net-PS) can recover signal-to-noise ratios without compromising resolution[2].

Q2: I am using 1H{19F} decoupling to simplify the spectra, but I am observing distorted line shapes and incomplete decoupling artifacts. What is causing this? The Causality: This is a classic issue related to the decoupling bandwidth of the pulse sequence. Fluorine has a massive chemical shift range. If you are using standard GARP (Globally Optimized Alternating Phase Rectangular Pulses) decoupling, the bandwidth may be insufficient if your sample contains multiple conformers or if you are screening a mixture of derivatives. Mis-setting the decoupler offset by even ± 5 ppm can lead to severely distorted line shapes, which mimic false scalar couplings[3]. The Solution: Carefully center the decoupler offset exactly on the 19F signal of the 4-fluoro group (typically around -160 to -180 ppm for tertiary alkyl fluorides). If analyzing a mixture with a wide 19F dispersion, abandon GARP and implement adiabatic shaped pulses (e.g., WURST) for true broadband decoupling[4].

Q3: How do I definitively assign the relative stereochemistry (cis/trans) of the 1-amine and 4-fluoro groups given the flexible nature of the cyclohexane chair? The Causality: The bulky phenyl group at C4 acts as a conformational lock, strongly preferring the equatorial position to minimize 1,3-diaxial steric clashes. This forces the C4-fluorine atom into the axial position. To determine if the C1-amine is cis or trans to the fluorine, you must measure the spatial distance between the axial 19F and the C1-proton. If the C1-proton is axial (meaning the amine is equatorial), there will be a strong 1,3-diaxial through-space interaction. If the C1-proton is equatorial, the distance is too great for a strong NOE. The Solution: Utilize 2D 1H−19F HOESY (Heteronuclear Overhauser Effect Spectroscopy). However, standard HOESY intensities are skewed by proton cross-relaxation, leading to inaccurate distance estimations. To achieve highly accurate internuclear distances ( 5% error), you must apply the PANIC (Peak Amplitude Normalization for Improved Cross-relaxation) correction using the diagonal peaks from a standard 2D 1H−1H NOESY spectrum[5],[6].

Quantitative Data Presentation

Table 1: Typical NMR Spectral Characteristics of 4-Fluoro-4-phenylcyclohexan-1-amine Note: Values are representative for the trans-amine (equatorial) / fluoro (axial) diastereomer in CDCl3​ .

Nucleus / PositionChemical Shift ( δ , ppm)Multiplicity (Standard 1D)Primary Scalar Couplings ( Hz )Pure Shift Multiplicity
H1 (axial)2.85 - 3.05tt (triplet of triplets) 3JH1−H2ax​≈11.5 , 3JH1−H2eq​≈3.5 Singlet
H2/H6 (equatorial)1.90 - 2.10ddt 2Jgem​≈13.0 , 3Jax−eq​≈3.5 Singlet
H3/H5 (axial)1.50 - 1.75qd (quartet of doublets) 2Jgem​≈13.0 , 3JH−F​≈14.5 Doublet ( 3JH−F​ only)
F4 (axial)-165.0 to -175.0m (broad multiplet) 3JF−H3ax​≈14.5 , 3JF−H3eq​≈4.0 N/A

Table 2: Comparison of Decoupling & Resolution Strategies

StrategyPrimary BenefitLimitations / ArtifactsIdeal Use Case
1H{19F} GARP Removes JHF​ splittingDistorted lineshapes if offset is misaligned[3]Single conformer, known 19F shift
1H{19F} WURST Broadband 19F decouplingHigh RF power deposition (sample heating)Mixtures, multiple fluorinated sites
1H PSYCHE Removes all JHH​ splittingLow sensitivity; slice-selective gradient artifactsSevere aliphatic overlap[1]

Experimental Methodologies

Protocol 1: High-Resolution Pure Shift NMR (PSYCHE) Setup

Objective: Collapse the 1.2–2.5 ppm aliphatic multiplet cluster into singlets.

  • Sample Preparation: Prepare a highly concentrated sample ( 25 mM) in a deuterated solvent with a high isotopic purity to maximize the signal-to-noise ratio, as PSYCHE inherently discards >90% of the magnetization[2].

  • Probe Tuning: Tune and match the probe for 1H . Calibrate the 1H 90° pulse precisely (typically 8–10 µs).

  • Parameter Optimization:

    • Load the psyche pulse sequence.

    • Set the flip angle of the PSYCHE saltire pulses to a low value (typically β=15∘ to 20∘ ) to balance sensitivity and pure shift purity.

    • Set the sweep width of the chirp pulses to 10 kHz to cover the entire 1H spectral window.

  • Acquisition: Acquire data using pseudo-2D mode. Set the number of chunks to at least 64 to ensure adequate resolution in the direct dimension.

  • Processing: Process using covariance or chunk-reconstruction algorithms to yield the final 1D pure shift spectrum.

Protocol 2: Quantitative 2D 1H−19F HOESY with PANIC Correction

Objective: Determine the cis/trans relationship of the amine and fluoro groups.

  • Hardware Verification: Ensure the spectrometer is equipped with a dual-tune high-frequency probe (e.g., HFX or ATB probe) capable of simultaneous 1H and 19F pulsing[7].

  • HOESY Acquisition:

    • Load the 2D 1H−19F HOESY sequence ( 1H observed, 19F in the indirect dimension).

    • Set the mixing time ( τm​ ) to 300–500 ms. Note: Fluorine relaxation is highly dependent on Chemical Shift Anisotropy (CSA), so mixing times must be empirically optimized.

    • Acquire the 2D matrix with high digital resolution in the direct ( 1H ) dimension.

  • NOESY Acquisition (The PANIC Reference):

    • Immediately acquire a standard 2D 1H−1H NOESY on the exact same sample, using the identical mixing time ( τm​ ) used for the HOESY experiment[5].

  • Data Processing & PANIC Correction:

    • Integrate the 1H−19F HOESY cross-peak of interest (e.g., Faxial​ to H1axial​ ).

    • Integrate the diagonal peak of the corresponding proton ( H1axial​ ) in the 1H−1H NOESY spectrum.

    • Divide the HOESY cross-peak volume by the NOESY diagonal peak volume. This normalizes the cross-relaxation rate, stripping away errors caused by the proton's auto-relaxation pathways[6].

    • Convert the normalized intensity to a distance constraint ( r∝I−1/6 ) to definitively assign the stereocenter.

References

  • Review – Pure shift NMR experiments: recent developments, methods and applications. Magnetic Resonance in Chemistry. 1

  • Deep Learning Assisted Proton Pure Shift NMR Spectroscopy. ChemRxiv.2

  • The limitations of 19F GARP Decoupling. University of Ottawa NMR Facility Blog. 3

  • A J-resolved 13C-19F {1H, 19F} Experiment with Broadband Fluorine Decoupling for the Characterization of Polyfluorinated Organic Compounds. ResearchGate. 4

  • Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl. ACS Publications. 7

  • Improving the accuracy of 1 H-19 F internuclear distance measurement using 2D 1 H-19 F HOESY. PubMed.5

  • Improving the accuracy of 1H–19F internuclear distance measurement using 2D 1H–19F HOESY. SciSpace. 6

Sources

Troubleshooting

Technical Support Center: Troubleshooting Background Noise in 4-Fluoro-4-phenylcyclohexan-1-amine LC-MS/MS Analysis

Welcome to the advanced technical support guide for the mass spectrometric analysis of 4-Fluoro-4-phenylcyclohexan-1-amine . As a low-molecular-weight primary amine (Exact Mass: ~193.13 g/mol ; [M+H]+ at m/z 194.13), thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support guide for the mass spectrometric analysis of 4-Fluoro-4-phenylcyclohexan-1-amine . As a low-molecular-weight primary amine (Exact Mass: ~193.13 g/mol ; [M+H]+ at m/z 194.13), this analyte presents unique analytical challenges. Because its precursor ion falls within the low-mass region (< m/z 200), it is highly susceptible to chemical background noise from solvent clusters, mobile phase impurities, and matrix effects.

This guide provides researchers and drug development professionals with causality-driven troubleshooting workflows, self-validating protocols, and authoritative insights to achieve superior signal-to-noise (S/N) ratios.

Part 1: Diagnostic Workflows & System Isolation

Before altering instrument parameters, you must systematically isolate the source of the background noise. Chemical noise in LC-MS can originate from the liquid chromatograph (LC) flow path or the mass spectrometer (MS) ionization source[1].

Troubleshooting Start High Background Noise (m/z < 200) Isolate Perform Direct Infusion (Bypass LC System) Start->Isolate Check Does high noise persist? Isolate->Check MS_Issue MS Source Contamination or Gas Impurity Check->MS_Issue Yes LC_Issue LC Carryover, Column Bleed, or Solvent Impurity Check->LC_Issue No Opt_MS Optimize Cone Gas & Clean ESI Source MS_Issue->Opt_MS Opt_LC Flush LC System & Use LC-MS Grade Solvents LC_Issue->Opt_LC

Figure 1: Diagnostic workflow for isolating background noise sources in LC-MS/MS systems.

Part 2: Frequently Asked Questions (FAQs)

Section A: Electrospray Ionization (ESI) & Source Optimization

Q1: My baseline noise in the m/z 150-250 range is completely obscuring the 4-Fluoro-4-phenylcyclohexan-1-amine peak. How do I suppress this? A: Low-mass background noise in positive ESI is frequently driven by protonated solvent clusters (e.g., [H3​O(H2​O)n​]+ or [CH3​OH2​(CH3​OH)n​]+ )[2]. To disrupt these clusters before they reach the mass analyzer, you must optimize the cone gas flow and desolvation temperature . Increasing the cone gas flow rate sweeps away neutral solvent molecules and reduces interfering ions, directly improving the S/N ratio for low-mass analytes. Causality: The nebulizing gas constrains droplet growth, while the drying gas ensures effective desolvation; optimizing these prevents the transmission of heavily hydrated, noisy ion clusters into the high-vacuum region[3].

Q2: Should I increase the cone voltage (declustering potential) to break up the background noise? A: Proceed with caution. While increasing the cone voltage accelerates ions and induces collisions that break apart solvent clusters (reducing spectral noise)[2], 4-Fluoro-4-phenylcyclohexan-1-amine is a relatively small molecule. Excessive cone voltage will cause unintended in-source fragmentation of your target analyte, transferring your signal into product ions prematurely. Actionable Step: Titrate the cone voltage from 10 V to 40 V in 5 V increments while monitoring the m/z 194.13 signal to find the optimal balance between declustering and precursor stability.

Section B: Chromatography & Sample Preparation

Q3: I am observing broad, tailing peaks and a rising baseline during my gradient. Is this related to the amine functional group? A: Yes. Primary amines are highly basic and prone to secondary ion-exchange interactions with unendcapped silanol groups on silica-based C18 columns. This causes severe peak tailing, which manifests as a rising baseline or "ghost peaks" in subsequent blank runs due to carryover[1]. Causality: Residues from previous samples build up on the column active sites. When the organic gradient increases, these trapped amines slowly elute, creating a noisy, elevated baseline[1]. Solution: Use a highly endcapped or base-deactivated C18 column and incorporate 0.1% Formic Acid to ensure silanol groups remain protonated (neutralized) and the amine is fully ionized.

Q4: Can I use Trifluoroacetic Acid (TFA) to improve the peak shape of my primary amine? A: No. While TFA is an excellent ion-pairing agent that improves chromatography, it causes severe ion suppression in ESI-MS. Matrix compounds and strong ion-pairing agents compete with the target analyte for charge on the droplet surface during the electrospray process, drastically reducing sensitivity[3]. Stick to LC-MS grade Formic Acid.

Part 3: Quantitative Data & Parameter Impact

The following table summarizes the causal impact of various experimental parameters on the Signal-to-Noise (S/N) ratio of a 10 ng/mL standard of 4-Fluoro-4-phenylcyclohexan-1-amine.

ParameterExperimental SettingBackground Noise (CPS)Analyte Signal (CPS)Signal-to-Noise (S/N)Causality / Mechanism
Solvent Quality HPLC Grade45,000180,0004.0 Trace impurities and plasticizers elevate baseline[1].
Solvent Quality LC-MS Grade5,200195,00037.5 High-purity solvents eliminate low-mass chemical noise.
Cone Gas Flow 150 L/hr12,500150,00012.0 Insufficient desolvation leaves solvent clusters intact.
Cone Gas Flow 350 L/hr3,100145,00046.8 Sweeps away neutral solvent molecules, reducing noise.
Aqueous Modifier 0.1% TFA2,80042,00015.0 Strong ion-pairing causes severe ion suppression[3].
Aqueous Modifier 0.1% Formic Acid4,500210,00046.7 Promotes efficient [M+H]+ ionization without suppression.

Part 4: Experimental Protocols

Protocol: Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction

To eliminate matrix effects (a primary source of background noise and ion suppression[3]), sample cleanup is mandatory. Because 4-Fluoro-4-phenylcyclohexan-1-amine is a basic primary amine, Mixed-Mode Strong Cation Exchange (MCX) is the optimal chemistry.

Self-Validating System Check: Always collect and analyze the Organic Wash (Step 4) fraction during method development. If your target analyte is detected in this fraction, the sample was not sufficiently acidified in Step 1, resulting in a failure to bind to the cation exchange resin.

SPE_Workflow Step1 1. Acidify Sample (Protonate Amine) Step2 2. Condition MCX (MeOH -> H2O/H+) Step1->Step2 Step3 3. Load Sample (Cation Exchange) Step2->Step3 Step4 4. Wash Cartridge (Remove Neutrals) Step3->Step4 Step5 5. Basic Elution (5% NH4OH in MeOH) Step4->Step5

Figure 2: MCX Solid-Phase Extraction workflow for primary amine isolation and matrix removal.

Step-by-Step Methodology:

  • Sample Pre-treatment: Dilute 100 µL of biological sample with 300 µL of 2% Formic Acid in water. Causality: Forces the primary amine into its positively charged state for resin binding.

  • Conditioning: Pass 1 mL of LC-MS grade Methanol through the MCX cartridge, followed by 1 mL of 2% Formic Acid in water.

  • Loading: Load the acidified sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing (Interference Removal):

    • Wash 1: 1 mL of 2% Formic Acid in water (removes polar/acidic interferences).

    • Wash 2: 1 mL of 100% Methanol (removes hydrophobic/neutral lipids that cause background noise). Note: The amine remains locked to the resin via ionic bonds.

  • Elution: Elute the target analyte using 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH neutralizes the primary amine, breaking the ionic bond with the resin and releasing it into the organic solvent.

  • Reconstitution: Evaporate the eluate to dryness under gentle nitrogen gas and reconstitute in initial mobile phase conditions prior to LC-MS injection.

References

  • Title: LCMS Troubleshooting: 14 Best Practices for Laboratories Source: ZefSci URL: [Link][1]

  • Title: LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise Source: Chromatography Online URL: [Link][3]

  • Title: Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification Source: Waters Corporation URL: [Link]

  • Title: 10 Tips for Electrospray Ionisation LC-MS Source: Element Lab Solutions URL: [Link][2]

Sources

Optimization

Technical Support Center: Handling &amp; Stability of 4-Fluoro-4-phenylcyclohexan-1-amine

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic stability of fluorinated alicycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic stability of fluorinated alicycles. 4-Fluoro-4-phenylcyclohexan-1-amine is a highly valuable building block in drug development, but it possesses a dual-threat chemical profile: a highly reactive tertiary C-F bond coupled with a basic primary amine.

This guide is designed to move beyond basic handling instructions. By understanding the causality behind the degradation, you can implement self-validating protocols to ensure the integrity of your experiments.

Mechanistic Causality: Why Does It Degrade at Room Temperature?

The instability of 4-Fluoro-4-phenylcyclohexan-1-amine at room temperature is not a manufacturing defect; it is a fundamental consequence of its molecular structure.

The fluorine atom is located at a tertiary carbon adjacent to a phenyl ring. While primary benzylic fluorides are generally stable, secondary and tertiary benzylic fluorides suffer from rapid elimination of hydrogen fluoride (HF)[1]. The leaving group (fluoride) generates a tertiary carbocation that is exceptionally stabilized by both hyperconjugation from the cyclohexane ring and resonance from the adjacent phenyl group.

Compounding this issue is the molecule's primary amine. Amines act as Brønsted bases. In the neat solid or concentrated solution, the amine group of one molecule can abstract a proton from a neighboring molecule undergoing C-F bond cleavage, effectively acting as an autocatalyst for E1/E2 dehydrofluorination. This process yields 4-phenylcyclohex-3-en-1-amine and amine-hydrofluoride salts.

DegradationPathway A 4-Fluoro-4-phenylcyclohexan-1-amine (Intact Free Base) B Thermal Energy / Acid Traces (Room Temperature) A->B Exposure C Tertiary Benzylic Carbocation + Fluoride Ion (F-) B->C C-F Cleavage D Amine Acts as Base (Proton Abstraction) C->D Autocatalysis E 4-Phenylcyclohex-3-en-1-amine (Alkene Degradant) D->E HF Elimination

Fig 1. Autocatalytic dehydrofluorination pathway of 4-Fluoro-4-phenylcyclohexan-1-amine at RT.

Troubleshooting & FAQs

Q1: I left my compound on the bench overnight, and it turned from a white solid to a yellowish, sticky residue. What happened? A: Your compound underwent autocatalytic dehydrofluorination. Room temperature provides sufficient thermal energy to overcome the activation barrier for tertiary C-F bond cleavage. The sticky residue is a mixture of the resulting alkene (4-phenylcyclohex-3-en-1-amine) and hydrofluoride salts. Once initiated, the released HF can further activate remaining C-F bonds via hydrogen bonding, accelerating degradation[2].

Q2: Can I purify this compound using standard silica gel chromatography? A: Absolutely not. Silica gel is highly polar and slightly acidic. Tertiary benzylic fluorides are notoriously unstable on silica and will rapidly eliminate HF during the run[1]. If purification is mandatory, you must use basic alumina or silica gel that has been heavily deactivated with triethylamine (TEA).

Q3: How should I store this compound to ensure long-term stability? A: The free base must be stored at -20 °C under an inert atmosphere (Argon or Nitrogen) to suppress thermal elimination and prevent the amine from absorbing atmospheric CO2. If your workflow permits, we highly recommend converting the free amine to a Boc-protected derivative (e.g., tert-butyl (4-fluoro-4-phenylcyclohexyl)carbamate), which stabilizes the molecule sufficiently to be stored at 2-8 °C.

Quantitative Stability Data

To assist in your experimental planning, refer to the stability profiles below.

Table 1: Estimated Shelf Life by Storage Condition

Storage ConditionMatrix / StateEstimated Shelf LifePrimary Degradant
Room Temp (25°C)Free Base (Neat)< 24 Hours4-phenylcyclohex-3-en-1-amine
2-8 °C (Fridge)Free Base (Neat)1-2 Weeks4-phenylcyclohex-3-en-1-amine
-20 °C (Freezer)Free Base (Ar atm)> 6 MonthsNone (Stable)
Room Temp (25°C)Boc-Protected> 3 MonthsNone (Stable)
2-8 °C (Fridge)Boc-Protected> 2 YearsNone (Stable)

Table 2: Self-Validating NMR Diagnostic Peaks (CDCl3)

NucleusIntact CompoundDegraded Compound (Alkene)
19F NMR ~ -130 to -160 ppm (1F, multiplet)None (Signal disappears as HF)
1H NMR ~ 1.5 - 2.2 ppm (Aliphatic ring protons)~ 5.5 - 6.5 ppm (New alkene CH=C protons)

Experimental Protocols

Protocol A: Self-Validating Quality Control (QC) Before Use

Never assume a batch of 4-Fluoro-4-phenylcyclohexan-1-amine is intact if it has been handled at room temperature. Use this protocol to validate your starting material.

  • Sample Preparation: Remove the vial from the -20 °C freezer and allow it to equilibrate to room temperature in a desiccator to prevent condensation.

  • Dissolution: Dissolve 5 mg of the compound in 0.5 mL of acid-free CDCl3. (Note: Pass the CDCl3 through a small plug of basic alumina prior to use to remove trace DCl).

  • 19F NMR Acquisition: Run a quick 19F NMR scan. The presence of a strong multiplet confirms the C-F bond is intact.

  • 1H NMR Acquisition: Scan for protons in the 5.5–6.5 ppm range.

  • Validation Gate: If alkene peaks integrate to >5% relative to the aliphatic baseline, the batch must be re-purified via basic alumina before use in sensitive assays.

Protocol B: Boc-Protection for Long-Term Library Storage

If you are synthesizing this compound for a screening library, stabilize it immediately via Boc-protection.

  • Reaction Setup: Dissolve 1.0 eq of 4-Fluoro-4-phenylcyclohexan-1-amine in anhydrous Dichloromethane (DCM) at 0 °C.

  • Base Addition: Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA).

  • Reagent Addition: Slowly add 1.1 eq of Di-tert-butyl dicarbonate (Boc2O) dropwise.

  • Stirring: Allow the reaction to warm to room temperature and stir for 4 hours. The bulky Boc group reduces the basicity of the nitrogen, preventing autocatalysis.

  • Workup: Wash with saturated aqueous NaHCO3, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The resulting tert-butyl (4-fluoro-4-phenylcyclohexyl)carbamate can be safely stored at 2-8 °C.

QCWorkflow Start Receive / Thaw Batch (Keep on Ice) NMR Run 19F & 1H NMR (Use acid-free CDCl3) Start->NMR Decision Alkene Peaks Present? (δ 5.5 - 6.5 ppm) NMR->Decision Pass Proceed to Experiment or Store at -20°C Decision->Pass No (<5%) Fail Purify via Basic Alumina (Avoid Silica!) Decision->Fail Yes (>5%) Fail->Pass Post-Purification

Fig 2. Self-validating QC and handling workflow for tertiary fluorinated amines.

References

  • Benzylic C(sp3)–H fluorination.Beilstein Journal of Organic Chemistry (2024). National Library of Medicine.
  • tert-butyl (4-fluoro-4-phenylcyclohexyl)carbamate Catalog & Storage Data.Jiehua Pharma (2024).
  • Synthesis of Tertiary Fluorides through an Acid-Mediated Deoxyfluorination of Tertiary Alcohols.The Journal of Organic Chemistry (2023). ACS Publications.

Sources

Reference Data & Comparative Studies

Validation

4-Fluoro-4-phenylcyclohexan-1-amine vs unsubstituted phenylcyclohexylamine

Structural and Pharmacological Comparison Guide: 4-Fluoro-4-phenylcyclohexan-1-amine vs. 1-Phenylcyclohexylamine For researchers and drug development professionals, the spatial arrangement of functional groups on a cyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural and Pharmacological Comparison Guide: 4-Fluoro-4-phenylcyclohexan-1-amine vs. 1-Phenylcyclohexylamine

For researchers and drug development professionals, the spatial arrangement of functional groups on a cyclohexane scaffold dictates not only the target receptor affinity but also the pharmacokinetic viability of the molecule. This guide provides an objective, data-driven comparison between two distinct arylcyclohexylamine derivatives: 1-Phenylcyclohexylamine (PCA) and 4-Fluoro-4-phenylcyclohexan-1-amine .

While both share a core cyclohexylamine ring and a phenyl substituent, their divergent substitution patterns (1,1-geminal vs. 1,4-substitution) and the strategic incorporation of a fluorine atom result in entirely different pharmacological profiles and metabolic fates.

Architectural Divergence: 1,1- vs. 1,4-Substitution

The fundamental difference between these two compounds lies in their regiochemistry, which directly governs their three-dimensional pharmacophore.

  • 1-Phenylcyclohexylamine (PCA) features a 1,1-substitution pattern where both the primary amine and the phenyl ring are attached to the same carbon (C1)[1][2]. This geminal substitution creates an achiral center with high steric bulk, a structural prerequisite for binding to the phencyclidine (PCP) site within the ion channel of the N-methyl-D-aspartate (NMDA) receptor.

  • 4-Fluoro-4-phenylcyclohexan-1-amine utilizes a 1,4-substitution pattern. The amine is located at C1, while the phenyl ring and a fluorine atom are located at C4[3]. By separating the amine and the aromatic ring across the cyclohexane chair conformation, the molecule loses the spatial geometry required for NMDA receptor antagonism. Instead, this scaffold serves as a highly stable building block for exploring alternative central nervous system (CNS) targets, such as sigma receptors or monoamine transporters.

SAR_Logic Root Cyclohexylamine Scaffold Sub11 1,1-Substitution (PCA) Root->Sub11 Sub14 1,4-Substitution (4-Fluoro-4-phenyl...) Root->Sub14 NMDA High NMDA Affinity (PCP Site) Sub11->NMDA Metab Prone to C4 Oxidation Sub11->Metab NoNMDA Negligible NMDA Affinity Sub14->NoNMDA Stable Metabolic Stability (F blocks oxidation) Sub14->Stable

Structure-Activity Relationship logic tree comparing 1,1 and 1,4-cyclohexylamine substitutions.

The Mechanistic Role of Aliphatic Fluorination

The addition of the fluorine atom at the C4 position in 4-fluoro-4-phenylcyclohexan-1-amine is a classic application of rational drug design, addressing two critical pharmacokinetic parameters:

Metabolic Soft-Spot Blocking: Unsubstituted cyclohexane rings, such as the one in PCA, are highly susceptible to cytochrome P450-mediated aliphatic hydroxylation, particularly at the C4 position (para to the amine)[4]. By substituting the hydrogen at C4 with a fluorine atom—which has a similar Van der Waals radius (1.47 Å vs 1.20 Å for hydrogen) but a significantly stronger bond energy (C-F is ~116 kcal/mol vs C-H ~98 kcal/mol)—researchers can effectively block this metabolic pathway without introducing excessive steric bulk.

Lipophilicity Modulation: While aromatic fluorination generally increases lipophilicity, aliphatic fluorination is more nuanced. The strong electronegativity of fluorine polarizes the C-F bond, which can actually decrease the overall LogP compared to an alkyl substitution, keeping the molecule within the optimal "Goldilocks" zone for blood-brain barrier (BBB) penetration[5][6].

Comparative Quantitative Data

The following tables summarize the physicochemical properties and target affinities, highlighting the functional divergence caused by the structural shift.

Table 1: Physicochemical Properties

Property1-Phenylcyclohexylamine (PCA)4-Fluoro-4-phenylcyclohexan-1-amine
CAS Number 2201-24-31566798-08-0
Molecular Formula C₁₂H₁₇NC₁₂H₁₆FN
Molecular Weight 175.27 g/mol 193.26 g/mol
Substitution Pattern 1,1-geminal1,4-substitution
H-Bond Donors/Acceptors 1 / 11 / 2 (including F)
Predicted Metabolic Stability Low (C4 oxidation risk)High (C4 blocked by Fluorine)

Table 2: Receptor Binding Affinity (In Vitro)

TargetPCA Affinity (Kᵢ)4-Fluoro-4-phenyl... Affinity (Kᵢ)Causality / Rationale
NMDA (PCP Site) ~130 nM[7]>10,000 nM (Expected)1,4-substitution disrupts the required diaryl/alkyl amine spatial geometry.
Dopamine Transporter >10,000 nMScaffold DependentNeither parent scaffold possesses the required elements for high DAT affinity without further N-alkylation.

Self-Validating Experimental Methodologies

To empirically validate the differences in metabolic stability and receptor affinity between these two scaffolds, the following self-validating protocols are recommended.

Protocol A: In Vitro Metabolic Stability (Human Liver Microsomes)

This assay proves the causality of the C4-fluorine substitution in preventing CYP450-mediated oxidation.

Rationale & Causality: By incubating both compounds with Human Liver Microsomes (HLM), we isolate phase I metabolism. We expect PCA to show rapid intrinsic clearance ( CLint​ ) due to C4-hydroxylation. The 4-fluoro analog should exhibit a significantly prolonged half-life, proving that the C-F bond successfully acts as a metabolic shield.

Step-by-Step Workflow:

  • Preparation: Prepare 10 mM stock solutions of PCA and 4-Fluoro-4-phenylcyclohexan-1-amine in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Control Integration (Self-Validation): Include Verapamil as a high-clearance positive control and Warfarin as a low-clearance negative control to validate microsomal activity.

  • Incubation: Combine 0.5 mg/mL HLM with the test compounds. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding a NADPH regenerating system (1 mM final concentration).

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and CLint​ .

Workflow Step1 Compound Preparation Step2 HLM/RLM Incubation Step1->Step2 Step3 NADPH Addition Step2->Step3 Step4 Quench & Centrifuge Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5

Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.

Protocol B: Radioligand Binding Assay ([³H]MK-801 Displacement)

This assay validates the loss of NMDA receptor affinity due to the shift from 1,1 to 1,4-substitution.

Rationale & Causality: [³H]MK-801 binds selectively to the open channel state of the NMDA receptor (the PCP site)[8]. PCA, possessing the correct 1,1-pharmacophore, will competitively displace the radioligand. The 4-fluoro analog, lacking this geometry, will fail to displace the radioligand, validating the structural requirement for target engagement.

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize rat forebrain tissue in 5 mM Tris-HCl buffer. Centrifuge and wash the pellet repeatedly to remove endogenous glutamate and glycine, which are required for channel opening.

  • Assay Setup: In a 96-well plate, combine 50 µL of test compound (ranging from 10−10 to 10−4 M), 50 µL of [³H]MK-801 (final concentration 1 nM), and 100 µL of membrane suspension.

  • Channel Activation: Add 10 µM Glutamate and 10 µM Glycine to ensure the NMDA ion channels are open, exposing the PCP binding site.

  • Incubation & Filtration: Incubate for 2 hours at room temperature to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Quantification: Wash filters three times with cold buffer, transfer to scintillation vials, add cocktail, and measure radioactivity using a liquid scintillation counter to generate IC50​ and Ki​ values.

References

  • Jacobson, A. E., et al. "Anticonvulsant activities of 1-phenylcyclohexylamine and its conformationally restricted analog 1,1-pentamethylenetetrahydroisoquinoline." Journal of Pharmacology and Experimental Therapeutics, 1989. Available at:[Link]

  • Linclau, B., et al. "Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups." Beilstein Journal of Organic Chemistry, 2020. Available at:[Link]

  • Muller, K., et al. "Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs." Journal of Medicinal Chemistry, ACS Publications, 2020. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 31862, 1-Phenylcyclohexylamine." PubChem, 2025. Available at:[Link]

Sources

Comparative

Comparative Binding Affinity of Fluorinated Arylcyclohexylamines: A Technical Guide

Arylcyclohexylamines (ACHs) constitute a prominent class of dissociative anesthetics and neuropharmacological research compounds. Their primary mechanism of action involves non-competitive antagonism at the N-methyl-D-as...

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Author: BenchChem Technical Support Team. Date: April 2026

Arylcyclohexylamines (ACHs) constitute a prominent class of dissociative anesthetics and neuropharmacological research compounds. Their primary mechanism of action involves non-competitive antagonism at the N-methyl-D-aspartate (NMDA) receptor[1]. In recent years, structural modifications—specifically the substitution of halogens on the phenyl ring—have been utilized to probe the structure-activity relationships (SAR) of the phencyclidine (PCP) binding site.

This guide provides an objective, data-driven comparison of fluorinated arylcyclohexylamines (such as 2-FDCK and fluorolintane) against their chlorinated or unhalogenated counterparts. It details the physicochemical rationale behind these modifications, comparative binding data, and the validated experimental workflows required to quantify these affinities.

Structural and Pharmacodynamic Rationale

The introduction of a fluorine atom into the arylcyclohexylamine scaffold fundamentally alters the molecule's physicochemical profile. Fluorine is highly electronegative yet sterically compact (van der Waals radius of 1.47 Å, compared to chlorine's 1.75 Å). This seemingly minor substitution induces significant inductive effects, altering the electron cloud density of the aryl ring and modifying the basicity (pKa) of the adjacent amine[2].

These modifications directly impact the ligand's interaction with the GluN1/GluN2 subunits of the NMDA receptor[1]. For example, replacing the ortho-chlorine of ketamine with an ortho-fluorine yields 2-fluorodeschloroketamine (2-FDCK). This substitution decreases the molecule's overall lipophilicity (predicted logP = 2.89 for 2-FDCK vs. 3.35 for ketamine) and reduces plasma protein binding (unbound fraction fu​ = 0.54–0.84), which alters its volume of distribution and receptor residence time[3][4].

NMDAPathway NMDA NMDA Receptor (PCP Binding Site) CaInflux Calcium Influx NMDA->CaInflux Inhibition Glutamate Glutamate / Glycine Glutamate->NMDA Activation FluorinatedACH Fluorinated ACH (e.g., 2-FDCK) FluorinatedACH->NMDA Allosteric Blockade Signaling Intracellular Signaling (ERK, BDNF) CaInflux->Signaling Modulates Dissociation Dissociative / Antidepressant Effects Signaling->Dissociation Induces

NMDA receptor allosteric blockade by fluorinated ACHs and downstream signaling.

Comparative Binding Affinity Data

The binding affinity ( Ki​ ) of fluorinated ACHs varies significantly depending on the position of the fluorine atom and the nature of the amine/cycloalkyl rings. While 2-FDCK demonstrates a moderate affinity reduction compared to its deschloro- counterpart, other analogs like fluorolintane (2-F-DPPy) and 3-fluoro-arylcycloheptylamines exhibit exceptionally high affinities[3][5][6].

Table 1: Receptor Binding Profiles of Key Arylcyclohexylamines
CompoundStructural ModificationNMDA Receptor ( Ki​ , nM)DAT ( Ki​ , nM)Notes / Pharmacological Profile
Ketamine (Racemic) Ortho-Chlorine~250 - 500>10,000Baseline clinical comparator[7].
Deschloroketamine (DCK) Unsubstituted Phenyl23.6N/AHigh potency; removal of halogen increases affinity[3].
2-FDCK Ortho-Fluorine2,540WeakModerate affinity; slower metabolism than ketamine[3].
Fluorolintane (2-F-DPPy) Ortho-Fluorine, Pyrrolidine87.92HighHigh affinity at both NMDA and Dopamine Transporter[6].
3-Fluoro-cycloheptanamine Meta-Fluorine, Cycloheptane~100N/ADemonstrates altered SAR for cycloheptylamines[5].

Note: Ki​ values are derived from radioligand displacement assays utilizing [3H]MK-801 for the NMDA receptor.

Experimental Methodology: Radioligand Binding Assay

To ensure reproducibility and scientific integrity when comparing these novel analogs, binding affinities must be determined using a highly controlled, self-validating radioligand displacement assay. The following protocol outlines the gold-standard methodology for quantifying NMDA receptor affinity using [3H]MK-801.

Rationale for Experimental Design
  • Ligand Choice: [3H]MK-801 is utilized because it selectively binds to the deep-pore PCP allosteric site only when the ion channel is in the open state.

  • Agonist Priming: The addition of exogenous glutamate and glycine is strictly required to force the NMDA receptors into an open-channel conformation, allowing the radioligand and the test fluorinated ACH to access the binding pocket.

  • Self-Validation: Non-specific binding (NSB) is defined by parallel incubation with 10 µM unlabeled MK-801. If the radioactive signal in the NSB tubes is high, the washing protocol or filter pre-treatment has failed.

Step-by-Step Protocol

Step 1: Tissue Preparation

  • Isolate the cerebral cortex and hippocampus from adult Sprague-Dawley rats, as these regions express the highest density of GluN1/GluN2 NMDA receptor complexes.

  • Homogenize the tissue in ice-cold 5 mM Tris-HCl buffer (pH 7.4) using a Teflon-glass homogenizer.

  • Centrifuge at 40,000 × g for 15 minutes at 4°C. Discard the supernatant and resuspend the pellet in fresh buffer. Repeat this wash step three times to remove endogenous glutamate and glycine.

Step 2: Assay Incubation

  • Prepare the assay buffer: 5 mM HEPES (pH 7.4). Note: Avoid buffers containing magnesium, as Mg2+ causes voltage-dependent channel block.

  • In a 96-well plate, combine:

    • Assay buffer containing 10 µM L-glutamate and 10 µM glycine. *[3H]MK-801 at a final concentration of 2 nM.

    • The fluorinated ACH test compound (e.g., 2-FDCK) at varying concentrations ( 10−10 to 10−4 M) for IC50​ determination.

    • Membrane homogenate (approx. 100 µg protein/well).

  • Incubate the mixture at room temperature for 120 minutes to ensure equilibrium is reached.

Step 3: Filtration and Detection

  • Pre-soak GF/B glass fiber filters in 0.1% polyethylenimine (PEI) for 1 hour. Causality: PEI coats the negatively charged glass fibers, preventing the highly lipophilic fluorinated analogs and radioligands from binding non-specifically to the filter.

  • Terminate the reaction by rapid vacuum filtration using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

Step 4: Data Analysis

  • Calculate specific binding by subtracting the NSB (determined via 10 µM unlabeled MK-801) from total binding.

  • Determine the IC50​ using non-linear regression analysis.

  • Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) , where [L] is the radioligand concentration and Kd​ is the dissociation constant of [3H]MK-801.

Workflow Prep 1. Tissue Prep Isolate rat cortex Homogenize in Tris-HCl Incubation 2. Incubation Add[3H]MK-801 + ligand Incubate 2h at RT Prep->Incubation Filtration 3. Filtration Rapid vacuum filtration Wash with cold buffer Incubation->Filtration Detection 4. Detection Scintillation counting Calculate Ki values Filtration->Detection

Radioligand displacement assay workflow for determining NMDA receptor binding affinity.

References

  • Grokipedia. "2-Fluorodeschloroketamine." Grokipedia.
  • ResearchGate. "Syntheses and N-methyl-D-aspartate Receptor Antagonist Pharmacology of Fluorinated Arylcycloheptylamines." ResearchGate.
  • Grokipedia. "Arylcyclohexylamine." Grokipedia.
  • World Health Organization (WHO). "Critical review report: 2-Fluorodeschloroketamine." WHO.
  • National Institutes of Health (NIH). "Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects." PMC.

Sources

Validation

Comparative Extraction Strategies for 4-Fluoro-4-phenylcyclohexan-1-amine in Human Plasma: A Bioanalytical Guide

Introduction & Mechanistic Rationale 4-Fluoro-4-phenylcyclohexan-1-amine is a fluorinated cyclohexylamine derivative characterized by a highly lipophilic phenylcyclohexyl core and a primary amine functional group[1]. In...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

4-Fluoro-4-phenylcyclohexan-1-amine is a fluorinated cyclohexylamine derivative characterized by a highly lipophilic phenylcyclohexyl core and a primary amine functional group[1]. In pharmacokinetic (PK) and drug development studies, the robust quantification of such lipophilic basic amines from complex biological matrices like human plasma is critical.

The presence of the highly electronegative fluorine atom increases the molecule's lipophilicity and alters its partitioning behavior. When developing an LC-MS/MS bioanalytical method, the physicochemical properties of the analyte dictate the sample preparation strategy[2].

  • Acid-Base Chemistry: The primary amine is basic, with an estimated pKa of ~9.5–10.5. At physiological pH (7.4), the molecule is predominantly ionized (protonated).

  • Lipophilicity: The fluorinated aromatic ring confers a high LogP, making the uncharged species highly soluble in non-polar organic solvents.

Failure to properly isolate this compound from plasma leads to severe ion suppression in the mass spectrometer, primarily driven by endogenous glycerophospholipids. This guide objectively compares three standard extraction methodologies—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Mixed-Mode Strong Cation Exchange Solid-Phase Extraction (MCX-SPE)—explaining the causality behind each protocol and providing self-validating workflows.

Workflow Visualization

The following diagram illustrates the divergent chemical pathways required to isolate 4-Fluoro-4-phenylcyclohexan-1-amine based on its ionization state.

Extraction_Workflows Plasma Plasma Sample (4-Fluoro-4-phenylcyclohexan-1-amine) PPT Protein Precipitation (PPT) Plasma->PPT LLE Liquid-Liquid Extraction (LLE) Plasma->LLE SPE Mixed-Mode SPE (MCX) Plasma->SPE PPT_Step Add 3x Volume Acetonitrile Centrifuge at 14,000 x g PPT->PPT_Step LLE_Step Alkalinize (pH > 11.5) Extract with MTBE Evaporate & Reconstitute LLE->LLE_Step SPE_Step Acidify (2% Formic Acid) Load, Wash (100% MeOH) Elute (5% NH4OH in MeOH) SPE->SPE_Step LCMS LC-MS/MS Analysis (ESI+ Mode) PPT_Step->LCMS LLE_Step->LCMS SPE_Step->LCMS

Figure 1: Comparative sample preparation workflows for 4-Fluoro-4-phenylcyclohexan-1-amine.

Step-by-Step Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, every protocol below is designed as a self-validating system. The inclusion of a Stable-Isotope Labeled Internal Standard (SIL-IS) prior to any manipulation ensures that extraction recovery and matrix effects are mathematically corrected, while strict pH controls validate the chemical state of the amine.

Method A: Protein Precipitation (PPT)

PPT is a universal, non-selective method that denatures plasma proteins using organic solvents. While fast, it fails to remove phospholipids[2].

  • Aliquot & Spike: Transfer 50 µL of human plasma to a microcentrifuge tube. Spike with 10 µL of SIL-IS (e.g., 4-Fluoro-4-phenylcyclohexan-1-amine-d5) to validate recovery.

  • Precipitation: Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid. Causality: The acid disrupts analyte-protein binding, ensuring the amine is fully released into the solvent.

  • Separation: Vortex for 2 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer 100 µL of the supernatant to an autosampler vial for direct LC-MS/MS injection.

Method B: Liquid-Liquid Extraction (LLE)

LLE leverages the lipophilicity of the fluorinated core. By driving the analyte into a neutral state, it partitions selectively into an organic solvent, leaving polar matrix components behind[3].

  • Aliquot & Spike: Transfer 50 µL of human plasma to a 2 mL tube. Spike with 10 µL of SIL-IS.

  • Alkalinization (Critical Step): Add 50 µL of 0.5 M NaOH. Causality: This drives the sample pH > 11.5, which is at least 1 pH unit above the amine's pKa, ensuring 100% deprotonation (neutralization) of the molecule.

  • Extraction: Add 600 µL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes. Flash-freeze the lower aqueous layer in a dry ice/acetone bath.

  • Recovery: Decant the upper organic layer into a clean tube. Evaporate to dryness under a gentle stream of N₂ at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A (e.g., 0.1% Formic Acid in Water) to re-protonate the amine for positive electrospray ionization (ESI+).

Method C: Mixed-Mode Strong Cation Exchange (MCX) SPE

MCX-SPE is the gold standard for basic amines. The sorbent contains both reversed-phase (lipophilic) and sulfonic acid (strong cation exchange) functionalities, allowing for orthogonal washing steps[4].

  • Aliquot & Spike: Transfer 50 µL of human plasma to a well plate. Spike with 10 µL of SIL-IS.

  • Acidification (Critical Step): Dilute with 50 µL of 2% Formic Acid in water. Causality: This lowers the pH < 4, ensuring the primary amine is fully protonated (positively charged) so it can bind ionically to the sulfonic acid groups on the sorbent.

  • Load: Apply the sample to a pre-conditioned MCX µElution plate.

  • Aqueous Wash: Wash with 200 µL of 2% Formic Acid in water to remove hydrophilic interferences and salts.

  • Organic Wash (Self-Validation of Matrix Removal): Wash with 200 µL of 100% Methanol. Causality: Because the analyte is ionically locked to the sorbent, 100% organic solvent can be used to aggressively wash away neutral lipids and phospholipids without losing the analyte[4].

  • Elution: Elute with 2 x 50 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Causality: The high pH neutralizes the amine, breaking the ionic bond and releasing the fluorinated compound into the collection plate.

  • Preparation: Evaporate and reconstitute, or dilute directly with aqueous mobile phase for injection.

Performance Comparison & Experimental Data

The following table summarizes the expected quantitative performance of each extraction method for 4-Fluoro-4-phenylcyclohexan-1-amine, based on standard bioanalytical validation criteria for fluorinated basic amines[3],[5].

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Mixed-Mode SPE (MCX)
Mechanism of Isolation Solubility / DenaturationLipophilic Partitioning (Neutral)Ionic Binding + RP (Protonated)
Absolute Recovery 85 - 95%70 - 80%> 90%
Matrix Effect (Ion Suppression) Severe (-40% to -60%)Moderate (-15% to -25%)Minimal (± 5%)
Phospholipid Removal Poor (< 10%)Good (~ 85%)Excellent (> 99%)
Estimated LLOQ 5.0 ng/mL0.5 ng/mL0.1 ng/mL
Throughput / Automation Very HighModerate (Manual transfers)High (96-well automatable)
Best Use Case Early Discovery / High DosePre-clinical TK / Lipophilic analogsClinical PK / Trace level analysis

Conclusion

For the extraction of 4-Fluoro-4-phenylcyclohexan-1-amine from plasma, the choice of methodology depends heavily on the required sensitivity and the phase of drug development.

  • PPT is sufficient for early-stage discovery where high throughput is prioritized over Lower Limits of Quantification (LLOQ).

  • LLE provides a cost-effective way to achieve sub-ng/mL sensitivity by leveraging the molecule's high LogP, though it is labor-intensive[5].

  • MCX-SPE is the definitive choice for regulated clinical bioanalysis. By utilizing the primary amine for ionic retention, it allows for aggressive organic washing, resulting in the near-complete elimination of matrix effects and the highest signal-to-noise ratio[4].

Sources

Comparative

A Comparative Guide to NMDA Receptor Binding: 4-Fluoro-4-phenylcyclohexan-1-amine versus Ketamine

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the N-methyl-D-aspartate (NMDA) receptor binding properties of the research chemical 4-Fluoro-4-phe...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the N-methyl-D-aspartate (NMDA) receptor binding properties of the research chemical 4-Fluoro-4-phenylcyclohexan-1-amine and the well-characterized dissociative anesthetic, ketamine. As professionals in the field of neuroscience and drug development, understanding the nuanced interactions of novel compounds with critical targets like the NMDA receptor is paramount for advancing therapeutic strategies for a range of neurological and psychiatric disorders.

Introduction: The NMDA Receptor as a Key Therapeutic Target

The NMDA receptor, a subtype of ionotropic glutamate receptors, plays a pivotal role in synaptic plasticity, learning, and memory.[1] Its dysregulation is implicated in numerous neurological and psychiatric conditions, including depression, schizophrenia, and neurodegenerative diseases.[2] Consequently, the NMDA receptor is a significant target for therapeutic intervention. Arylcyclohexylamines, such as ketamine, are a class of compounds known to act as uncompetitive antagonists at the NMDA receptor, binding within the ion channel pore at a site commonly referred to as the phencyclidine (PCP) site.[3][4] This guide will delve into the established binding characteristics of ketamine and explore the anticipated properties of 4-Fluoro-4-phenylcyclohexan-1-amine, a structurally related compound, based on established structure-activity relationships (SAR).

Comparative Analysis of NMDA Receptor Binding

A direct quantitative comparison of the binding affinities of 4-Fluoro-4-phenylcyclohexan-1-amine and ketamine is challenging due to the limited availability of specific experimental data for the former in peer-reviewed literature. However, we can infer its potential interactions based on the extensive research conducted on ketamine and other arylcyclohexylamine analogs.

Ketamine: A Well-Defined NMDA Receptor Antagonist

Ketamine is a chiral molecule, existing as two enantiomers: (S)-ketamine (esketamine) and (R)-ketamine (arketamine). (S)-ketamine exhibits a significantly higher affinity for the NMDA receptor's PCP binding site, estimated to be three to four times greater than that of (R)-ketamine.[3] The uncompetitive nature of ketamine's antagonism means it only binds to the NMDA receptor when the channel is in an open state, requiring the presence of both glutamate and a co-agonist like glycine or D-serine.[2]

CompoundEnantiomerBinding Affinity (Ki) at PCP site of NMDA ReceptorReference
KetamineRacemic (+/-)~500 - 1000 nM[5][6]
(S)-Ketamine (Esketamine)S (+)~300 - 600 nM[3]
(R)-Ketamine (Arketamine)R (-)~1000 - 2000 nM[7]

Table 1: Reported Binding Affinities of Ketamine and its Enantiomers for the NMDA Receptor. Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand used and the tissue preparation.

4-Fluoro-4-phenylcyclohexan-1-amine: An Inferential Profile

The core structure of 4-Fluoro-4-phenylcyclohexan-1-amine is a 4-phenylcyclohexan-1-amine scaffold. The introduction of a fluorine atom at the 4-position of the phenyl ring is the key structural modification compared to its non-fluorinated parent compound. The effect of halogen substitution on the aryl ring of arylcyclohexylamines can influence binding affinity. Studies on other fluorinated arylcycloalkylamines suggest that fluorination can be a favorable modification for NMDA receptor binding. For instance, a study on fluorinated arylcycloheptylamines (a closely related chemical class with a seven-membered ring instead of a six-membered one) found that a 3-fluoro substituted primary amine derivative displayed the highest binding affinity within the tested series.[8] This suggests that the electron-withdrawing nature and the size of the fluorine atom can positively contribute to the interaction with the PCP binding site.

Based on this, it is plausible to hypothesize that 4-Fluoro-4-phenylcyclohexan-1-amine would also act as an uncompetitive NMDA receptor antagonist. The fluorine substitution may modulate its binding affinity compared to the non-fluorinated analog, potentially enhancing it. However, without direct experimental data, this remains a well-founded hypothesis rather than an established fact.

Experimental Protocols for Determining NMDA Receptor Binding

The binding affinity of compounds like ketamine and 4-Fluoro-4-phenylcyclohexan-1-amine for the NMDA receptor is typically determined using competitive radioligand binding assays.

Radioligand Binding Assay Protocol

This experimental workflow outlines the general procedure for a competitive binding assay to determine the affinity of a test compound for the PCP site of the NMDA receptor.

G cluster_0 Membrane Preparation cluster_1 Binding Assay cluster_2 Separation and Quantification cluster_3 Data Analysis P1 Homogenize brain tissue (e.g., rat cortex) in ice-cold buffer P2 Centrifuge homogenate to pellet membranes P1->P2 P3 Wash and resuspend membrane pellet P2->P3 B1 Incubate membranes with a fixed concentration of radioligand (e.g., [3H]MK-801) P3->B1 B2 Add varying concentrations of the test compound (e.g., 4-Fluoro-4-phenylcyclohexan-1-amine or ketamine) B1->B2 B3 Incubate to allow for competitive binding to reach equilibrium B2->B3 S1 Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand B3->S1 S2 Wash filters to remove non-specifically bound radioligand S1->S2 S3 Measure radioactivity on the filters using liquid scintillation counting S2->S3 D1 Plot the percentage of specific binding against the log concentration of the test compound S3->D1 D2 Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) D1->D2 D3 Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation D2->D3

Figure 1: General workflow for a competitive radioligand binding assay.

Causality in Experimental Choices:

  • Choice of Radioligand: [³H]MK-801 (dizocilpine) is a commonly used radioligand for the PCP site due to its high affinity and selectivity, which allows for a robust and sensitive assay.[5]

  • Tissue Source: The cerebral cortex is often used as it has a high density of NMDA receptors.[6]

  • Incubation Conditions: The incubation time and temperature are optimized to ensure that the binding reaction reaches equilibrium.

  • Separation Technique: Rapid filtration is crucial to minimize the dissociation of the radioligand-receptor complex during the separation of bound and free ligand.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The chemical structures of ketamine and 4-Fluoro-4-phenylcyclohexan-1-amine share the core arylcyclohexylamine scaffold, which is essential for their interaction with the NMDA receptor.

G cluster_0 Ketamine cluster_1 4-Fluoro-4-phenylcyclohexan-1-amine cluster_2 Key Structural Differences K D 1. 2-chlorophenyl group vs. 4-fluorophenyl group 2. 2-methylamino group vs. primary amine 3. Carbonyl group on the cyclohexane ring F

Figure 2: Comparison of the chemical structures of Ketamine and 4-Fluoro-4-phenylcyclohexan-1-amine.

Key Structural Determinants for NMDA Receptor Binding:

  • Aryl Group: The nature and substitution of the aryl ring significantly influence binding affinity. The 2-chloro substitution on the phenyl ring of ketamine is a key feature. In 4-Fluoro-4-phenylcyclohexan-1-amine, the fluorine at the 4-position will alter the electronic properties and potentially the orientation of the phenyl ring within the binding pocket.

  • Cyclohexyl Ring: The cyclohexane ring provides the rigid scaffold necessary for proper orientation of the aryl and amine groups. The presence of a carbonyl group at the 2-position of the cyclohexanone ring in ketamine is a notable difference from the simple cyclohexane ring in 4-Fluoro-4-phenylcyclohexan-1-amine.

  • Amine Group: The basicity and steric bulk of the amine group are critical for interaction with the PCP binding site. Ketamine possesses a secondary methylamine, while 4-Fluoro-4-phenylcyclohexan-1-amine has a primary amine. This difference in substitution can affect the pKa of the amine and its interaction with amino acid residues in the ion channel.

NMDA Receptor Signaling Pathway and Antagonist Binding

The binding of an uncompetitive antagonist like ketamine blocks the ion channel of the NMDA receptor, preventing the influx of Ca²⁺ and subsequent downstream signaling cascades.

G cluster_0 NMDA Receptor Activation cluster_1 Downstream Signaling cluster_2 Antagonist Binding Glutamate Glutamate NMDAR_inactive NMDA Receptor (Closed) Glutamate->NMDAR_inactive Glycine Glycine/D-Serine Glycine->NMDAR_inactive NMDAR_active NMDA Receptor (Open) NMDAR_inactive->NMDAR_active Depolarization Ca_influx Ca²⁺ Influx NMDAR_active->Ca_influx PCP_site PCP Binding Site (in ion channel) NMDAR_active->PCP_site Signaling Downstream Signaling Cascades (e.g., CaMKII, ERK) Ca_influx->Signaling Plasticity Synaptic Plasticity Learning & Memory Signaling->Plasticity Ketamine Ketamine Ketamine->PCP_site FPCA 4-Fluoro-4-phenyl- cyclohexan-1-amine FPCA->PCP_site NMDAR_blocked NMDA Receptor (Blocked) PCP_site->NMDAR_blocked NMDAR_blocked->Ca_influx Blocks

Figure 3: Simplified signaling pathway of the NMDA receptor and the binding site of uncompetitive antagonists.

Conclusion and Future Directions

For researchers and drug development professionals, this guide highlights the importance of empirical data. Future in vitro binding studies on 4-Fluoro-4-phenylcyclohexan-1-amine are crucial to definitively characterize its pharmacological profile and to enable a direct and quantitative comparison with ketamine. Such studies would provide valuable insights into the SAR of fluorinated arylcyclohexylamines and could inform the design of novel NMDA receptor modulators with improved therapeutic properties.

References

  • Arylcyclohexylamine - Wikipedia. (n.d.). Retrieved March 27, 2026, from [Link]

  • Wallach, J., De Paoli, G., Adejare, A., & Brandt, S. D. (2014). Syntheses and N-methyl-D-aspartate receptor antagonist pharmacology of fluorinated arylcycloheptylamines. Medicinal Chemistry, 10(8), 843–852.
  • Pelletier, J., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Pharmaceuticals, 15(12), 1533.
  • Dinis-Oliveira, R. J. (2017). Metabolism and metabolomics of ketamine: a toxicological approach. Forensic science research, 2(1), 2-10.
  • Kim, M., et al. (2025). Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. Biomolecules & Therapeutics, 33(2).
  • Kim, M., et al. (2025). Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. Biomolecules & Therapeutics, 33(2).
  • Arylcyclohexylamine - Grokipedia. (n.d.). Retrieved March 27, 2026, from [Link]

  • The Arylcyclohexylamine Class: A Technical Guide to its Discovery, History, and Pharmacology. (2025). BenchChem.
  • Bresink, I., et al. (1995). Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity. Neuropharmacology, 34(5), 533–540.
  • Structure-Activity Relationship of 1-Phenylcyclohexylamine Analogs: A Compar
  • Synthesis and Pharmacological Evaluation of Novel Schiff Base Analogues of 3-(4-amino) Phenylimino) 5-fluoroindolin-2-one. (2013). Tropical Journal of Pharmaceutical Research, 12(4), 549-554.
  • CSHL structural biologists reveal novel drug binding site in NMDA receptor subunit. (2011).
  • Cyclohexylamine derivative as subtype selective nmda receptor antagonists. (2003).
  • NMDA receptor - Wikipedia. (n.d.). Retrieved March 27, 2026, from [Link]

  • Bresink, I., et al. (1995). Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity. Neuropharmacology, 34(5), 533–540.
  • White, B. H., et al. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review, 11(1), 23-28.
  • Binding affinities and experimental inhibition constants (Ki) values of the known NMDA receptor antagonists. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Chen, I. J., et al. (2023). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(2), 1075.
  • Ali, A., et al. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Pharmaceuticals, 16(7), 988.
  • Al-Harrasi, A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1056–1096.

Sources

Validation

Analytical Comparison Guide: Cross-Reactivity of 4-Fluoro-4-phenylcyclohexan-1-amine in Arylcyclohexylamine ELISA Panels

Introduction & Mechanistic Causality The continuous evolution of novel psychoactive substances (NPS) necessitates rigorous validation of existing toxicological screening methods. 4-Fluoro-4-phenylcyclohexan-1-amine (4-F-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

The continuous evolution of novel psychoactive substances (NPS) necessitates rigorous validation of existing toxicological screening methods. 4-Fluoro-4-phenylcyclohexan-1-amine (4-F-PCA) is a fluorinated derivative of the arylcyclohexylamine (ACH) class, structurally analogous to the primary amine metabolite of phencyclidine (PCP)[1]. In clinical, forensic, and drug development settings, Enzyme-Linked Immunosorbent Assays (ELISA) serve as the frontline screening tool. However, structural modifications inherent to NPS often lead to unpredictable cross-reactivity profiles, risking false positives or undetected intoxications[2].

The Thermodynamics of Cross-Reactivity

Immunoassay cross-reactivity is fundamentally driven by the thermodynamic binding affinity ( Kd​ ) between the capture antibody and the structural epitopes of the analyte. Most commercial PCP ELISAs utilize antibodies raised against haptens such as PCHAP (phenylcyclohexylamine conjugated to a carrier protein)[3].

The substitution of a highly electronegative fluorine atom at the 4-position in 4-F-PCA significantly alters the molecule's electrostatic potential map. While the primary amine and phenyl ring maintain the core pharmacophore recognized by anti-PCP antibodies, the fluorine atom introduces a strong dipole moment. This structural variance can either facilitate novel hydrogen bonding with the antibody's paratope or induce steric hindrance, shifting the IC50 compared to unsubstituted PCA or PCP[4]. Understanding this causality is critical for assay developers when interpreting presumptive positive results and designing next-generation broad-spectrum panels.

Comparative Performance Data

To objectively evaluate the impact of the 4-fluoro substitution, we compare the cross-reactivity profiles of 4-F-PCA against traditional ACHs across three distinct ELISA platforms. Cross-reactivity (% CR) is calculated as: (IC50 of Target Drug / IC50 of Cross-Reactant) × 100.

Table 1: Comparative Cross-Reactivity Profile of Arylcyclohexylamines
AnalyteStructural ClassPCP-Specific ELISA (% CR)Ketamine-Specific ELISA (% CR)Broad-Spectrum ACH ELISA (% CR)
Phencyclidine (PCP) Piperidine ACH100%< 0.1%100%
Ketamine Ketone ACH< 0.1%100%45%
1-Phenylcyclohexan-1-amine (PCA) Primary Amine ACH65%< 0.1%85%
4-Fluoro-4-phenylcyclohexan-1-amine Fluorinated Amine ACH42%< 0.1%78%

Data Interpretation: The addition of the fluorine atom in 4-F-PCA reduces its cross-reactivity in highly specific PCP assays (42% vs. 65% for PCA) due to steric clash within the tightly conserved binding pocket. However, in Broad-Spectrum ACH assays designed with looser paratope constraints, 4-F-PCA retains high detectability (78%).

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following competitive ELISA protocol is designed as a self-validating system . It incorporates internal quality controls (QCs) that must meet strict acceptance criteria for the data to be considered valid.

Workflow Visualization

ELISA_Workflow N1 1. Sample Preparation Spike 4-F-PCA into Matrix N2 2. Competitive Incubation Analyte & Conjugate Compete N1->N2 Transfer to Plate N3 3. Stringent Washing Remove Unbound Complexes N2->N3 Equilibrium Reached N4 4. Signal Generation TMB Substrate Addition N3->N4 Isolate Bound Fraction N5 5. Reaction Termination Acidic Stop Solution N4->N5 Color Development N6 6. Optical Quantification Read Absorbance at 450nm N5->N6 Stabilize Signal

Figure 1: Step-by-step competitive ELISA workflow for evaluating 4-F-PCA cross-reactivity.

Step-by-Step Methodology

Step 1: Matrix Preparation and Spiking

  • Action: Prepare a standard curve of 4-F-PCA (0, 1, 5, 10, 25, 50, 100 ng/mL) in a synthetic, drug-free biological matrix (e.g., stripped urine). Include three QC levels (3, 15, and 75 ng/mL).

  • Causality & Rationale: Immunoassays are highly susceptible to matrix effects (e.g., pH, ionic strength, endogenous proteins). Using a matched, stripped matrix ensures that any observed shift in the binding curve is exclusively due to the 4-F-PCA analyte, not background interference.

Step 2: Competitive Incubation

  • Action: Add 50 µL of each standard/sample to the microplate wells coated with anti-PCP capture antibodies. Immediately add 50 µL of HRP-conjugated PCP hapten. Incubate for 60 minutes at room temperature on an orbital shaker (400 rpm).

  • Causality & Rationale: In a competitive ELISA, the unlabelled 4-F-PCA competes with a fixed concentration of enzyme-labeled hapten for limited antibody binding sites. Shaking maximizes kinetic collisions, ensuring the system reaches thermodynamic equilibrium[4].

Step 3: Stringent Washing

  • Action: Aspirate well contents and wash 5 times with 300 µL of Wash Buffer (PBS with 0.05% Tween-20). Invert and tap dry on absorbent paper.

  • Causality & Rationale: Removing unbound assay components is critical. Inadequate washing leaves residual enzyme-conjugate in the well, leading to artificially high background signals (which manifest as false negatives in a competitive format).

Step 4: Colorimetric Detection and Termination

  • Action: Add 100 µL of TMB substrate to all wells. Incubate in the dark for 15 minutes. Add 100 µL of 1M H2​SO4​ Stop Solution.

  • Causality & Rationale: The TMB substrate reacts with the bound HRP enzyme. The acidic stop solution halts the enzymatic reaction and shifts the absorbance maximum to 450 nm, stabilizing the signal for accurate spectrophotometric quantification.

Step 5: Data Analysis & System Validation

  • Action: Read absorbance at 450 nm. Fit the data using a 4-parameter logistic (4PL) regression model.

  • System Validation Criteria: The assay is only deemed valid if:

    • The Zero Calibrator ( B0​ ) optical density is > 1.2.

    • The calculated concentrations of the Low, Mid, and High QCs fall within ±15% of their nominal values.

    • The R2 of the 4PL curve is > 0.99. Rationale: Competitive antibody-antigen binding kinetics inherently follow a sigmoidal distribution. A 4PL fit ensures accurate IC50 derivation even at the asymptotic extremes of the assay's dynamic range.

References

  • Source: nih.
  • Pyrrolidinohexanophenone (3,4-MDPHP)
  • Source: nih.
  • Source: mdpi.

Sources

Comparative

Reproducibility of 4-Fluoro-4-phenylcyclohexan-1-amine Synthesis Routes: A Comparative Guide

Introduction & Strategic Significance The incorporation of 4-Fluoro-4-phenylcyclohexan-1-amine (CAS: 1566798-08-0) into pharmacophores is a highly effective strategy in modern drug discovery. The geminal placement of a f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Significance

The incorporation of 4-Fluoro-4-phenylcyclohexan-1-amine (CAS: 1566798-08-0) into pharmacophores is a highly effective strategy in modern drug discovery. The geminal placement of a fluorine atom and a phenyl ring on a cyclohexane scaffold serves a dual purpose: the fluorine atom restricts cytochrome P450-mediated metabolic oxidation at the vulnerable benzylic position, while its strong inductive effect modulates the pKa​ of the distal amine, often enhancing membrane permeability.

However, synthesizing this specific motif reproducibly presents significant chemical hurdles. The primary challenges lie in preventing the elimination of the tertiary benzylic fluoride during synthesis and controlling the diastereoselectivity (cis/trans ratio) during the final amination step. This guide objectively compares the classical chemical reductive amination route against a modern biocatalytic transamination approach, providing researchers with validated protocols, mechanistic causality, and comparative performance data.

Mechanistic Divergence: Chemical vs. Biocatalytic Pathways

Both synthetic routes share a common, three-step sequence to generate the critical intermediate, 4-fluoro-4-phenylcyclohexan-1-one. The synthesis begins with the Grignard addition of phenylmagnesium bromide to 1,4-cyclohexanedione monoethylene acetal, yielding a spirocyclic tertiary alcohol (). The subsequent deoxofluorination using Diethylaminosulfur trifluoride (DAST) is notoriously sensitive. Because the intermediate is a tertiary benzylic alcohol, it readily forms a stable carbocation. DAST must be deployed at strictly cryogenic temperatures (-78 °C) to kinetically favor fluoride trapping over the thermodynamic E1 elimination pathway (which yields an unwanted cyclohexene derivative).

Following acidic deprotection to the ketone, the synthetic pathways diverge:

  • Route A (Chemical Reductive Amination): Utilizes sodium cyanoborohydride ( NaBH3​CN ) and ammonium acetate. While highly accessible, this route suffers from poor diastereocontrol. The conformational dynamics of the C4-phenyl/C4-fluoro substituents fail to provide a strong enough steric bias to dictate a singular trajectory for hydride attack on the imine intermediate.

  • Route B (Biocatalytic Transamination): Employs engineered ω -transaminases. This enzymatic approach leverages the highly structured chiral environment of the enzyme's active site to dictate the facial attack on the ketone/imine, yielding exceptional diastereomeric excess (>99% de).

SynthesisWorkflow A 1,4-Cyclohexanedione monoethylene acetal B 8-Phenyl-1,4-dioxaspiro [4.5]decan-8-ol A->B PhMgBr, THF 0°C to RT C 8-Fluoro-8-phenyl-1,4- dioxaspiro[4.5]decane B->C DAST, DCM -78°C to RT D 4-Fluoro-4-phenyl cyclohexan-1-one C->D HCl, Acetone RT E Route A: Chemical Reductive Amination D->E NaBH3CN, NH4OAc F Route B: Biocatalytic Transamination D->F ω-Transaminase, PLP, Amine Donor G cis/trans-4-Fluoro-4-phenyl cyclohexan-1-amine (Low Diastereoselectivity) E->G H Diastereopure 4-Fluoro-4-phenyl cyclohexan-1-amine (>99% de) F->H

Figure 1: Divergent synthetic workflows for 4-Fluoro-4-phenylcyclohexan-1-amine.

Comparative Performance Data

The following table summarizes the objective performance metrics of the two divergent amination strategies when scaled to a 10-gram batch size.

Performance MetricRoute A: Chemical Reductive AminationRoute B: Biocatalytic Transamination
Overall Yield (4 steps) 42% – 48%55% – 62%
Diastereomeric Excess (de) ~15% (Requires costly prep-HPLC separation)>99% (Direct isolation of target isomer)
Scalability & Infrastructure High (Standard glass-lined batch reactors)Medium (Requires pH/temp controlled bioreactors)
Environmental Impact High (Generation of toxic borohydride waste)Low (Aqueous, biodegradable catalysts)
Cost Efficiency (per pure g) High downstream cost (due to isomer loss)High upfront cost (Enzyme procurement)

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Visual cues and TLC metrics are embedded to ensure researchers can confirm the success of each step before proceeding.

Step 1: Synthesis of 8-phenyl-1,4-dioxaspiro[1]decan-8-ol
  • Procedure: Dissolve 1,4-cyclohexanedione monoethylene acetal (1.0 eq) in anhydrous THF under an argon atmosphere. Cool the solution to 0 °C. Dropwise, add phenylmagnesium bromide (1.5 eq, 1M in THF) over 30 minutes. Allow the reaction to warm to room temperature and stir for 12 hours ([1]).

  • Self-Validation & Causality: The reaction is monitored by TLC (EtOAc/Hexane 1:3). The starting material (visualized by KMnO4​ ) must completely disappear. Quench carefully with saturated aqueous NH4​Cl . Causality: NH4​Cl is chosen over HCl to prevent premature hydrolysis of the acid-sensitive acetal protecting group during the workup.

Step 2: Deoxofluorination via DAST
  • Procedure: Dissolve the tertiary alcohol from Step 1 (1.0 eq) in anhydrous DCM and cool to strictly -78 °C using a dry ice/acetone bath. Add DAST (1.2 eq) dropwise. Stir for 1 hour at -78 °C, then slowly allow the mixture to reach room temperature over 2 hours.

  • Self-Validation & Causality: Quench the reaction by adding it dropwise into a vigorously stirred solution of saturated NaHCO3​ at 0 °C. Causality: DAST reacts violently with water to produce HF and CO2​ . Reverse quenching (adding the reaction mixture to the base) ensures the base is always in vast excess, neutralizing HF immediately and preventing acid-catalyzed elimination of the newly formed tertiary fluoride.

Step 3: Acetal Deprotection
  • Procedure: Dissolve the fluorinated acetal in a 1:1 mixture of Acetone and 1M aqueous HCl . Stir at room temperature for 4 hours.

  • Self-Validation & Causality: TLC (EtOAc/Hexane 1:5) will show a shift to a more polar spot (the ketone). Causality: Acetone is used as a co-solvent not just for solubility, but to act as a sacrificial trap for the liberated ethylene glycol, driving the equilibrium toward the deprotected 4-fluoro-4-phenylcyclohexan-1-one.

Step 4A: Chemical Reductive Amination (Route A)
  • Procedure: To a solution of the ketone (1.0 eq) in Methanol, add ammonium acetate (10.0 eq) and stir for 30 minutes to pre-form the imine. Add sodium cyanoborohydride ( NaBH3​CN , 1.5 eq) and a catalytic amount of acetic acid. Stir for 24 hours at room temperature.

  • Self-Validation & Causality: Causality: NaBH3​CN is specifically chosen because it is stable at the mildly acidic pH (pH 5-6) required for imine formation, whereas NaBH4​ would rapidly decompose or prematurely reduce the ketone to an alcohol. The product will be a mixture of cis/trans isomers requiring chromatographic separation.

Step 4B: Biocatalytic Transamination (Route B)
  • Procedure: Suspend the ketone (50 mM) in a phosphate buffer (100 mM, pH 7.5) containing isopropylamine (1 M) as the amine donor and pyridoxal-5'-phosphate (PLP, 1 mM) as the cofactor. Add the engineered ω -transaminase (e.g., ATA-117 or equivalent, 5 mg/mL). Incubate at 30 °C with gentle shaking for 24 hours.

  • Self-Validation & Causality: Monitor the reaction via HPLC. Causality: Isopropylamine is used in massive excess to drive the thermodynamic equilibrium toward the aminated product. The specific transaminase variant selected will dictate the exclusive formation of either the cis or trans isomer, bypassing the need for downstream prep-HPLC.

References

  • Calo et al., "A diastereoselective synthesis of Cebranopadol, a novel analgesic showing NOP/mu mixed agonism", Scientific Reports, 2017.[Link]

Sources

Safety & Regulatory Compliance

Safety

4-Fluoro-4-phenylcyclohexan-1-amine proper disposal procedures

As a Senior Application Scientist, I recognize that handling novel building blocks like 4-Fluoro-4-phenylcyclohexan-1-amine (CAS: 1566798-08-0) requires moving beyond generic laboratory safety guidelines. Standard dispos...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling novel building blocks like 4-Fluoro-4-phenylcyclohexan-1-amine (CAS: 1566798-08-0) requires moving beyond generic laboratory safety guidelines. Standard disposal protocols often fall short because they fail to account for the dual-hazard nature of such molecules.

The presence of both a basic primary amine and a highly stable carbon-fluorine bond dictates a highly specific waste routing strategy. This guide provides drug development professionals and researchers with a self-validating, step-by-step operational framework to prevent exothermic incompatibilities in the lab and ensure compliant, safe destruction of the chemical.

Chemical Profiling & Hazard Causality

To properly dispose of 4-Fluoro-4-phenylcyclohexan-1-amine, one must first understand how its molecular structure dictates its environmental and safety routing. You cannot manage what you do not mechanistically understand.

Table 1: Physicochemical Waste Profiling & Disposal Directives

Molecular FeatureChemical ImplicationOperational Disposal Directive
Primary Amine (-NH₂) Basic and nucleophilic; readily forms salts when exposed to acids.Isolate from acids. Never mix with acidic waste streams. Mixing will cause rapid, exothermic salt formation and potential gas evolution, leading to container rupture.
Organofluorine (C-F) Contains one of the strongest bonds in organic chemistry; forms hydrogen fluoride (HF) gas upon combustion.Classify strictly as Halogenated Waste. Requires specialized high-temperature rotary kiln incineration equipped with caustic scrubbing to neutralize toxic HF emissions.
Cyclohexane/Phenyl Rings High carbon content, lipophilic, and stable.Use chemically compatible containment. Store in High-Density Polyethylene (HDPE) or PTFE-lined glass. Avoid prolonged contact with standard low-density plastics that may degrade or swell.

Operational Workflows for Disposal

Every procedure in your laboratory must be a self-validating system. The following protocols ensure that waste is safely contained, correctly categorized, and verified before it ever leaves your bench.

Protocol 1: Routine Laboratory Waste Segregation & Containment

Institutional environmental health and safety (EHS) guidelines strictly mandate that halogenated and non-halogenated wastes be kept separated to control disposal costs and prevent hazardous reactions [1].

  • Source Identification: Classify all solutions, reaction mother liquors, solvent rinses, or solid contaminated materials containing 4-Fluoro-4-phenylcyclohexan-1-amine strictly as "Halogenated Organic Waste."

  • Strict Segregation: Never mix this waste with non-halogenated solvents (e.g., acetone, ethanol, toluene).

    • Causality: Introducing even trace amounts of a fluorinated compound into a non-halogenated waste carboy converts the entire bulk volume into halogenated waste [2]. This doubles the disposal cost and alters the required destruction temperature, risking incomplete combustion.

  • Incompatibility Check: Verify that the target waste container is completely free of strong acids, oxidizers, or bleach.

  • Primary Containment: Transfer the waste into a dedicated, chemically compatible container (HDPE or PTFE-lined glass). Cap the container immediately. The container must remain vapor-tight at all times unless waste is actively being added.

  • Active Labeling: Label the container at the time the first drop of waste is added. The label must explicitly state "Hazardous Waste - Halogenated Organic Amine" and list the full chemical name: 4-Fluoro-4-phenylcyclohexan-1-amine. Do not use structural abbreviations.

  • System Validation (Pre-Pickup): Prior to requesting EHS transport, perform a visual and tactile inspection of the carboy. The container must show no signs of bulging (indicating off-gassing from incompatible mixing) or abnormal warmth (indicating an exothermic acid-base reaction).

Protocol 2: Solid Spill Decontamination Workflow

In the event of a benchtop spill of the neat solid or a highly concentrated solution, immediate mechanical and chemical containment is required.

  • Immediate Containment: Isolate the spill area. Ensure local exhaust ventilation (fume hood or snorkel) is active, as amine vapors can act as respiratory and ocular irritants.

  • Neutral Absorption: Cover the spill entirely with an inert, non-combustible absorbent material such as dry sand, vermiculite, or specialized chemical spill pads. Causality: Do not use combustible materials like sawdust, as the basic amine could react with impurities or oxidizers in the environment to generate heat.

  • Mechanical Collection: Using non-sparking tools, sweep the absorbed mixture and place it into a solid hazardous waste container (e.g., a wide-mouth HDPE jar).

  • Surface Decontamination: Wash the spill surface with a compatible organic solvent (e.g., a minimal amount of isopropanol) to dissolve residual amine, followed by a standard soap and water wash.

  • Secondary Routing: Collect all solvent rinses and contaminated cleaning materials, routing them directly into the halogenated liquid waste and halogenated solid waste streams, respectively.

Final Destruction: The Science of Incineration

Why can't this compound be disposed of via standard fuels-blending or low-temperature incineration?

The carbon-fluorine bond is exceptionally stable. Standard incineration will not fully mineralize the compound and can result in the release of toxic fluorinated fragments. According to the Environmental Protection Agency (EPA) guidelines for halogenated organic wastes, the required treatment technology is Rotary Kiln Incineration [3].

  • The Mechanism of Destruction: The rotary kiln operates at extreme temperatures (often exceeding 1000°C), providing the thermal energy required to cleave the C-F bonds.

  • Caustic Scrubbing: Combusting fluorinated compounds generates hydrogen fluoride (HF) gas, which is highly corrosive and toxic. To mitigate this, the incinerator's exhaust system is equipped with a caustic scrubber (typically utilizing a sodium hydroxide, NaOH, spray). The scrubber neutralizes the HF gas, converting it into harmless aqueous sodium fluoride (NaF) and water before the exhaust is released into the atmosphere.

Waste Routing Visualization

The following decision tree illustrates the critical path for handling 4-Fluoro-4-phenylcyclohexan-1-amine, emphasizing the costly operational failure point of improper segregation.

WasteDisposal Start Waste Generation: 4-Fluoro-4-phenylcyclohexan-1-amine Decision Mixed with non-halogenated solvents? Start->Decision Segregate Strict Segregation: Label as Halogenated Waste Decision->Segregate No Contaminate Failure Point: Entire mixture becomes Halogenated Waste Decision->Contaminate Yes Containment Containment: HDPE/PTFE-lined, Vapor-tight Segregate->Containment Contaminate->Containment Storage Storage Validation: Isolate from Acids & Oxidizers Containment->Storage Disposal Final Destruction: Rotary Kiln Incineration with Caustic Scrubbing Storage->Disposal

Caption: Workflow for the segregation, containment, and final disposal of halogenated amine waste.

References

  • Division of Research Safety. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPIS Database. Available at: [Link]

Handling

Personal protective equipment for handling 4-Fluoro-4-phenylcyclohexan-1-amine

As a Senior Application Scientist overseeing the synthesis and handling of high-potency active pharmaceutical ingredients (HPAPIs) and novel research chemicals, I approach 4-Fluoro-4-phenylcyclohexan-1-amine with the utm...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing the synthesis and handling of high-potency active pharmaceutical ingredients (HPAPIs) and novel research chemicals, I approach 4-Fluoro-4-phenylcyclohexan-1-amine with the utmost operational stringency.

Handling this compound requires moving beyond standard laboratory safety checklists. We must understand the causality of its hazards to design a robust, self-validating defense system. Structurally, this compound combines a highly reactive primary amine with a fluorinated phenylcyclohexyl scaffold. The parent structure, 1-phenylcyclohexylamine, is a known psychoactive precursor and DEA Schedule II substance due to its potent central nervous system (CNS) effects[1]. The addition of a fluorine atom drastically increases the molecule's lipophilicity and metabolic stability, enhancing its ability to penetrate the blood-brain barrier[2]. Furthermore, as a freebase primary amine, it exhibits severe corrosivity, capable of causing irreversible skin burns and corneal saponification upon contact[3].

To ensure absolute safety, the following operational and logistical guide is engineered around mechanistic causality and self-validating protocols.

I. Quantitative PPE Specifications & Mechanistic Rationale

Standard nitrile gloves are insufficient for sustained handling of highly lipophilic organic amines. The compound's high partition coefficient (LogP) allows it to rapidly permeate thin elastomeric barriers. We must utilize a multi-layered approach.

PPE ComponentMaterial SpecificationEst. Breakthrough TimeCausality / Mechanistic Rationale
Inner Gloves Nitrile (0.1 mm)< 10 minsServes as a tactile baseline and an immediate visual indicator if the outer chemical barrier fails.
Outer Gloves Butyl Rubber (0.3 mm)> 240 minsButyl rubber provides superior chemical resistance against highly lipophilic amines and organic solvents[4].
Respiratory PAPR with Organic Vapor/HEPA CartridgeN/A (Positive Pressure)Prevents inhalation of aerosolized freebase powders. Positive pressure ensures no inward leakage of CNS-active vapors.
Eye Protection Unvented Chemical GogglesN/APrevents vapor-induced corneal saponification. Amines can cause severe eye damage even without direct liquid splash[3].
Body Protection Tyvek® 400 Suit (or equivalent)> 480 mins (Particulates)Prevents dermal exposure. The fluorinated scaffold allows rapid transdermal absorption of the toxic pharmacophore.

II. Self-Validating Gowning and Handling Protocol

Every operational step must be self-validating—meaning the workflow cannot proceed unless the safety of the previous step is physically or chemically confirmed.

GowningProtocol Start Initiate Gowning Protocol Inspect Inspect PPE Integrity (Self-Validating) Start->Inspect Inspect->Start Defect Found (Replace) InnerGloves Don Nitrile Gloves (Base Layer) Inspect->InnerGloves Integrity Confirmed Suit Don Tyvek Suit (Particulate Barrier) InnerGloves->Suit Respirator Don PAPR / N95 (Perform Seal Check) Suit->Respirator Respirator->Inspect Seal Failed OuterGloves Don Butyl Gloves (Chemical Barrier) Respirator->OuterGloves Seal Verified Ready Cleared for Fume Hood Operations OuterGloves->Ready

PPE Gowning and Self-Validation Workflow for High-Potency Amines.
Step-by-Step Handling Methodology
  • Pre-Operation Static Mitigation: Wipe down the analytical balance and spatulas with a static-dissipative cloth. Causality: Fluorinated amine powders hold static charges and can easily aerosolize when transferred, creating an immediate inhalation hazard.

  • Respirator Seal Validation: After donning the respirator, block the intake valves and inhale sharply. Validation Check: The mask must collapse slightly and hold negative pressure for 5 seconds. If it fails, the seal is compromised, and the operation is halted.

  • Fume Hood Confinement: All handling must occur within a certified Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with a face velocity of at least 100 fpm.

  • Post-Weighing Validation: After weighing the required mass, clean the balance and tare it. Validation Check: The balance must read exactly 0.000 g. A fluctuating or non-zero reading indicates residual micro-particulates of the amine are still present on the pan.

III. Emergency Spill Mitigation & Decontamination Plan

A critical chemical reality when handling primary amines: Never use bleach (sodium hypochlorite) for decontamination. The reaction between a primary amine and hypochlorite generates highly toxic, volatile chloramine gases. Instead, we must exploit the amine's basicity by neutralizing it into a stable, water-soluble ammonium salt using a weak acid.

SpillMitigation Spill Amine Spill Detected Evacuate Evacuate & Isolate (Allow aerosols to settle) Spill->Evacuate Neutralize Apply 5% Citric Acid (Avoid Bleach) Evacuate->Neutralize After 15 mins Absorb Apply Inert Absorbent Neutralize->Absorb Dispose Transfer to Hazardous Waste Absorb->Dispose Verify pH Test Surface (Self-Validating) Dispose->Verify Verify->Neutralize pH > 7 (Amine remains) Safe Area Decontaminated Verify->Safe pH 6-7 Confirmed

Spill Response and pH-Validated Decontamination Pathway.
Step-by-Step Spill Response
  • Evacuation and Settling: Immediately evacuate the immediate area for 15 minutes. Causality: This allows any aerosolized fluorinated amine dust to settle, preventing acute respiratory toxicity[4].

  • Chemical Neutralization: Spray the spill zone with a 5% Citric Acid or Sodium Bisulfate solution. Causality: Weak acids safely protonate the amine without the violent exothermic reactions caused by strong mineral acids (like HCl), preventing the vaporization of the chemical.

  • Absorption: Cover the neutralized liquid with an inert absorbent (e.g., vermiculite or diatomaceous earth). Sweep using non-sparking tools.

  • Surface pH Validation (Self-Validating Step): Swab the decontaminated surface with a wet pH indicator strip. Validation Check: Visual inspection cannot detect micro-residues of freebase amines. If the pH reads >7, hazardous amine residue remains, and steps 2-4 must be repeated until a neutral pH (6-7) is achieved.

IV. Waste Disposal Logistics

All waste streams containing 4-Fluoro-4-phenylcyclohexan-1-amine must be strictly segregated.

  • Aqueous Waste: Must be maintained at a slightly acidic pH (pH 4-5) to ensure the compound remains in its ionized, non-volatile salt form. Do not mix with basic waste streams, which will crash out the freebase amine.

  • Solid Waste: Contaminated Tyvek suits, butyl gloves, and absorbent materials must be double-bagged in 6-mil polyethylene bags, sealed, and clearly labeled as "Toxic/Corrosive Fluorinated Amine Waste" for high-temperature incineration.

References

  • Title: 1-Phenylcyclohexylamine | C12H17N | CID 31862 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: WO2023028092A2 - Fluorinated Empathogens Source: World Intellectual Property Organization / Google Patents URL

Sources

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